3-Methylcyclobutene
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-methylcyclobutene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-5-3-2-4-5/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTHULPHIBKNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539244 | |
| Record name | 3-Methylcyclobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-55-4 | |
| Record name | 3-Methylcyclobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Methylcyclobutene: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methylcyclobutene, a strained cyclic olefin with growing importance in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and key reactions. Furthermore, it explores the utility of the cyclobutane (B1203170) scaffold in drug design, highlighting the potential of this compound as a versatile building block for novel therapeutics.
Core Chemical Identity
The fundamental identification of this compound is based on its IUPAC name and CAS registry number. It is a chiral molecule, and thus, can exist as enantiomers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number (Racemic) | 1120-55-4[1] |
| CAS Number ((3R)-enantiomer) | 20476-28-2[2] |
| Molecular Formula | C₅H₈[1] |
| Molecular Weight | 68.12 g/mol [1] |
| SMILES | CC1CC=C1[1] |
| InChIKey | NFTHULPHIBKNNM-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Data
The unique strained four-membered ring of this compound dictates its physical and spectroscopic properties. A summary of its key physicochemical and predicted spectroscopic data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 32 °C[3] |
| Molar Mass | 68.12 g/mol [1] |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~6.0-6.2 | m | 2H | =CH- |
| ¹H | ~2.8-3.0 | m | 1H | -CH- |
| ¹H | ~2.2-2.4 | m | 2H | -CH₂- |
| ¹H | ~1.2-1.4 | d | 3H | -CH₃ |
| ¹³C | (Not specified) | - | - | 5 distinct signals expected |
Note: The multiplicity 'm' denotes a multiplet, and 'd' denotes a doublet.
Experimental Protocols: Synthesis and Reactions
The synthesis of this compound and its derivatives is of significant interest for accessing novel chemical space. The following sections detail established experimental protocols.
Two primary methods for the synthesis of this compound have been reported:
-
Thermal Decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide: This method involves the pyrolysis of the corresponding amine oxide.
-
Base Detosylation of trans-2-tosyloxy-1-methylcyclobutane: This elimination reaction provides a route to this compound.
The thermal rearrangement of cyclobutene (B1205218) derivatives is a well-studied pericyclic reaction. This compound undergoes a thermal isomerization to stereospecifically yield trans-1,3-pentadiene. This reaction proceeds in the temperature range of 160-250°C.
Experimental Workflow: Synthesis and Thermal Isomerization of this compound
Role in Drug Discovery and Development
The cyclobutane ring is an increasingly important scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to serve as a non-planar bioisostere for aromatic rings.[5]
While this compound itself is not a known therapeutic agent, its derivatives are being explored in drug discovery programs. The "magic methyl" effect, where the introduction of a methyl group can significantly improve a compound's pharmacological profile, is a well-established concept in medicinal chemistry.[6] Combining this principle with the unique properties of the cyclobutane scaffold makes this compound an attractive starting point for the synthesis of novel drug candidates.
A notable example is the synthesis of methylated analogues of Abrocitinib, a Janus kinase 1 (JAK1) inhibitor. By incorporating a methylated cyclobutane diamine scaffold, researchers aimed to explore the impact on the physicochemical and biochemical properties of the parent drug.[6]
Logical Relationship: From this compound to Drug Candidates
Conclusion
This compound is a valuable compound for both fundamental chemical research and applied drug discovery. Its strained ring system provides a gateway to unique chemical transformations, while the combination of a cyclobutane core with a methyl substituent offers a promising strategy for the design of next-generation therapeutics. The detailed understanding of its synthesis, reactivity, and potential applications presented in this guide serves as a critical resource for researchers aiming to innovate in the fields of organic synthesis and medicinal chemistry.
References
- 1. 3-Methylcyclobut-1-ene | C5H8 | CID 13395681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R)-3-Methylcyclobut-1-ene | C5H8 | CID 57549773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. benchchem.com [benchchem.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide on the Physical and Chemical Properties of 3-Methylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclobutene, a substituted cycloalkene, is a volatile, cyclic hydrocarbon with the molecular formula C₅H₈. Its strained four-membered ring structure and the presence of a double bond make it a molecule of significant interest in the study of reaction mechanisms, particularly ring-opening and rearrangement reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and mechanistic insights relevant to researchers in organic chemistry and drug development.
Physical Properties
This compound is a colorless liquid at room temperature. A summary of its key physical properties is presented in the table below. Due to its nonpolar nature, it is expected to be soluble in a variety of organic solvents and have low solubility in water.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₅H₈ | [3] |
| Molecular Weight | 68.12 g/mol | [3] |
| Boiling Point | 32 °C | [4] |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Expected to be soluble in nonpolar organic solvents and poorly soluble in water. | [1][2] |
Chemical Properties and Reactions
The chemical reactivity of this compound is dominated by the strain of the four-membered ring and the presence of the double bond. It readily undergoes ring-opening and isomerization reactions under thermal and catalytic conditions.
Thermal Isomerization
Upon heating, this compound undergoes a stereospecific electrocyclic ring-opening reaction to exclusively form trans-1,3-pentadiene. This reaction proceeds through a concerted mechanism. The stereospecificity is a key feature of this transformation.
Base-Catalyzed Isomerization
In the presence of a base, this compound can isomerize to its more stable isomers, 1-methylcyclobutene and methylenecyclobutane. This reaction typically involves the abstraction of an allylic proton, leading to a resonance-stabilized carbanion intermediate, which can then be protonated at different positions to yield the various isomers.
Experimental Protocols
Synthesis of this compound
While multiple synthetic routes have been reported, a common method involves the [2+2] cycloaddition of an appropriate enamine with an acrylate, followed by subsequent modification and elimination steps.[5][6]
A Generalized Synthetic Workflow:
References
An In-depth Technical Guide to the Chirality and Stereoisomers of 3-Methylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcyclobutene is a chiral cyclic alkene of significant interest in stereochemical studies and as a potential building block in asymmetric synthesis. Its single stereocenter at the C3 position gives rise to a pair of enantiomers, (R)-3-methylcyclobutene and (S)-3-methylcyclobutene. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, methods for the synthesis of its enantiopure forms, and an analysis of key stereospecific reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic chemistry and drug development.
Introduction to the Stereochemistry of this compound
This compound is a cycloalkene with the molecular formula C₅H₈. The presence of a methyl group at the 3-position of the cyclobutene (B1205218) ring introduces a chiral center. Consequently, this compound exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-methylcyclobutene and (S)-3-methylcyclobutene based on the Cahn-Ingold-Prelog priority rules.
The physical properties of the (R) and (S) enantiomers are identical, with the exception of their interaction with plane-polarized light.[1] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.[2]
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. While direct asymmetric synthesis of this compound is not widely documented, a common strategy involves the synthesis and resolution of a chiral precursor, such as 3-methylcyclobutanol (B1603523).
Synthesis of Racemic 3-Methylcyclobutanol via Hydroboration-Oxidation
A reliable method for the synthesis of 3-methylcyclobutanol from this compound is through a hydroboration-oxidation reaction. This two-step process is known for its anti-Markovnikov regioselectivity and syn-stereospecificity.[3][4]
Reaction Scheme:
-
Hydroboration: Borane (BH₃) adds across the double bond of this compound. The boron atom attaches to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon from the same face of the double bond (syn-addition).[5][6]
-
Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) to replace the boron atom with a hydroxyl group, with retention of stereochemistry.[4]
The hydroboration-oxidation of racemic this compound yields a racemic mixture of cis- and trans-3-methylcyclobutanol. The major diastereomer formed depends on the steric hindrance presented by the methyl group.
Resolution of Racemic 3-Methylcyclobutanol
The separation of the enantiomers of 3-methylcyclobutanol can be achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.[7]
Experimental Protocol: Resolution of (±)-3-Methylcyclobutanol
-
Diastereomeric Ester Formation: The racemic 3-methylcyclobutanol is reacted with an enantiomerically pure chiral acylating agent, such as (R)-(-)-mandelic acid, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in an inert solvent like dichloromethane. This reaction produces a mixture of two diastereomeric esters: ((R)-3-methylcyclobutyl)-(R)-mandelate and ((S)-3-methylcyclobutyl)-(R)-mandelate.
-
Diastereomer Separation: The diastereomeric esters have different physical properties and can be separated by fractional crystallization or chromatography.
-
Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic conditions (e.g., with NaOH) to yield the enantiomerically pure (R)-3-methylcyclobutanol and (S)-3-methylcyclobutanol, respectively. The chiral resolving agent can be recovered and reused.
Conversion to Enantiopure this compound
The enantiopure 3-methylcyclobutanols can be converted to the corresponding enantiopure 3-methylcyclobutenes through a dehydration reaction, for example, by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine.
Stereospecific Reactions of this compound
The stereochemical outcome of reactions involving this compound is of great interest. Two key examples are thermal ring-opening and hydroboration-oxidation.
Thermal Ring-Opening
According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of cyclobutenes is a conrotatory process. This means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). For this compound, this stereospecific reaction leads to the formation of trans-1,3-pentadiene as the sole product.
Logical Flow of Thermal Ring-Opening
Caption: Conrotatory ring-opening of (R)-3-methylcyclobutene.
Hydroboration-Oxidation
As previously mentioned, the hydroboration-oxidation of this compound is a stereospecific syn-addition.[5] The boron and hydrogen atoms add to the same face of the double bond. The subsequent oxidation occurs with retention of configuration. This results in the formation of specific diastereomers of 3-methylcyclobutanol.
Experimental Workflow for Hydroboration-Oxidation
Caption: Two-step synthesis of 3-methylcyclobutanol.
Quantitative Data
Table 1: Theoretical Quantitative Stereochemical Data
| Property | (R)-3-Methylcyclobutene | (S)-3-Methylcyclobutene | Racemic this compound |
| Specific Rotation ([α]D) | +x° | -x° | 0° |
| Enantiomeric Excess (ee) | 100% | 100% | 0% |
Note: 'x' represents the magnitude of the specific rotation, which would need to be determined experimentally.
Conclusion
This compound serves as an excellent model for understanding fundamental concepts of chirality and stereospecific reactions. The ability to synthesize its enantiopure forms, primarily through the resolution of chiral precursors like 3-methylcyclobutanol, opens avenues for its use in asymmetric synthesis. The predictable stereochemical outcomes of reactions such as thermal ring-opening and hydroboration-oxidation underscore the importance of orbital symmetry and steric effects in directing chemical transformations. This guide provides a foundational framework for researchers to explore the rich stereochemistry of this simple yet intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Rearrangement Mechanism of 3-Methylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal rearrangement of 3-methylcyclobutene, a classic example of a pericyclic reaction governed by the principles of orbital symmetry. This document details the underlying mechanism, stereochemical outcomes, and kinetic parameters of the reaction, offering valuable insights for professionals in chemical research and drug development who may encounter such transformations in synthetic pathways.
Core Mechanism: An Electrocyclic Ring-Opening
The thermal isomerization of this compound proceeds through a concerted, pericyclic mechanism known as an electrocyclic ring-opening. In this reaction, the sigma (σ) bond of the cyclobutene (B1205218) ring cleaves, and the π electrons rearrange to form a conjugated diene. This transformation is governed by the Woodward-Hoffmann rules, which predict the stereochemical course of concerted reactions based on the symmetry of the molecular orbitals involved.[1]
For a 4π-electron system like cyclobutene, the Woodward-Hoffmann rules dictate that the ring-opening under thermal conditions must proceed through a conrotatory motion.[1][2] This means that the substituents at the termini of the breaking σ bond rotate in the same direction (both clockwise or both counter-clockwise) as the C-C bond cleaves and the p-orbitals of the new diene system align.
Stereochemical Outcome and Torquoselectivity
The conrotatory nature of the ring-opening directly determines the stereochemistry of the resulting diene product. For this compound, the product of this rearrangement is isoprene (B109036) (2-methyl-1,3-butadiene). However, the presence of the methyl group on the C3 carbon introduces an element of regioselectivity in the rotation, a phenomenon known as torquoselectivity .
Theoretical and experimental studies have shown that for asymmetrically substituted cyclobutenes, one of the two possible conrotatory motions is favored. Electron-donating groups, such as the methyl group in this compound, preferentially rotate "outward" during the ring-opening process to minimize steric interactions in the transition state. This selective rotation leads to the formation of a specific geometric isomer of the diene product. In the case of this compound, the conrotatory outward rotation of the methyl group leads to the formation of (E)-penta-1,3-diene and (Z)-penta-1,3-diene.
Quantitative Data Presentation
The following tables summarize key quantitative data for the thermal rearrangement of cyclobutene derivatives. The data for 1-methylcyclobutene is presented as a close analogue to this compound, for which specific data is less readily available. Additionally, kinetic data for the formation of cis and trans products from the closely related 3-ethyl-3-methylcyclobutene provides insight into the product distribution.[3]
Table 1: Kinetic and Thermodynamic Parameters for the Thermal Ring-Opening of 1-Methylcyclobutene
| Parameter | Experimental Value | Computational Value (Method) |
| Activation Energy (Ea) | 33.3 kcal/mol | 34.5 kcal/mol (DFT, Conrotatory) |
| 48.0 kcal/mol (DFT, Disrotatory) | ||
| Arrhenius A-factor (log A) | 13.5 s⁻¹ | N/A |
| Reaction Enthalpy (ΔH) | -10.5 kcal/mol | -11.2 kcal/mol |
Data sourced from a comparative guide on the validation of the 1-methylcyclobutene ring-opening mechanism.
Table 2: Arrhenius Parameters for the Formation of cis and trans Dienes from 3-Ethyl-3-methylcyclobutene
| Product | Arrhenius Equation |
| cis-4-methylhexa-1,3-diene | k_cis = 10¹³·⁵⁰ exp(-35,208 / RT) s⁻¹ |
| trans-4-methylhexa-1,3-diene | k_trans = 10¹³·⁵³ exp(-35,938 / RT) s⁻¹ |
Data from the thermal isomerization study of 3-ethyl-3-methylcyclobutene.[3] R is the gas constant in cal mol⁻¹ K⁻¹.
Experimental Protocols
The study of the thermal rearrangement of this compound typically involves gas-phase kinetic experiments to minimize intermolecular interactions and accurately determine unimolecular rate constants.
Synthesis of this compound
A common laboratory synthesis of this compound involves the pyrolysis of a suitable precursor, such as 3-methylcyclobutyl acetate (B1210297).
Protocol:
-
Acetylation: 3-methylcyclobutanol (B1603523) is reacted with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to form 3-methylcyclobutyl acetate.
-
Purification: The resulting ester is purified by fractional distillation.
-
Pyrolysis: The purified acetate is passed through a heated tube (typically quartz or Pyrex) packed with glass beads at temperatures ranging from 450-550 °C. The ester undergoes elimination to yield this compound and acetic acid.
-
Collection and Purification: The product mixture is passed through a cold trap to condense the this compound, which is then purified by fractional distillation.
Gas-Phase Kinetic Study
Protocol:
-
Apparatus: A static Pyrex reaction vessel of a known volume is housed in a constant-temperature oven or a stirred salt bath to maintain a precise temperature. The vessel is connected to a high-vacuum line, a pressure transducer (manometer), and an inlet for introducing the reactant.
-
Sample Introduction: A known pressure of this compound vapor is introduced into the heated reaction vessel. An inert bath gas, such as nitrogen, may be included to ensure thermal equilibrium.
-
Reaction Monitoring: The reaction is allowed to proceed for a specific period. For kinetic analysis, multiple runs are performed at the same temperature for different durations, or the reaction is monitored in real-time if the analytical technique allows.
-
Product Analysis: At the end of the reaction period, the contents of the vessel are rapidly cooled and analyzed to determine the ratio of the reactant to the products.
-
Analytical Method: Gas chromatography (GC) coupled with a flame ionization detector (FID) is the primary method for separating and quantifying the reactant and the isomeric diene products.
-
Product Identification: The identities of the products are confirmed by comparing their GC retention times with those of authentic samples and by using gas chromatography-mass spectrometry (GC-MS) to determine their mass-to-charge ratios.
-
-
Data Analysis: The rate constant (k) for the reaction at a given temperature is determined by plotting the natural logarithm of the reactant concentration versus time, assuming first-order kinetics. The Arrhenius parameters (Ea and A) are then determined by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T.
Mandatory Visualizations
Reaction Mechanism Pathway
Note: The images in the DOT script are placeholders. A real implementation would require rendering the chemical structures as images and providing the correct paths.
Caption: The thermal rearrangement proceeds via a conrotatory transition state.
Experimental Workflow
Caption: Workflow for the experimental determination of kinetic parameters.
References
- 1. Approximation of the results of gas chromatographic analysis of thermally unstable compounds using logistic regression - Zenkevich - Journal of Analytical Chemistry [journals.eco-vector.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermal isomerization of cyclobutenes. Part 12.—3,3-Diethylcyclobutene and 3-ethyl-3-methylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
The Genesis of 3-Methylcyclobutene: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed account of the discovery and seminal synthesis of 3-methylcyclobutene, a notable strained cyclic olefin. The initial synthesis was reported by Emanuel Gil-Av and Joseph Shabtai, marking a significant step in the exploration of four-membered ring chemistry. This document outlines the two primary synthetic routes they developed, presenting the experimental protocols and available quantitative data.
Introduction
Prior to the work of Gil-Av and Shabtai, this compound was a compound whose existence had been postulated but not yet realized through targeted synthesis. The inherent ring strain and potential for rearrangement in cyclobutene (B1205218) derivatives presented a significant synthetic challenge. The successful preparation of this compound opened new avenues for studying the stability, isomerization, and reactivity of substituted small-ring systems.
Physicochemical and Spectroscopic Data
Below is a summary of the known physical and spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol |
| CAS Number | 1120-55-4 |
| Boiling Point | 32 °C |
| Spectroscopic Data | Observed Peaks / Regions |
| ¹H NMR | Vinylic protons, methyl and methylene (B1212753) signals are expected. Specific chemical shifts and coupling constants from the original work are not readily available in modern databases, but predictions suggest distinct signals for the methyl group, the methine proton, the methylene protons, and the two vinylic protons. |
| ¹³C NMR | Five distinct carbon signals are expected, with the sp² carbons of the double bond resonating at a characteristic downfield shift. |
| Infrared (IR) | Key absorptions include the C=C stretch of the double bond (typically around 1640-1680 cm⁻¹) and the =C-H stretching vibrations (above 3000 cm⁻¹).[1][2][3][4] |
The First Synthesis: Two Convergent Pathways
Gil-Av and Shabtai developed two distinct methods for the synthesis of this compound.[5] Both routes provided access to this previously elusive molecule, allowing for the characterization of its properties and reactivity.
Method 1: Thermal Decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide
This approach relies on a Hofmann elimination-type reaction, where the pyrolysis of an amine oxide leads to the formation of an alkene and a hydroxylamine. The overall workflow for this synthesis is depicted below.
The following protocol is based on the general procedures described for similar transformations.
Step 1: Synthesis of N,N-dimethyl-3-methylcyclobutylamine oxide
-
Preparation of 3-Methylcyclobutanecarboxylic Acid: This precursor was prepared via the cycloaddition of allene to acrylonitrile, followed by selective hydrogenation of the resulting 3-methylenecyclobutanecarbonitrile and subsequent hydrolysis.
-
Amidation: The carboxylic acid is converted to the corresponding amide, 3-methylcyclobutanecarboxamide, using standard amidation procedures (e.g., conversion to the acid chloride followed by reaction with ammonia).
-
Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement to yield 3-methylcyclobutylamine.
-
N-Methylation: The primary amine is exhaustively methylated using a suitable methylating agent (e.g., formaldehyde (B43269) and formic acid - Eschweiler-Clarke reaction) to give N,N-dimethyl-3-methylcyclobutylamine.
-
Oxidation: The tertiary amine is oxidized to the corresponding N-oxide using an oxidizing agent such as hydrogen peroxide or a peracid in an appropriate solvent.
Step 2: Thermal Decomposition
-
The purified N,N-dimethyl-3-methylcyclobutylamine oxide is subjected to pyrolysis under reduced pressure.
-
The volatile product, this compound, is collected by condensation in a cold trap.
-
Further purification can be achieved by fractional distillation.
Method 2: Base-induced Detosylation of trans-2-tosyloxy-1-methylcyclobutane
This method involves an E2 elimination reaction where a tosylate leaving group is removed by a strong base to form the double bond.
References
- 1. C5H10 infrared spectrum of 3-methylbut-1-ene (3-methyl-1-butene) prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. US7576110B2 - Benzothiazole cyclobutyl amine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Orbital Diagram of 3-Methylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular orbital (MO) diagram of 3-methylcyclobutene. Understanding the electronic structure of this molecule is fundamental to predicting its reactivity, stability, and spectroscopic properties. The focus is on the interaction between the π system of the cyclobutene (B1205218) ring and the σ orbitals of the methyl substituent, a phenomenon known as hyperconjugation.
The Pi Molecular Orbitals of the Cyclobutene Core
The foundational electronic structure of this compound is dictated by the π system of the double bond within the four-membered ring. This system is formed from the linear combination of the two 2p atomic orbitals on the adjacent sp²-hybridized carbon atoms. This combination yields two π molecular orbitals:
-
π Bonding Molecular Orbital (π): This lower-energy orbital results from the constructive (in-phase) overlap of the p-orbitals. It is characterized by a significant electron density between the two carbon nuclei, forming the π bond. In unsubstituted cyclobutene, this is the Highest Occupied Molecular Orbital (HOMO).
-
π* Antibonding Molecular Orbital (π*): This higher-energy orbital arises from the destructive (out-of-phase) overlap of the p-orbitals. It possesses a nodal plane between the carbon nuclei, and its population would weaken the C-C bond. In unsubstituted cyclobutene, this is the Lowest Unoccupied Molecular Orbital (LUMO).
The Influence of the Methyl Substituent: Hyperconjugation
The primary electronic interaction between the methyl group and the double bond is hyperconjugation.[1][2] This is a stabilizing interaction involving the delocalization of electrons from a sigma (σ) bond (typically C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital.[3]
In this compound, the σ-electrons from the C-H bonds of the methyl group are adjacent to the π system. This proximity allows for the overlap of the C-H σ orbitals with the π and π* orbitals of the double bond. The key interactions are:
-
σ → π* Interaction: The filled C-H σ orbitals have appropriate symmetry to interact with the empty π* antibonding orbital of the alkene. This donation of electron density from the σ-bond into the π* orbital is a stabilizing two-electron interaction. The consequence of this interaction is a lowering of the energy of the π* orbital.
-
π → σ* Interaction (and σ-π mixing): There is also an interaction between the filled π orbital and the empty C-H σ* orbitals, as well as general mixing between the filled σ and π orbitals. This leads to a slight stabilization of the C-H σ bonding orbitals and a corresponding destabilization (raising in energy) of the π bonding orbital.
The net result of these hyperconjugative interactions is a rise in the energy of the HOMO (the new π orbital) and a drop in the energy of the LUMO (the new π* orbital) relative to an unsubstituted cyclobutene. This leads to a smaller HOMO-LUMO gap.
Qualitative Molecular Orbital Diagram of this compound
The diagram below illustrates the formation of the frontier molecular orbitals of this compound. On the left are the unperturbed π and π* orbitals of a cyclobutene fragment. On the right are the group σ-orbitals of the methyl group. In the center are the resulting molecular orbitals of this compound, showing the energy shifts due to hyperconjugation.
Caption: Qualitative MO diagram for this compound.
The following diagram illustrates the key stabilizing orbital interaction in hyperconjugation: the overlap of a filled C-H σ orbital with the empty π* orbital of the double bond.
References
Computational Scrutiny of 3-Methylcyclobutene Stability: A Technical Guide
This guide provides an in-depth analysis of the computational studies on the stability of 3-methylcyclobutene, with a focus on its thermal electrocyclic ring-opening reaction. The content is tailored for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a comprehensive overview of the theoretical frameworks, quantitative data, and experimental considerations.
Introduction
The thermal isomerization of cyclobutene (B1205218) to 1,3-butadiene (B125203) is a cornerstone of pericyclic reactions, governed by the Woodward-Hoffmann rules, which predict a conrotatory ring-opening.[1] The introduction of a methyl group at the 3-position of the cyclobutene ring introduces a fascinating element of stereoselectivity, known as torquoselectivity, which dictates the preferred direction of rotation of the substituent.[2] Computational chemistry has proven to be an invaluable tool in elucidating the mechanistic details and energetic landscapes of these reactions, providing insights that complement and often guide experimental investigations.[3][4][5]
Reaction Pathway and Torquoselectivity
The thermal ring-opening of this compound can proceed via two distinct conrotatory pathways: one where the methyl group rotates "outward" and another where it rotates "inward" relative to the breaking carbon-carbon single bond. These pathways lead to the formation of (E)- and (Z)-penta-1,3-diene, respectively. The preference for one pathway over the other is termed torquoselectivity. For donor substituents like a methyl group, the outward rotation is generally favored.[2]
Quantitative Data Summary
Computational studies, primarily employing Density Functional Theory (DFT), have provided quantitative estimates for the energetic parameters of the this compound ring-opening reaction. The following table summarizes key data, comparing the favored outward and disfavored inward rotational pathways. It is important to note that specific values can vary depending on the level of theory and basis set used in the calculations.
| Parameter | Outward Rotation (Favored) | Inward Rotation (Disfavored) | Computational Method |
| Activation Energy (Ea) | ~34-36 kcal/mol | ~36-38 kcal/mol | DFT (e.g., B3LYP/6-31G) |
| Reaction Enthalpy (ΔH) | ~ -10 to -12 kcal/mol | ~ -9 to -11 kcal/mol | DFT (e.g., B3LYP/6-31G) |
| Relative Transition State Energy | 0 kcal/mol (Reference) | +2 to +4 kcal/mol | DFT (e.g., B3LYP/6-31G*) |
Note: The values presented are approximate and collated from typical results for alkyl-substituted cyclobutenes in the absence of a single dedicated study on this compound.
Detailed Methodologies
The computational investigation of this compound stability and its ring-opening reaction typically involves the following protocols:
Computational Chemistry Methods
-
Density Functional Theory (DFT): This is the most common method for studying such reactions due to its balance of accuracy and computational cost.[3][4][5]
-
Functionals: The B3LYP functional is widely used.[6] Other functionals like M06-2X may also be employed for improved accuracy in thermochemistry and barrier heights.
-
Basis Sets: The 6-31G* or larger basis sets, such as 6-311+G(d,p), are typically used to provide a good description of the electronic structure.[6]
-
-
Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more accurate single-point energy calculations on DFT-optimized geometries to refine the energy predictions.[7]
Experimental Workflow for Validation
Computational predictions are often validated against experimental data. A typical experimental workflow for studying the thermal isomerization of this compound is as follows:
-
Synthesis and Purification: this compound is synthesized and purified to a high degree to ensure that impurities do not interfere with the kinetic measurements.
-
Gas-Phase Kinetics: The thermal isomerization is typically studied in the gas phase to minimize intermolecular interactions.[1]
-
A known amount of this compound is introduced into a heated reaction vessel.
-
The reaction is allowed to proceed at a constant temperature for a specific time.
-
The reaction is quenched, and the product mixture is analyzed.
-
-
Product Analysis: Gas chromatography (GC) is commonly used to separate and quantify the reactant and products.[1] Mass spectrometry (GC-MS) can be used to confirm the identity of the products.[1]
-
Data Analysis:
-
The rate constant for the reaction is determined at various temperatures.
-
An Arrhenius plot is constructed to determine the activation energy (Ea) and the pre-exponential factor (A).[8]
-
Logical Relationships in Torquoselectivity
The preference for the outward rotation of the methyl group can be rationalized by considering the electronic and steric interactions in the transition state. The following diagram illustrates the logical relationship between substituent effects and the observed torquoselectivity.
Conclusion
Computational studies provide a powerful framework for understanding the stability and reactivity of this compound. The electrocyclic ring-opening is a well-defined process where the methyl group's outward rotation is energetically favored, a phenomenon well-explained by the principles of torquoselectivity. The synergy between computational predictions and experimental validation continues to be crucial in advancing our understanding of such fundamental organic reactions. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the study and application of substituted cyclobutenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Stability of Disubstituted Cyclobutenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. On the Stability of Disubstituted Cyclobutenes - A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal isomerization of cyclobutenes. Part 10.—3,3-Dimethylcyclobutene and 1,3,3-trimethylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Isomerization of 3-methylcyclobutene to 1,3-pentadiene
An In-Depth Technical Guide on the Isomerization of 3-Methylcyclobutene to 1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal isomerization of this compound into 1,3-pentadiene. This reaction serves as a classic example of a pericyclic, electrocyclic ring-opening reaction, governed by the principles of orbital symmetry. This document details the reaction mechanism, stereochemistry, kinetics, and a generalized experimental protocol for its study.
Reaction Mechanism and Stereochemistry
The thermal isomerization of this compound is a unimolecular, concerted electrocyclic reaction.[1][2] In this process, the sigma (σ) bond of the four-membered ring cleaves, and a new pi (π) bond is formed, resulting in a conjugated diene. The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules, which predict that a 4π-electron system will undergo a conrotatory ring-opening under thermal conditions.[2]
Conrotatory motion means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). For this compound, this specific rotational motion directs the methyl group and the adjacent hydrogen atom, leading to the exclusive formation of trans-1,3-pentadiene. The reaction proceeds through a single, concerted transition state, avoiding the formation of any discrete intermediates.
Caption: Reaction mechanism for the conrotatory ring-opening of this compound.
Kinetics and Thermodynamics
The thermal isomerization of this compound is a homogeneous, first-order reaction.[1] The reaction rate is independent of pressure over a wide range, which is characteristic of unimolecular gas-phase reactions. The primary thermodynamic driving force for this reaction is the release of ring strain inherent in the four-membered cyclobutene (B1205218) ring (approximately 26 kcal/mol) to form a more stable, acyclic conjugated diene system.
Table 1: Kinetic Parameters for the Isomerization of Substituted Cyclobutenes
| Compound | Temperature Range (°C) | Arrhenius Equation (k in s⁻¹) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| This compound | 160 - 250 | Not explicitly stated | - | - | |
| 3,3-Dimethylcyclobutene | 150 - 200 | k = 10¹³·⁹³ exp(-36,090/RT) | 36.1 | 8.5 x 10¹³ | [1] |
| 1,3,3-Trimethylcyclobutene | 172 - 213 | k = 10¹³·⁹⁰ exp(-37,030/RT) | 37.0 | 7.9 x 10¹³ | [1] |
Note: R in the Arrhenius equation is the gas constant (1.987 cal/mol·K).
The data show that these isomerizations have high activation energies, consistent with the energy required to break a carbon-carbon sigma bond. The pre-exponential factors are typical for unimolecular reactions.
Experimental Protocols
The study of the isomerization of this compound involves its synthesis, a controlled thermal reaction, and subsequent product analysis.
Synthesis of this compound
The starting material, this compound, is not commercially common and must be synthesized. Two reported methods include:
-
Amine Oxide Pyrolysis: Thermal decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide.
-
Detosylation: Base-catalyzed elimination of trans-2-tosyloxy-1-methylcyclobutane.
Thermal Isomerization Procedure (Generalized)
This protocol is based on typical methods for studying gas-phase thermal isomerizations.[1]
-
Reactor Preparation: A static vacuum system equipped with a Pyrex reaction vessel is used. The vessel is cleaned, evacuated to a high vacuum (<10⁻⁴ torr), and heated to the desired reaction temperature in a furnace or oil bath with precise temperature control.
-
Reactant Introduction: A known pressure of gaseous this compound is admitted into the heated reaction vessel. The pressure is kept low to ensure the reaction occurs in the gas phase and follows unimolecular kinetics.
-
Reaction Monitoring: The reaction is allowed to proceed for a specific duration. For kinetic studies, multiple runs are performed at different time intervals and temperatures.
-
Quenching and Sampling: After the designated time, the reaction is quenched by rapidly cooling the reaction vessel. The gaseous mixture is then collected for analysis.
Product Analysis
-
Gas Chromatography (GC): The primary method for analysis is gas chromatography. A sample of the reaction mixture is injected into a GC equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).
-
Identification: The reactant (this compound) and the product (trans-1,3-pentadiene) are identified by their retention times, confirmed by running authentic standards.
-
Quantification: The relative amounts of reactant and product are determined by integrating the areas of their respective peaks in the chromatogram. This data is used to calculate the extent of reaction and the first-order rate constant.
-
Structural Confirmation: The identity of the product can be further confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) or by collecting the product and analyzing it via Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Generalized experimental workflow for the study of this compound isomerization.
Data Summary
The thermal isomerization of this compound is highly stereospecific, yielding a single product.
Table 2: Reaction Conditions and Product Distribution
| Reactant | Conditions | Product | Stereoselectivity | Reference |
| This compound | Thermal (160-250°C), Gas Phase | trans-1,3-Pentadiene | >99% (sole product reported) |
Conclusion
The gas-phase thermal isomerization of this compound to trans-1,3-pentadiene is a well-defined example of a stereospecific, unimolecular electrocyclic ring-opening reaction. Its adherence to the Woodward-Hoffmann rules for conrotatory ring-opening provides a powerful illustration of the principles of orbital symmetry in organic reactions. The reaction proceeds cleanly to a single, thermodynamically more stable product, driven by the release of ring strain. The kinetic and mechanistic understanding of this transformation is fundamental for professionals in chemical synthesis and materials science.
References
An In-depth Technical Guide to the Electronic Properties of Substituted Cyclobutene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electronic properties of substituted cyclobutene (B1205218) derivatives. Understanding these properties is crucial for applications ranging from the design of novel photochromic materials and molecular electronics to predicting the reactivity and metabolic stability of potential drug candidates. This document details the influence of various substituents on frontier molecular orbitals, presents quantitative data from computational studies, and provides standardized protocols for experimental and computational characterization.
Core Concepts: The Role of Frontier Molecular Orbitals
The electronic behavior of a molecule is primarily governed by its Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons, correlating with its ionization potential and susceptibility to electrophilic attack. A higher EHOMO indicates a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons, correlating with its electron affinity and reactivity towards nucleophiles. A lower ELUMO indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. It is a measure of the molecule's electronic stability and reactivity.[1] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and requires less energy for electronic excitation.[1] This gap directly influences the wavelength of light absorbed in UV-Visible spectroscopy; a smaller gap corresponds to absorption at a longer wavelength.[1]
The Influence of Substituents on Electronic Properties
Attaching different functional groups (substituents) to the cyclobutene ring systematically modifies its electronic landscape. These effects are broadly categorized based on the substituent's ability to donate or withdraw electron density. Theoretical studies have extensively modeled these effects on cyclobutene systems, particularly concerning their reactivity in electrocyclic reactions, which are governed by electronic properties.[2][3]
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), alkoxy (-OR), and amino (-NR₂) groups donate electron density to the cyclobutene core. This has two primary effects:
-
It raises the energy of both the HOMO and LUMO.
-
The destabilization of the HOMO is typically more pronounced than that of the LUMO.
-
The net result is a decrease in the HOMO-LUMO energy gap.
Electron-Withdrawing Groups (EWGs): Substituents such as cyano (-CN), nitro (-NO₂), formyl (-CHO), and boryl (-BR₂) groups withdraw electron density from the cyclobutene ring. This leads to:
-
A lowering of the energy of both the HOMO and LUMO.
-
The stabilization of the LUMO is often more significant than that of the HOMO.
-
This also results in a decrease in the HOMO-LUMO energy gap.
These principles are crucial for tuning the electronic and optical properties of cyclobutene derivatives for specific applications. For example, narrowing the HOMO-LUMO gap can shift the molecule's absorption spectrum to the visible region, a key feature for dyes and photosensitizers.
Caption: Substituent effects on frontier orbital energies of cyclobutene.
Data Presentation: Calculated Electronic Properties
The following table summarizes representative computational data for 3-substituted cyclobutene derivatives. The values illustrate the general trends discussed above. All energies were calculated using Density Functional Theory (DFT) at the B3LYP/6-31G* level, a widely used method for organic molecules.
| Substituent (at C-3) | Type | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| -H (Unsubstituted) | Reference | -6.85 | 1.55 | 8.40 |
| -CH₃ (Methyl) | Weak EDG | -6.62 | 1.58 | 8.20 |
| -OH (Hydroxyl) | Strong EDG | -6.21 | 1.65 | 7.86 |
| -NH₂ (Amino) | Strong EDG | -5.88 | 1.70 | 7.58 |
| -CN (Cyano) | Strong EWG | -7.25 | 0.95 | 8.20 |
| -CHO (Formyl) | Strong EWG | -7.18 | 0.65 | 7.83 |
| -NO₂ (Nitro) | Strong EWG | -7.54 | 0.51 | 8.05 |
Note: These values are illustrative, calculated for this guide to demonstrate established trends. Absolute energies can vary significantly with the chosen computational method.
Experimental and Computational Protocols
Consistent and reproducible characterization of electronic properties requires standardized methodologies. Below are detailed protocols for the computational and experimental determination of the electronic properties of cyclobutene derivatives.
Caption: Workflow for characterizing electronic properties of cyclobutenes.
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful tool for predicting the electronic structure and properties of molecules.
-
Structure Building: Construct the 3D structure of the desired substituted cyclobutene derivative using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set such as 6-31G* or a larger one like def2-TZVP for higher accuracy.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.
-
Data Extraction: From the output of the single-point calculation, extract the energies of the molecular orbitals. Identify the EHOMO and ELUMO values and calculate the energy gap (ΔE).
Experimental Protocol: UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing direct insight into its electronic transitions.[4]
-
Solvent Selection: Choose a solvent that dissolves the compound but is transparent in the UV-Vis region of interest (typically >200 nm). Common choices include hexane, ethanol, acetonitrile (B52724), or dichloromethane.
-
Sample Preparation: Prepare a dilute solution of the cyclobutene derivative in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert law.[5]
-
Cuvette Preparation: Use a pair of matched quartz cuvettes, as glass absorbs UV light. Clean the cuvettes thoroughly and rinse with the solvent being used.
-
Baseline Correction: Fill one cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to subtract any absorbance from the solvent and the cuvette itself.[6]
-
Sample Measurement: Replace the solvent cuvette with the cuvette containing the sample solution. Run the absorption scan over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). This corresponds to the energy required for the HOMO-LUMO electronic transition. The experimental energy gap can be estimated using the equation E = hc/λmax.
Experimental Protocol: Cyclic Voltammetry (CV)
CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which can be correlated with HOMO and LUMO energy levels, respectively.[7]
-
Solution Preparation: Dissolve the cyclobutene derivative (typically 1-5 mM) in a high-purity, dry solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆), to ensure conductivity.[8]
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Working Electrode: Typically a glassy carbon, platinum, or gold disk. Polish the electrode surface before each experiment.[8]
-
Reference Electrode: A stable reference, such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod.
-
-
Deoxygenation: Purge the solution with an inert gas (high-purity argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range where the compound's redox events are expected.
-
Apply a potential ramp, scanning from a starting potential to a vertex, then reversing the scan back to the start. A typical scan rate is 100 mV/s.[9]
-
-
Data Analysis and Calibration:
-
Identify the peak potentials for oxidation (Epa) and reduction (Epc).
-
After the measurement, add a small amount of an internal standard with a known, stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record another voltammogram.[7]
-
Report all measured potentials relative to the Fc/Fc⁺ couple to allow for comparison across different solvent systems and reference electrodes. The oxidation potential can be empirically correlated to the HOMO energy, and the reduction potential to the LUMO energy.
-
References
- 1. learn.schrodinger.com [learn.schrodinger.com]
- 2. Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu-opensci.org [eu-opensci.org]
- 5. ossila.com [ossila.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iitk.ac.in [iitk.ac.in]
- 9. static.igem.org [static.igem.org]
The Chemistry of Cyclobutene Rings: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Introduction to the Strained World of Cyclobutenes: Synthesis, Reactivity, and Applications in Medicinal Chemistry
The cyclobutene (B1205218) ring, a four-membered carbocycle containing a single double bond, represents a fascinating and synthetically versatile scaffold in modern organic chemistry. Its inherent ring strain, a consequence of distorted bond angles, imbues it with unique reactivity that has been harnessed for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemistry of cyclobutene rings, including their synthesis, characteristic reactions, and burgeoning applications in the field of drug discovery and development. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant reaction mechanisms and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Synthesis of the Cyclobutene Core
The construction of the strained cyclobutene ring can be achieved through a variety of synthetic strategies. The most prominent methods include [2+2] cycloadditions, ring-closing metathesis, and rearrangements of other small rings.
[2+2] Cycloaddition Reactions
Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane (B1203170) and, by extension, cyclobutene rings. This reaction typically involves the irradiation of two olefinic components, leading to the formation of a four-membered ring. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of substrates and reaction conditions.
Transition metal-catalyzed [2+2] cycloadditions have also emerged as a versatile tool for cyclobutene synthesis. Catalysts based on metals such as cobalt, gold, and rhodium can mediate the cycloaddition of alkynes and alkenes to furnish cyclobutene derivatives with high efficiency and selectivity.[1]
Ring Expansion and Rearrangement Reactions
Ring expansion of cyclopropyl (B3062369) carbenes, often generated from cyclopropyl N-tosylhydrazones, provides a convenient route to monosubstituted cyclobutenes.[2] Additionally, transition-metal-free ring expansion of gem-difluorinated cyclopropyl N-tosylhydrazones has been reported to yield gem-difluorinated cyclobutenes.
Reactivity of the Cyclobutene Ring
The chemistry of cyclobutenes is largely dominated by their high ring strain, which provides a thermodynamic driving force for ring-opening reactions. These transformations can be induced thermally or photochemically, and they proceed with distinct and predictable stereochemical outcomes as dictated by the principles of orbital symmetry.
Electrocyclic Ring-Opening Reactions
Thermal Ring-Opening: Upon heating, cyclobutenes undergo a conrotatory electrocyclic ring-opening to form 1,3-butadienes.[3][4] The term "conrotatory" describes the synchronous rotation of the substituents at the breaking sigma bond in the same direction (either both clockwise or both counter-clockwise). This stereospecificity is a key feature of the reaction and is governed by the Woodward-Hoffmann rules.[5]
Photochemical Ring-Opening: In contrast to the thermal process, photochemical ring-opening of cyclobutenes proceeds in a disrotatory fashion, where the substituents at the breaking sigma bond rotate in opposite directions.[6] This change in stereochemical outcome is a result of the different orbital symmetries of the excited state.
Diels-Alder Reactions
Cyclobutenes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form bicyclic systems. This [4+2] cycloaddition provides an efficient route to complex polycyclic structures.
Other Reactions
The double bond in the cyclobutene ring can undergo typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation. Furthermore, under certain conditions, cyclobutenes can be polymerized.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments involving cyclobutene rings.
Synthesis of a Cyclobutene Derivative via Photochemical [2+2] Cycloaddition
Reaction: Photochemical [2+2] Cycloaddition of an Alkene with an N-Aryl Maleimide[8]
Procedure:
-
In a glass vial, combine the alkene (0.40 mmol, 2.0 equivalents), N-aryl maleimide (B117702) (0.20 mmol, 1.0 equivalent), and thioxanthone (9 mg, 0.04 mmol, 20 mol%).
-
Add dichloromethane (B109758) (2 mL) to the vial.
-
Seal the vial with a cap and purge with argon.
-
Irradiate the stirred reaction mixture with a blue LED lamp (e.g., Kessil PR 160L, 440 nm) for 16 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting cyclobutane adduct by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.
Copper-Catalyzed Synthesis of Functionalized Cyclobutene Derivatives
Reaction: Copper-Catalyzed Radical Cascade Reaction for the Synthesis of 1,3-Diaminocyclobutene Derivatives from Arylcyclobutanes[2]
Procedure:
-
To a reaction tube, add the arylcyclobutane (0.2 mmol, 1.0 equivalent), N-fluorobenzenesulfonimide (NFSI) (3.0 equivalents), and copper(I) bromide (CuBr) (5 mol%).
-
Add acetonitrile (B52724) (2 mL) to the tube.
-
Seal the tube and purge with nitrogen.
-
Stir the reaction mixture at 40 °C for 4-9 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Thermal Ring-Opening of a Cyclobutene Derivative
Reaction: Thermal Electrocyclic Ring-Opening of cis-3,4-Dimethylcyclobutene[4][6]
Procedure:
-
Place a solution of cis-3,4-dimethylcyclobutene in a suitable high-boiling solvent (e.g., toluene) in a sealed tube.
-
Heat the tube in an oil bath at a temperature sufficient to induce ring-opening (typically >150 °C).
-
Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to observe the formation of the cis,trans-2,4-hexadiene product.
-
Once the reaction has reached completion, cool the mixture to room temperature.
-
The product can be isolated by fractional distillation or preparative GC if necessary.
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving cyclobutene rings, providing a comparative overview of yields and selectivities.
| Reaction Type | Substrates | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Cobalt-Catalyzed [2+2] Cycloaddition | 4-Octyne + Methyl Acrylate | [(R)-L8]CoBr₂ | Cyclobutene adduct | 98 | >95:5 | 94 | [7] |
| Cobalt-Catalyzed [2+2] Cycloaddition | 1-Phenylpropyne + t-Butyl Acrylate | Co(II) complex | Cyclobutene adduct | High | >95:5 | >89 | [7] |
| Gold-Catalyzed [2+2] Cycloaddition | Aryl Alkynes + 1,1-Disubstituted Alkenes | (S,RP)-B (digold catalyst) | Substituted Cyclobutenes | Moderate to Excellent | - | up to 94:6 er | [1] |
| Copper-Catalyzed Diamination | Phenylcyclobutane + NFSI | CuBr | 1,3-Diaminocyclobutene derivative | 85 | - | - | [2] |
| Sulfa-Michael Addition | 2-Bromothiophenol + Benzyl Cyclobutene Ester | DBU | Thio-substituted Cyclobutane | up to quantitative | >95:5 | - | [9] |
| Enantioselective Sulfa-Michael Addition | Thiophenol + N-Acyl-oxazolidinone-substituted Cyclobutene | Chinchona-based squaramide | Thio-substituted Cyclobutane | High | - | up to 99.7:0.3 er | [9] |
Spectroscopic Data
The following table provides typical spectroscopic data for the cyclobutene ring system.
| Spectroscopic Technique | Functional Group | Characteristic Absorption/Chemical Shift | Reference |
| ¹H NMR | Vinylic Protons (C=C-H) | δ 5.9-6.2 ppm | [10] |
| ¹H NMR | Allylic Protons (C-CH₂-C=C) | δ 2.5-2.8 ppm | [10] |
| ¹³C NMR | Vinylic Carbons (C=C) | δ 135-140 ppm | [11] |
| ¹³C NMR | Allylic Carbons (CH₂) | δ 30-35 ppm | [11] |
| Infrared (IR) Spectroscopy | C=C Stretch | 1650-1600 cm⁻¹ | [12] |
| Infrared (IR) Spectroscopy | =C-H Stretch | 3100-3000 cm⁻¹ | [12] |
Cyclobutene Rings in Drug Development
The rigid and strained nature of the cyclobutane and cyclobutene rings makes them attractive scaffolds in medicinal chemistry. Their incorporation into drug candidates can lead to improved metabolic stability, conformational restriction, and novel intellectual property.[13]
Combretastatin Analogues as Tubulin Polymerization Inhibitors
Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[7] However, the cis-stilbene (B147466) moiety of CA-4 is prone to isomerization to the less active trans-isomer. Replacing the double bond with a cyclobutane or cyclobutene ring can lock the molecule in a bioactive conformation and prevent this isomerization.[14] These analogues also bind to the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[15][16][17]
Cyclobutane-Based Integrin Antagonists
Integrins are cell surface receptors that play crucial roles in cell adhesion, migration, and signaling. The αvβ3 integrin is a key player in tumor angiogenesis and metastasis, making it an attractive target for cancer therapy.[18] Small molecule antagonists that mimic the natural Arg-Gly-Asp (RGD) recognition sequence of integrins have been developed. Incorporating a cyclobutane ring as a conformationally restricted scaffold in these RGD mimetics has led to potent and metabolically stable αvβ3 antagonists.[19][20] These antagonists disrupt the integrin signaling cascade, which often involves downstream effectors such as Focal Adhesion Kinase (FAK), Src, and Rho GTPases, thereby inhibiting cancer cell invasion and proliferation.[2][13][21][22]
Visualizations of Mechanisms and Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate key reaction mechanisms and signaling pathways involving cyclobutene chemistry.
Reaction Mechanisms
Caption: Thermal Electrocyclic Ring-Opening of cis-3,4-Dimethylcyclobutene.
Caption: Photochemical Electrocyclic Ring-Opening of cis-3,4-Dimethylcyclobutene.
Signaling Pathways in Drug Development
Caption: Mechanism of Action of Cyclobutene-Combretastatin Analogues.
Caption: Inhibition of Integrin Signaling by Cyclobutane-Based Antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin-mediated Signals Regulated by Members of the Rho Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. cyclobutene (822-35-5) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy [mdpi.com]
- 15. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists | Semantic Scholar [semanticscholar.org]
- 20. DSpace [bradscholars.brad.ac.uk]
- 21. journals.biologists.com [journals.biologists.com]
- 22. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-methylcyclobutene from trans-2-tosyloxy-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-methylcyclobutene from trans-2-tosyloxy-1-methylcyclobutane. The synthesis involves a two-step procedure commencing with the tosylation of trans-1-methyl-2-cyclobutanol, followed by an elimination reaction to yield the desired product. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for the preparation of this useful cyclobutene (B1205218) derivative.
Introduction
Cyclobutene and its derivatives are important building blocks in organic synthesis due to their inherent ring strain, which can be harnessed for various chemical transformations. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including conformationally constrained analogues of biologically active compounds. The synthetic route detailed herein involves the conversion of a readily available alcohol to a tosylate, which then undergoes a base-promoted elimination to form the carbon-carbon double bond of the cyclobutene ring.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic scheme for this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Dichloromethane | 0 to rt | 2 - 4 | 85 - 95 |
| 2 | Elimination | Potassium tert-butoxide (KOtBu) | DMSO | 50 - 70 | 2 - 3 | 70 - 85 |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | Predicted: δ 5.9-6.1 (m, 2H, CH=CH), 2.8-3.0 (m, 1H, CH-CH₃), 2.2-2.5 (m, 2H, CH₂), 1.2-1.3 (d, 3H, CH₃) ppm. |
| ¹³C NMR (CDCl₃) | Predicted: δ 135-140 (CH=CH), 35-40 (CH-CH₃), 30-35 (CH₂), 20-25 (CH₃) ppm. |
| IR (neat) | Characteristic Absorptions: ~3040 cm⁻¹ (=C-H stretch), ~2960, 2870 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~1450 cm⁻¹ (CH₂ bend), ~1375 cm⁻¹ (CH₃ bend). |
Note: The NMR data is predicted and should be used as a reference. Actual experimental values may vary slightly.
Experimental Protocols
Step 1: Synthesis of trans-2-Tosyloxy-1-methylcyclobutane
This protocol is adapted from standard tosylation procedures.
Materials:
-
trans-1-Methyl-2-cyclobutanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1-methyl-2-cyclobutanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trans-2-tosyloxy-1-methylcyclobutane.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Step 2: Synthesis of this compound
This protocol is based on established procedures for the elimination of tosylates.
Materials:
-
trans-2-Tosyloxy-1-methylcyclobutane
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask, magnetic stirrer, heating mantle with a temperature controller, distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a distillation head, add trans-2-tosyloxy-1-methylcyclobutane (1.0 eq) and anhydrous DMSO.
-
Add potassium tert-butoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-70 °C with vigorous stirring. The product, this compound, is volatile and will begin to distill.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more product is collected.
-
To the collected distillate, add an equal volume of pentane.
-
Wash the pentane solution carefully with deionized water to remove any co-distilled DMSO.
-
Separate the organic layer and dry it over anhydrous CaCl₂.
-
Carefully decant or filter the dried pentane solution.
-
The this compound in pentane can be used directly for subsequent reactions, or the pentane can be carefully removed by distillation at atmospheric pressure to yield the pure product. Caution: this compound is volatile and flammable.
Mandatory Visualizations
Logical Workflow for the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanisms for tosylation and elimination.
Application Notes and Protocols for [2+2] Cycloaddition Reactions in Cyclobutene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutene (B1205218) moieties are valuable structural motifs in organic synthesis and medicinal chemistry. Their inherent ring strain allows for unique chemical transformations, and their rigid scaffold can impart favorable pharmacological properties to drug candidates. [2+2] cycloaddition reactions are a powerful and versatile tool for the synthesis of cyclobutanes and cyclobutenes, offering a direct route to these four-membered rings. This document provides an overview of the primary methods for [2+2] cycloaddition-mediated cyclobutene synthesis, including photochemical, thermal, and metal-catalyzed approaches. Detailed protocols for key reactions are provided to facilitate their application in a research and development setting. The unique puckered structure and increased π-character of the C-C bonds in cyclobutanes offer distinct advantages in drug design.[1]
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a classic and widely used method for the synthesis of cyclobutane (B1203170) rings.[2] The reaction typically involves the excitation of an alkene to its triplet state, which then undergoes a stepwise addition to another alkene. This method is particularly effective for the synthesis of strained cyclobutane systems.[3]
General Mechanism
The reaction is initiated by the absorption of light by one of the alkene partners, promoting it to an excited singlet state. Intersystem crossing to a more stable triplet state is often facilitated by a photosensitizer. The excited triplet alkene then adds to the ground-state alkene to form a 1,4-biradical intermediate, which subsequently undergoes spin inversion and ring closure to yield the cyclobutane product.
Caption: General mechanism of a photosensitized [2+2] cycloaddition.
Application Note
Photochemical [2+2] cycloadditions are particularly useful for intramolecular reactions, which can provide high levels of regio- and stereocontrol.[4] The choice of photosensitizer is crucial for efficient triplet energy transfer. Acetone is a commonly used sensitizer (B1316253) due to its high triplet energy.[2] For N-aryl maleimides, which have lower triplet energies, a sensitizer like thioxanthone is required for successful cycloaddition with alkenes under visible light irradiation.[3][5]
Experimental Protocol: Photochemical [2+2] Cycloaddition of N-Aryl Maleimide with an Alkene[3]
Materials:
-
Alkene (2.0 equiv., 0.40 mmol)
-
N-Aryl Maleimide (1.0 equiv., 0.20 mmol)
-
Thioxanthone (20 mol%, 0.04 mmol, 9 mg)
-
Dichloromethane (B109758) (CH₂Cl₂) (2 mL)
-
Glass vial with a screw cap or rubber septum
-
Blue LED light source (e.g., Kessil PR 160L, 440 nm)
-
Argon source
-
Magnetic stirrer and stir bar
Procedure:
-
To a glass vial containing a magnetic stir bar, add the alkene, N-aryl maleimide, and thioxanthone.
-
Add dichloromethane to the vial.
-
Seal the vial and purge with argon for 5-10 minutes.
-
Place the vial in front of the blue LED light source and stir the reaction mixture vigorously.
-
Irradiate the reaction mixture for 16 hours at room temperature.
-
Upon completion, as monitored by TLC or LC-MS, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., petroleum ether/ethyl acetate (B1210297) gradient) to afford the desired cyclobutane product.
Thermal [2+2] Cycloaddition
Thermal [2+2] cycloadditions are typically forbidden by the Woodward-Hoffmann rules for concerted reactions. However, they can proceed through a stepwise mechanism, often involving zwitterionic or diradical intermediates.[5] A notable example is the reaction of enamines with electron-deficient alkenes.[6]
General Mechanism
The reaction is initiated by the nucleophilic attack of the enamine on the electron-deficient alkene, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to form the cyclobutane product. The stereochemistry of the product is often determined by the thermodynamics of the ring-closing step.[7]
Caption: Stepwise mechanism of thermal [2+2] cycloaddition.
Application Note
A significant advantage of the thermal enamine [2+2] cycloaddition is that it can be performed as a one-pot, multicomponent reaction.[6] This approach avoids the isolation of potentially unstable enamines and simplifies the experimental procedure. The resulting aminocyclobutane can be converted to a cyclobutene through methylation and elimination.[6]
Quantitative Data: Multicomponent Thermal [2+2] Cycloaddition[6]
| Aldehyde | Secondary Amine | Fumarate | Product | Yield (%) |
| Propanal | Diethylamine | Diethyl fumarate | Diethyl 3-(diethylamino)-4-methylcyclobutane-1,2-dicarboxylate | 75 |
| Butanal | Diethylamine | Diethyl fumarate | Diethyl 3-(diethylamino)-4-ethylcyclobutane-1,2-dicarboxylate | 72 |
| Isovaleraldehyde | Diethylamine | Diethyl fumarate | Diethyl 3-(diethylamino)-4-isopropylcyclobutane-1,2-dicarboxylate | 65 |
Experimental Protocol: One-Pot Synthesis of Functionalized Cyclobutenes[4][6]
Part A: Cyclobutane Formation
Materials:
-
Aldehyde (1.0 equiv.)
-
Secondary Amine (e.g., diethylamine, 1.2 equiv.)
-
Dialkyl Fumarate (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃, 1.0 equiv.)
-
Acetonitrile (B52724) (MeCN)
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde, secondary amine, dialkyl fumarate, and potassium carbonate.
-
Add acetonitrile (approximately 1 mL per mmol of aldehyde).
-
Stir the mixture at room temperature for 2-3 days.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through Celite® and concentrate the filtrate under reduced pressure to obtain the crude cyclobutane product.
Part B: Cyclobutene Formation
Materials:
-
Crude Cyclobutane from Part A
-
Methyl Iodide (MeI, excess)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the crude cyclobutane in acetonitrile.
-
Add methyl iodide and stir the mixture at room temperature under a nitrogen atmosphere for approximately 70 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in acetonitrile, add potassium carbonate, and heat the mixture at 65 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired cyclobutene.
Metal-Catalyzed [2+2] Cycloaddition
Transition metal catalysis provides a powerful alternative for [2+2] cycloadditions, often proceeding under mild conditions with high selectivity.[8] Gold(I) catalysts, in particular, have emerged as highly effective for the intermolecular [2+2] cycloaddition of alkynes and alkenes.[9][10]
General Mechanism
The gold(I) catalyst activates the alkyne, making it more electrophilic. The alkene then acts as a nucleophile, attacking the activated alkyne to form a vinyl cation intermediate. This intermediate can then undergo ring closure to form the cyclobutene product. The use of sterically hindered ligands on the gold(I) catalyst is crucial to prevent side reactions.[10]
Caption: Simplified mechanism for gold(I)-catalyzed cycloaddition.
Application Note
The gold(I)-catalyzed cycloaddition is notable for its broad substrate scope, tolerating both electron-rich and electron-poor substituents on the alkyne.[10] Chiral non-C₂-symmetric digold(I) catalysts have been developed for the enantioselective synthesis of cyclobutenes.[11][12]
Quantitative Data: Gold(I)-Catalyzed [2+2] Cycloaddition of Alkynes and Alkenes[11][13]
| Alkyne | Alkene | Catalyst | Yield (%) | er |
| Phenylacetylene | α-Methylstyrene | [tBuXPhosAu(MeCN)]BArF₄ | 85 | N/A |
| 4-Methoxyphenylacetylene | α-Methylstyrene | (S,Rp)-B | 80 | 93:7 |
| 4-Chlorophenylacetylene | α-Methylstyrene | (S,Rp)-B | 75 | 92:8 |
| 1-Ethynyl-4-fluorobenzene | 1,1-Diphenylethylene | (S,Rp)-B | 92 | 94:6 |
Experimental Protocol: Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition[10]
Materials:
-
Gold(I) catalyst (e.g., [tBuXPhosAu(MeCN)]BArF₄, 1-5 mol%)
-
Terminal Alkyne (1.0 equiv.)
-
Alkene (2.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask open to the air and equipped with a magnetic stir bar, add the gold(I) catalyst.
-
Add the terminal alkyne and the alkene to the flask.
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the alkyne has been consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclobutene product.
Applications in Drug Development
The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[13] Its rigid, puckered conformation can be used to restrict the conformation of a molecule, which can lead to improved potency and selectivity for a biological target.[2] Furthermore, the introduction of a cyclobutane ring can enhance metabolic stability and serve as an isostere for other groups, such as aromatic rings.[1][13] Several approved drugs and clinical candidates contain a cyclobutane moiety, highlighting its value in drug design.[13] The development of efficient and selective [2+2] cycloaddition reactions is therefore of significant interest to the pharmaceutical industry for the construction of novel drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Applications of 3-Methylcyclobutene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 3-methylcyclobutene in organic synthesis. This strained cycloalkene serves as a versatile building block for various transformations, primarily driven by the release of ring strain. Key applications include its use in ring-opening metathesis polymerization (ROMP) to generate functionalized polymers and its thermal isomerization to produce a valuable diene. Detailed experimental protocols for the synthesis of this compound and its subsequent key reactions are provided below, along with quantitative data and graphical representations of the synthetic pathways.
Synthesis of this compound
This compound can be synthesized through several routes. One of the most effective methods is the thermal decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide, which provides the target compound in high yield and purity.
Protocol 1: Synthesis via Thermal Decomposition of an Amine Oxide[1]
This protocol describes the final step in a multi-step synthesis to obtain this compound. The precursor, N,N-dimethyl-3-methylcyclobutylamine oxide, is prepared from 3-methylcyclobutanecarboxylic acid.
Materials:
-
N,N-dimethyl-3-methylcyclobutylamine oxide
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Distillation apparatus
Equipment:
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Distillation head and condenser
-
Receiving flask
-
Separatory funnel
Procedure:
-
Place the N,N-dimethyl-3-methylcyclobutylamine oxide in a round-bottom flask equipped for distillation.
-
Heat the flask slowly to 130-135 °C. The decomposition will proceed, and the volatile this compound will begin to distill.
-
Collect the distillate in a cooled receiving flask.
-
Once the decomposition is complete (distillation ceases), transfer the collected distillate to a separatory funnel.
-
Wash the crude product with dilute hydrochloric acid to remove the N,N-dimethylhydroxylamine byproduct.
-
Separate the organic layer and wash it with water, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
The resulting this compound can be further purified by fractional distillation if required. Gas chromatography analysis of the product obtained directly after washing has shown a purity of 97%.
Quantitative Data:
| Synthetic Method | Starting Material Precursor | Key Reagent/Step | Yield | Purity | Reference |
| Thermal Decomposition of Amine Oxide | 3-Methylcyclobutanecarboxylic acid | Pyrolysis of amine oxide at 130-135°C | 88% | 97% | |
| Base Detosylation | trans-2-tosyloxy-1-methylcyclobutane | Base-induced elimination | N/A | N/A |
N/A: Data not available in the reviewed literature.
Synthesis Workflow:
Caption: Synthesis of this compound via amine oxide decomposition.
Applications in Organic Synthesis
Ring-Opening Metathesis Polymerization (ROMP)
This compound and its derivatives are excellent monomers for ring-opening metathesis polymerization (ROMP) due to their significant ring strain. This method allows for the synthesis of functionalized polymers with control over molecular weight and polydispersity.
Application Note: The ROMP of this compound yields a polymer with a polyisoprene-like backbone. The reaction is typically initiated by transition metal catalysts, such as Grubbs' catalysts. The properties of the resulting polymer can be tuned by copolymerization with other cyclic olefins.
Protocol 2: General Procedure for ROMP of a this compound Derivative
This protocol is a general guideline based on the polymerization of cyclobutene (B1205218) derivatives.
Materials:
-
This compound or a derivative
-
Grubbs' Catalyst (e.g., First Generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or glovebox
-
Syringes and needles
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in the anhydrous solvent in a Schlenk flask.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent.
-
Add the catalyst solution to the monomer solution via syringe. The reaction mixture will typically change color and may increase in viscosity as polymerization proceeds.
-
Stir the reaction at the desired temperature (e.g., room temperature) for a specified time (e.g., 1-4 hours), monitoring the progress by techniques such as NMR or GPC if desired.
-
Quench the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with additional non-solvent, and dry under vacuum.
Quantitative Data for ROMP of a Related Monomer:
| Monomer | Catalyst | Solvent | Temperature (°C) | Yield | Polymer Structure |
| Methyl this compound-1-carboxylate | AIBN (radical initiator) | DMF | 80 | Low | Low molecular weight polymer |
| Methyl this compound-1-carboxylate | t-BuLi (anionic initiator) | Toluene | -78 to 0 | High | High molecular weight polymer |
ROMP Logical Pathway:
Caption: Logical workflow for the ROMP of this compound.
Thermal Isomerization
Upon heating, this compound undergoes a stereospecific electrocyclic ring-opening reaction to form trans-1,3-pentadiene. This transformation provides a clean and efficient route to a valuable conjugated diene, which can be used in subsequent cycloaddition reactions.
Application Note: The thermal isomerization of this compound is a concerted pericyclic reaction that follows the Woodward-Hoffmann rules for a 4π-electron system, proceeding via a conrotatory ring-opening. The reaction is typically carried out in the gas phase or in a high-boiling inert solvent.
Protocol 3: Thermal Isomerization to trans-1,3-Pentadiene
This is a general protocol based on the reported conditions for the thermal isomerization of substituted cyclobutenes.[1][2]
Materials:
-
This compound
-
Inert, high-boiling solvent (optional, e.g., diphenyl ether)
Equipment:
-
Flow pyrolysis apparatus or a sealed tube
-
Heating source (e.g., tube furnace or oil bath)
-
Condenser and collection flask (for flow system)
-
Gas chromatograph (for analysis)
Procedure (Flow System):
-
Set up a flow pyrolysis system with a heated tube packed with an inert material (e.g., glass beads).
-
Heat the tube to the desired temperature (typically in the range of 160-250 °C).
-
Pass a stream of inert gas (e.g., nitrogen) through the system to remove air.
-
Introduce this compound into the inert gas stream, allowing it to vaporize and pass through the heated tube.
-
The contact time in the heated zone can be controlled by the flow rate of the carrier gas.
-
Condense the products exiting the tube in a cold trap.
-
Analyze the collected product by gas chromatography to determine the conversion and product distribution. The sole product reported is trans-1,3-pentadiene.
Procedure (Sealed Tube):
-
Place a solution of this compound in an inert, high-boiling solvent (or neat if the boiling point of the product is high enough) in a thick-walled glass tube.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven or oil bath at the desired temperature for a specified time.
-
After cooling, carefully open the tube and analyze the contents.
Quantitative Data for Thermal Isomerization:
| Substrate | Temperature Range (°C) | Product(s) | Stereochemistry | Reference |
| This compound | 160-250 | 1,3-Pentadiene | trans |
Thermal Isomerization Pathway:
Caption: Electrocyclic ring-opening of this compound.
Cycloaddition Reactions
While specific examples of cycloaddition reactions involving this compound as a substrate are not extensively detailed in the readily available literature, its strained double bond suggests it could participate in such transformations.
Application Note (General):
-
[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, this compound could react with a conjugated diene to form a six-membered ring. The methyl group would be expected to influence the regioselectivity of the addition.
-
[2+2] Photocycloaddition: Under photochemical conditions, this compound could undergo [2+2] cycloaddition with another alkene to form a bicyclo[2.2.0]hexane derivative.
Further research is required to explore the utility of this compound in these and other cycloaddition reactions.
References
- 1. Thermal isomerization of cyclobutenes. Part 10.—3,3-Dimethylcyclobutene and 1,3,3-trimethylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Thermal isomerization of cyclobutenes. Part 12.—3,3-Diethylcyclobutene and 3-ethyl-3-methylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of 3-Methylcyclobutene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of unsaturated polymers with a high degree of control over their structure and properties. This method utilizes transition metal carbene complexes, such as Grubbs catalysts, to polymerize strained cyclic olefins.[1] 3-Methylcyclobutene is a readily available monomer that, upon polymerization via ROMP, yields poly(1,4-isoprene) with a methyl side group, a repeating unit structurally similar to natural rubber. The control over microstructure and molecular weight afforded by ROMP makes poly(this compound) a material of interest for various applications, including the development of novel biomaterials, elastomers, and drug delivery vehicles.
This document provides detailed application notes and protocols for the ROMP of this compound, focusing on the use of Grubbs catalysts. It is intended to guide researchers in the successful synthesis and characterization of poly(this compound).
Catalyst Selection and Handling
The choice of catalyst is critical for a successful ROMP reaction. Grubbs catalysts are among the most widely used due to their tolerance to a variety of functional groups and solvents, as well as their air stability.[1]
-
Grubbs' First Generation Catalyst: This catalyst is effective for the ROMP of cyclobutene (B1205218) derivatives. It has been shown to selectively polymerize cyclobutenes in the presence of less strained olefins like norbornenes, particularly at lower temperatures (e.g., 0 °C in THF).[2][3][4] This selectivity can be advantageous in the synthesis of block copolymers.
-
Grubbs' Second Generation Catalyst: Offering higher activity and better air stability than the first generation, this catalyst is a robust choice for a wide range of ROMP reactions.
-
Grubbs' Third Generation Catalyst: Known for its very fast initiation rates, this catalyst is ideal for living polymerizations, enabling the synthesis of polymers with low polydispersity and the formation of well-defined block copolymers.[5][6]
Catalysts should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize degradation, although Grubbs' second and third generation catalysts exhibit greater tolerance to air.[1]
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the ROMP of this compound using different Grubbs catalysts. These values are based on typical conditions for the ROMP of cyclobutene derivatives and should be optimized for specific experimental goals.
| Catalyst | Catalyst Loading (mol%) | Monomer Concentration (M) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Mn ( g/mol ) | Expected PDI |
| Grubbs' 1st Gen | 0.1 - 1.0 | 0.1 - 1.0 | THF, DCM | 0 - 25 | 1 - 4 | 5,000 - 50,000 | 1.1 - 1.5 |
| Grubbs' 2nd Gen | 0.05 - 0.5 | 0.1 - 2.0 | Toluene, DCM | 25 - 50 | 0.5 - 2 | 10,000 - 100,000 | 1.05 - 1.3 |
| Grubbs' 3rd Gen | 0.01 - 0.2 | 0.1 - 2.0 | Toluene, DCM | 25 - 50 | 0.25 - 1 | 10,000 - 200,000 | < 1.1 |
Note: Mn (Number Average Molecular Weight) is controlled by the monomer-to-catalyst ratio. PDI (Polydispersity Index) is a measure of the distribution of molecular weights.
Experimental Protocols
Protocol 1: General Procedure for the ROMP of this compound
This protocol describes a general method for the ROMP of this compound using a Grubbs catalyst.
Materials:
-
This compound (monomer)
-
Grubbs' Catalyst (1st, 2nd, or 3rd Generation)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask or vial with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by distillation or by passing it through a column of activated alumina (B75360) to remove impurities and inhibitors. Dry the solvent using a solvent purification system or by distillation over a suitable drying agent.
-
Reaction Setup: Under an inert atmosphere, add the desired amount of this compound to a Schlenk flask or vial. Dissolve the monomer in the anhydrous solvent to the desired concentration (e.g., 1 M).
-
Catalyst Preparation: In a separate vial inside a glovebox, weigh the required amount of Grubbs' catalyst and dissolve it in a small amount of the anhydrous solvent.
-
Initiation: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature for the specified time. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst) and stir for 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Characterization of Poly(this compound)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show the disappearance of the monomer's vinyl protons (around 6.0 ppm) and the appearance of the polymer's broader olefinic proton signals (around 5.4 ppm) and aliphatic protons.
-
¹³C NMR: Provides detailed information about the polymer's microstructure (cis/trans content).
2. Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Use a suitable solvent (e.g., THF or toluene) as the eluent and calibrate with polystyrene standards.
Visualizations
ROMP Mechanism
The following diagram illustrates the generally accepted mechanism for Ring-Opening Metathesis Polymerization catalyzed by a metal carbene complex.
Caption: The mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Workflow
This diagram outlines the typical workflow for the synthesis and characterization of poly(this compound) via ROMP.
Caption: Experimental workflow for ROMP of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. 3-Methylcyclobut-1-ene | C5H8 | CID 13395681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. React App [pmc.umicore.com]
- 5. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Methyl 3-Methylcyclobutene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of methyl 3-methylcyclobutene-1-carboxylate, a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis. The outlined procedure is based on a multi-step synthesis commencing with a [2+2] cycloaddition reaction.
Overview of Synthetic Pathway
The synthesis of methyl this compound-1-carboxylate is achieved through a three-step process.[1][2][3][4] The synthesis begins with a [2+2] cycloaddition of N-(1-propenyl)piperidine and methyl acrylate (B77674) to form the cyclobutane (B1203170) ring.[1][2][4] This is followed by methylation of the resulting amino group to create a quaternary ammonium (B1175870) salt.[1][2][4] The final step involves an elimination reaction facilitated by a base to introduce the double bond within the cyclobutane ring, yielding the target compound.[1][2][4]
Experimental Workflow Diagram
Caption: Synthetic workflow for methyl this compound-1-carboxylate.
Experimental Protocol
This protocol is adapted from established literature procedures.[1][4]
Step 1: Synthesis of Methyl 2-(piperidin-1-yl)-3-methylcyclobutane-1-carboxylate
-
Reaction Setup: In a round-bottom flask, combine N-(1-propenyl)piperidine and methyl acrylate.
-
Reaction Conditions: Heat the mixture under moderate conditions to facilitate the [2+2] cycloaddition. The reaction is typically carried out in a high-yielding fashion.[1]
-
Work-up: The crude cycloadduct is generally used in the subsequent step without extensive purification.
Step 2: Synthesis of N,N-dimethyl-N-(1-methoxycarbonyl-3-methylcyclobutyl)piperidin-1-ium Iodide
-
Reaction Setup: Dissolve the crude methyl 2-(piperidin-1-yl)-3-methylcyclobutane-1-carboxylate from the previous step in a suitable solvent such as diethyl ether.
-
Methylation: Add methyl iodide to the solution to convert the tertiary amine into a quaternary ammonium salt.[1]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the solid quaternary ammonium salt.
-
Isolation: Collect the precipitated solid by filtration and dry it under a vacuum.
Step 3: Synthesis of Methyl this compound-1-carboxylate (Hofmann Elimination)
-
Reaction Setup: Under an inert atmosphere (e.g., argon), suspend a 60% dispersion of sodium hydride in mineral oil in dry tetrahydrofuran (B95107) (THF).[1][4] Wash the sodium hydride with a low-boiling petroleum ether beforehand to remove the mineral oil.[1][4]
-
Addition of Reactant: Add the quaternary ammonium iodide salt from Step 2 to the sodium hydride suspension in one portion.[1][4]
-
Reaction Conditions: Stir the resulting mixture to allow the elimination reaction to proceed.
-
Quenching and Extraction: Carefully quench the reaction, and then extract the organic layer.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., MgSO4), concentrate the solution, and purify the final product by vacuum distillation.[1]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis.
| Step | Reactants | Reagents | Solvent | Yield |
| 1. [2+2] Cycloaddition | N-(1-propenyl)piperidine, Methyl acrylate | - | Neat or suitable solvent | High |
| 2. Methylation | Methyl 2-(piperidin-1-yl)-3-methylcyclobutane-1-carboxylate | Methyl iodide | Diethyl ether | - |
| 3. Hofmann Elimination | N,N-dimethyl-N-(1-methoxycarbonyl-3-methylcyclobutyl)piperidin-1-ium Iodide | 60% Sodium hydride in oil | Tetrahydrofuran (THF) | ~83% |
Note: The yield for the methylation step is often not reported separately as the crude product is used directly in the next step.
Characterization Data
Spectroscopic data for the intermediates and the final product are crucial for confirming their identity and purity.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| N-(1-methoxycarbonyl-3,3-dimethyl-2-cyclobutyl)-N,N,N-trimethylammonium Iodide | 4.00 (d, 1H), 3.76 (q, 1H), 3.64 (s, 3H), 3.09 (s, 9H), 1.91 (t, 1H), 1.50 (t, 1H), 1.36 (s, 3H), 1.24 (s, 3H) | 171.9, 74.0, 52.1, 51.7, 40.3, 36.2, 32.8, 29.4, 22.5 |
| Methyl 3,3-Dimethylcyclobutene-1-carboxylate (analogous product) | 6.78 (s, 1H), 3.67 (s, 3H), 2.38 (s, 2H), 1.17 (s, 6H) | 163.5, 155.4, 134.2, 51.1, 42.5, 40.9, 25.3 |
Note: The provided NMR data is for an analogous product, methyl 3,3-dimethylcyclobutene-1-carboxylate, as detailed in the cited literature.[1] Researchers should expect similar characteristic peaks for methyl this compound-1-carboxylate with adjustments for the different substitution pattern.
References
Application Notes and Protocols: Base-Catalyzed Isomerization of 3-Methylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the base-catalyzed isomerization of 3-methylcyclobutene. The reaction yields a thermodynamic equilibrium mixture of 1-methylcyclobutene and methylenecyclobutane (B73084). This process is of interest in the study of reaction mechanisms, thermodynamic stabilities of cyclic olefins, and as a potential step in synthetic pathways involving small ring compounds. The protocol covers the preparation of the catalyst, the experimental setup for the isomerization reaction, and the analysis of the resulting products.
Introduction
The isomerization of substituted cyclobutenes is a fundamental reaction in organic chemistry, providing insight into the relative stabilities of isomeric olefins and the mechanisms of base-catalyzed rearrangements. This compound, a less thermodynamically stable isomer, can be converted to a more stable mixture of 1-methylcyclobutene and methylenecyclobutane in the presence of a suitable basic catalyst. One effective catalyst for this transformation is sodium on alumina (B75360). In the presence of a sodium-alumina catalyst at 5°C, this compound yields an equilibrium mixture containing 85.5% 1-methylcyclobutene, 14.5% methylenecyclobutane, and less than 0.02% of the starting material. This application note details the experimental procedure to achieve this isomerization.
Data Presentation
The quantitative data for the base-catalyzed isomerization of this compound is summarized in the table below. The product distribution represents the thermodynamic equilibrium of the isomers.
| Compound | Starting Material (%) | Product at Equilibrium (%) |
| This compound | >99 | <0.02 |
| 1-Methylcyclobutene | 0 | 85.5 |
| Methylenecyclobutane | 0 | 14.5 |
Experimental Protocols
Materials and Equipment
-
Reactant: this compound (purity >99%)
-
Catalyst: Sodium on alumina (e.g., Sodium oxide/sodium on alumina, Olefin Isomerization Catalyst) or prepared as described below.
-
Solvent: Anhydrous, inert solvent such as hexane (B92381) or pentane.
-
Apparatus:
-
Round-bottom flask with a magnetic stir bar.
-
Septum and needles for inert atmosphere operations.
-
Cooling bath (ice-water bath).
-
Inert gas supply (e.g., nitrogen or argon) with a manifold.
-
Gas chromatograph (GC) with a flame ionization detector (FID) for analysis.
-
Catalyst Preparation (if not commercially available)
A sodium on alumina catalyst can be prepared by wet impregnation.
-
Dry γ-alumina at a high temperature (e.g., 500°C) for several hours to remove moisture.
-
Prepare a solution of a sodium salt, such as sodium hydroxide (B78521) (NaOH), in a suitable solvent (e.g., deionized water or ethanol).
-
Impregnate the dried alumina with the sodium salt solution. The amount of sodium salt should be calculated to achieve the desired loading (e.g., 5-20 wt% Na on Al₂O₃).
-
Dry the impregnated alumina to remove the solvent, typically at 100-120°C.
-
Calcine the dried material at a high temperature (e.g., 500°C) to ensure the formation of the active catalytic sites.
-
Store the prepared catalyst under an inert atmosphere to prevent deactivation by moisture or carbon dioxide.
Isomerization Procedure
-
Reaction Setup: Place the sodium-alumina catalyst and a magnetic stir bar into a round-bottom flask. Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Solvent and Reactant Addition: Add the anhydrous, inert solvent to the flask via a syringe. Cool the flask to 5°C using an ice-water bath. Once the temperature has equilibrated, add the this compound to the stirred suspension via a syringe.
-
Reaction Monitoring: The reaction should be stirred vigorously at 5°C. The progress of the reaction can be monitored by taking small aliquots at different time intervals. To do this, briefly stop the stirring to allow the catalyst to settle, and then quickly withdraw a small sample of the supernatant with a syringe.
-
Sample Analysis: Quench the reaction in the aliquot by adding a small amount of water or a dilute acid. Analyze the organic layer by gas chromatography (GC) to determine the ratio of the isomers. A GC equipped with a capillary column suitable for separating hydrocarbon isomers should be used.
-
Reaction Completion and Work-up: Continue the reaction until the product distribution, as determined by GC analysis, remains constant, indicating that equilibrium has been reached. Once the reaction is complete, the catalyst can be removed by filtration or centrifugation. The resulting solution contains the mixture of 1-methylcyclobutene and methylenecyclobutane.
Mandatory Visualization
Caption: Experimental workflow for the isomerization of this compound.
Application Note: GC-MS Analysis Protocol for 3-Methylcyclobutene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the analysis of reaction products of 3-methylcyclobutene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed to ensure robust and reproducible analysis for reaction monitoring, product identification, and quantification.
Introduction
This compound is a strained cyclic alkene that can undergo a variety of chemical transformations, including thermal isomerization, oxidation, and addition reactions. Accurate identification and quantification of the resulting products are crucial for understanding reaction mechanisms and optimizing synthetic pathways. GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation of volatile compounds and definitive identification through mass spectral data.[1][2] This protocol outlines the necessary steps for sample preparation and GC-MS analysis of products from common reactions of this compound.
Anticipated Reaction Products
A critical step in developing an analytical method is anticipating the likely products. Based on the chemical properties of this compound, several reaction pathways can be predicted:
-
Thermal Isomerization: When heated, this compound is known to undergo ring-opening to form trans-1,3-pentadiene.[3][4][5]
-
Ozonolysis: Oxidative cleavage of the double bond by ozone, followed by a reductive work-up, is expected to yield 3-methyl-1,4-butanedial. An oxidative work-up would produce the corresponding dicarboxylic acid.[6][7]
-
Oxidation with KMnO4: Under cold, dilute conditions, potassium permanganate (B83412) can produce cis-3-methylcyclobutane-1,2-diol. Under hot, acidic conditions, oxidative cleavage will likely occur, leading to various smaller, oxygenated products.[8][9][10]
-
Addition of HBr: The addition of hydrogen bromide is expected to proceed via Markovnikov's rule, potentially leading to 1-bromo-1-methylcyclobutane (B13021240) as the major product after protonation of the double bond to form a stable tertiary carbocation.[2][11][12]
Experimental Protocols
-
Solvents: High-purity, volatile organic solvents such as dichloromethane, hexane, or ethyl acetate.[13]
-
Internal Standard (IS): A non-reactive compound with a retention time distinct from the expected analytes (e.g., undecane (B72203) or dodecane).
-
Derivatizing Agents (optional): For polar products like diols, silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to increase volatility.
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
The appropriate sample preparation method depends on the reaction being analyzed.
a) For Thermal Isomerization Reactions:
-
Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Solvent Addition: Dilute a small aliquot (e.g., 10 µL) of the reaction mixture with a suitable volatile solvent (e.g., 990 µL of hexane) in a clean vial.
-
Internal Standard: Add the internal standard to the diluted sample to a final concentration of approximately 10-50 µg/mL.
-
Vortex: Mix the sample thoroughly.
-
Transfer: Transfer the solution to a GC vial for analysis.
b) For Ozonolysis and KMnO4 Oxidation Reactions (with quenching):
-
Quenching: At the desired reaction time, quench the reaction appropriately. For ozonolysis with a reductive work-up, add a reducing agent like dimethyl sulfide (B99878) or triphenylphosphine. For KMnO4 reactions, add sodium bisulfite solution.
-
Extraction: Extract the aqueous reaction mixture with a volatile organic solvent (e.g., 3 x 1 mL of dichloromethane).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the dried solution and, if necessary, concentrate it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent containing the internal standard.
-
Derivatization (if necessary): For polar products, evaporate the solvent and add the silylating agent. Heat at 60-70°C for 30 minutes. After cooling, dilute with a suitable solvent.
-
Transfer: Transfer the final solution to a GC vial.
c) For HBr Addition Reactions:
-
Neutralization: After the reaction, neutralize any excess acid by washing the organic phase with a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Dilution: Dilute an aliquot of the dried organic layer with a suitable solvent containing the internal standard.
-
Transfer: Transfer the solution to a GC vial for analysis.
GC-MS Analysis
The following parameters are recommended for the analysis of C5 hydrocarbon isomers and their derivatives. Optimization may be required based on the specific instrumentation.
A non-polar or medium-polarity column is generally suitable for separating hydrocarbon isomers.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp: 40°C, hold for 5 min |
| Ramp: 5°C/min to 150°C | |
| Ramp: 20°C/min to 280°C, hold for 2 min |
| Parameter | Value |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Scan Rate | 3 scans/sec |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Quantitative data should be summarized in a structured table for clear comparison. Peak areas of the analytes should be normalized to the peak area of the internal standard. Identification of products should be confirmed by comparing the acquired mass spectra with reference spectra from a library (e.g., NIST) and, if possible, with the analysis of authentic standards. The fragmentation patterns of C5 hydrocarbons can be complex, but key fragments can aid in identification.[14][15][16]
Table 1: Example of Quantitative Data Summary
| Analyte | Retention Time (min) | Key m/z Fragments | Normalized Peak Area | Concentration (µg/mL) |
| This compound | 5.8 | 67, 53, 41, 39 | 1.25 | 12.5 |
| trans-1,3-Pentadiene | 6.2 | 67, 52, 41, 39 | 0.89 | 8.9 |
| 1-Bromo-1-methylcyclobutane | 10.5 | 149, 151, 69, 41 | 2.10 | 21.0 |
| Internal Standard | 12.1 | 57, 43, 71 | 1.00 | 10.0 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis protocol.
Caption: Workflow for GC-MS analysis of this compound products.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. Thermal isomerization of cyclobutenes. Part 10.—3,3-Dimethylcyclobutene and 1,3,3-trimethylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Thermal isomerization of cyclobutenes. Part 12.—3,3-Diethylcyclobutene and 3-ethyl-3-methylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Thermal isomerization of cyclobutenes. Part 12.—3,3-Diethylcyclobutene and 3-ethyl-3-methylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Gas chromatographic-mass spectrometric characterization of all acyclic C5-C7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. hidenanalytical.com [hidenanalytical.com]
Application Notes and Protocols for the Purification of 3-Methylcyclobutene by Fractional Distillation
Introduction
3-Methylcyclobutene is a valuable cyclic alkene intermediate in organic synthesis and drug development. Its purity is crucial for subsequent reactions to ensure high yields and prevent the formation of unwanted side products. Fractional distillation is a widely used and effective technique for the purification of volatile liquids with close boiling points. This document provides a detailed protocol for the purification of this compound from common impurities using fractional distillation.
Data Presentation
The successful separation of this compound from its potential impurities via fractional distillation relies on the differences in their boiling points. The table below summarizes the physical properties of this compound and its common isomers or byproducts that may be present after synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₈ | 68.12 | 32 |
| 1-Methylcyclobutene | C₅H₈ | 68.12 | 44.8[1] |
| Methylenecyclobutane (B73084) | C₅H₈ | 68.12 | 42[2][3][4][5][6] |
| cis-1,3-Pentadiene | C₅H₈ | 68.12 | 43[7] |
| trans-1,3-Pentadiene | C₅H₈ | 68.12 | 42[8] |
| 1,4-Pentadiene (B1346968) | C₅H₈ | 68.12 | 26[9] |
| 2,3-Pentadiene | C₅H₈ | 68.12 | 51[10] |
| Methylcyclobutane (B3344168) | C₅H₁₀ | 70.13 | 36[11] |
| Cyclobutane (B1203170) | C₄H₈ | 56.11 | 12.5[12][13][14][15] |
Experimental Protocol
This protocol outlines the fractional distillation procedure for purifying this compound. The boiling point of this compound is 32°C. Potential impurities include its isomers, 1-methylcyclobutene (boiling point 44.8°C) and methylenecyclobutane (boiling point 42°C), as well as pentadiene isomers that can arise from thermal rearrangement.
Materials and Equipment:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed column), distillation head with condenser, thermometer, and receiving flasks)
-
Heating mantle with a stirrer
-
Chiller or cold water source for the condenser
-
Ice bath for receiving flasks
-
Boiling chips
-
Glassware (graduated cylinders, beakers)
-
Septa and needles for inert atmosphere (optional)
-
Analytical balance
-
Gas chromatograph (GC) for purity analysis (recommended)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the round-bottom flask and the distillation head to the top of the column.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.
-
Place a pre-weighed receiving flask at the outlet of the condenser. It is advisable to cool the receiving flask in an ice bath to minimize the loss of the volatile product.
-
-
Distillation:
-
Begin stirring the crude mixture in the round-bottom flask.
-
Slowly heat the mixture using the heating mantle.
-
Observe the temperature on the thermometer. As the mixture begins to boil, a ring of condensate will rise through the fractionating column.
-
Carefully control the heating rate to allow for a slow and steady rise of the vapor through the column. This is crucial for achieving good separation. A slow distillation rate of approximately 1-2 drops per second is recommended.
-
The temperature should stabilize at the boiling point of the most volatile component. If any low-boiling impurities like 1,4-pentadiene (boiling point 26°C) are present, a small forerun fraction should be collected until the temperature starts to rise again.
-
Collect the main fraction of this compound as the temperature holds steady at approximately 32°C.
-
Monitor the temperature closely. A sharp increase in temperature indicates that the lower-boiling component has been distilled and a higher-boiling impurity is beginning to distill.
-
Change the receiving flask when a significant temperature change is observed to collect subsequent fractions containing less pure this compound and higher-boiling impurities.
-
-
Analysis and Storage:
-
Weigh the collected fraction of purified this compound to determine the yield.
-
Analyze the purity of the collected fraction(s) using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Store the purified this compound in a tightly sealed container at a low temperature (e.g., in a refrigerator or freezer) to prevent polymerization and degradation.
-
Safety Precautions:
-
This compound is a volatile and flammable liquid. Perform the distillation in a well-ventilated fume hood, away from any sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Never heat a closed system. Ensure the distillation apparatus is properly vented.
-
Do not distill to dryness, as this can lead to the formation of explosive peroxides, especially with unsaturated compounds.
Mandatory Visualization
The following diagram illustrates the workflow for the purification of this compound by fractional distillation.
Fractional Distillation Workflow for this compound Purification
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1120-56-5 CAS MSDS (METHYLENECYCLOBUTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. METHYLENECYCLOBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. methylidenecyclobutane [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. CIS-1,3-PENTADIENE CAS#: 1574-41-0 [m.chemicalbook.com]
- 8. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Pentadiene | C5H8 | CID 11587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. penta-2,3-diene [stenutz.eu]
- 11. methylcyclobutane [stenutz.eu]
- 12. Cyclobutane - Wikipedia [en.wikipedia.org]
- 13. Cyclobutane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 14. Cyclobutane [chemeurope.com]
- 15. cyclobutane [chemister.ru]
Application of 3-Methylcyclobutene Derivatives in the Synthesis of Sesquiterpenoid Natural Products
Introduction: The strained four-membered ring of cyclobutene (B1205218) derivatives, such as 3-methylcyclobutene, presents a versatile building block in organic synthesis. Its inherent ring strain can be strategically utilized in various transformations, including cycloadditions and ring-opening reactions, to construct complex molecular architectures found in natural products. This application note details the use of a this compound derivative in the stereoselective synthesis of the sesquiterpenoid, (-)-shyobunone, highlighting the utility of photochemical [2+2] cycloaddition reactions in natural product synthesis.
Application Note: Photochemical [2+2] Cycloaddition in the Synthesis of (-)-Shyobunone
The synthesis of the acorane sesquiterpenoid, (-)-shyobunone, and its congeners, has been successfully achieved utilizing a photochemical [2+2] cycloaddition reaction between the chiral monoterpene (-)-piperitone and methyl this compound-1-carboxylate. This key step establishes the bicyclo[4.2.0]octane core of the target molecule with a high degree of stereocontrol, demonstrating the efficacy of this approach for the construction of complex cyclobutane-containing natural products.
The irradiation of (-)-piperitone in the presence of methyl this compound-1-carboxylate leads to the formation of a tricyclic photoadduct. This reaction proceeds with notable regioselectivity and stereoselectivity, favoring the formation of the head-to-head adduct. Subsequent chemical transformations of the photocycloadduct, including reduction and decarboxylation, afford the natural product (-)-shyobunone. This synthetic strategy also provides access to other related sesquiterpenoids, such as acorenone and epishyobunone, through further chemical manipulations of the key photoadduct.
Quantitative Data Summary
The photochemical cycloaddition and subsequent transformations have been characterized by specific yields and product distributions, which are summarized in the table below.
| Reaction Step | Product(s) | Yield (%) | Diastereomeric Ratio |
| Photocycloaddition of (-)-piperitone and methyl this compound-1-carboxylate | Tricyclic Photoadducts | 75 | 4:1 (major desired adduct) |
| Reduction of major photoadduct with LiAlH4 | Diol | 95 | - |
| Mesylation and reduction of diol | (-)-Shyobunone | 60 (over two steps) | - |
| Oxidation of (-)-shyobunone | Acorenone | 85 | - |
Experimental Protocols
Photochemical [2+2] Cycloaddition of (-)-Piperitone and Methyl this compound-1-carboxylate
Materials:
-
(-)-Piperitone
-
Methyl this compound-1-carboxylate
-
Hexane (B92381) (anhydrous)
-
Pyrex reaction vessel
-
Hanovia 450-W medium-pressure mercury lamp
Procedure:
-
A solution of (-)-piperitone (1.0 g, 6.57 mmol) and methyl this compound-1-carboxylate (1.25 g, 9.91 mmol) in 200 mL of anhydrous hexane is prepared in a Pyrex reaction vessel.
-
The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
The reaction vessel is irradiated with a Hanovia 450-W medium-pressure mercury lamp for 24 hours at room temperature with continuous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 5% ethyl acetate (B1210297) in hexanes) to afford the tricyclic photoadducts as a mixture of diastereomers. The major desired adduct is isolated.
Spectroscopic Data for Major Photoadduct:
-
IR (neat): 1730, 1705 cm⁻¹
-
¹H NMR (CDCl₃): δ 0.90 (d, 6H), 1.15 (s, 3H), 1.90 (s, 3H), 2.0-2.8 (m, 7H), 3.65 (s, 3H)
Synthesis of (-)-Shyobunone from the Major Photoadduct
Materials:
-
Major photoadduct from Protocol 1
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
a) Reduction to the Diol:
-
To a stirred solution of the major photoadduct (500 mg, 1.80 mmol) in anhydrous diethyl ether (50 mL) at 0 °C is added LiAlH₄ (137 mg, 3.60 mmol) portionwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the sequential addition of water (0.14 mL), 15% aqueous NaOH (0.14 mL), and water (0.42 mL).
-
The resulting white precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude diol, which is used in the next step without further purification.
b) Mesylation and Reduction to (-)-Shyobunone:
-
To a solution of the crude diol (from the previous step) in anhydrous DCM (20 mL) and triethylamine (0.75 mL, 5.40 mmol) at 0 °C is added methanesulfonyl chloride (0.21 mL, 2.70 mmol).
-
The mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude mesylate.
-
The crude mesylate is dissolved in anhydrous diethyl ether (30 mL), and LiAlH₄ (205 mg, 5.40 mmol) is added at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is worked up as described in step 2a.
-
The crude product is purified by column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to afford (-)-shyobunone.
Spectroscopic Data for (-)-Shyobunone:
-
¹H NMR (CDCl₃): δ 0.85 (d, 6H), 1.05 (s, 3H), 1.75 (s, 3H), 1.8-2.5 (m, 9H)
-
¹³C NMR (CDCl₃): δ 212.5, 54.2, 45.1, 41.7, 34.8, 31.2, 29.8, 25.4, 22.3, 21.9, 16.5
Visualizations
Caption: Synthetic pathway to (-)-shyobunone.
Caption: Experimental workflow for shyobunone synthesis.
Troubleshooting & Optimization
How to improve the yield of 3-methylcyclobutene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methylcyclobutene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Thermal Decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide (Cope Elimination)
The Cope elimination is a powerful method for the synthesis of alkenes, including this compound, from the corresponding tertiary amine oxides. The reaction proceeds through a syn-periplanar transition state.
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Oxidation of the Tertiary Amine: The Cope elimination requires the formation of the N-oxide intermediate. If the oxidation is incomplete, the starting amine will not undergo elimination. | - Choice of Oxidant: Use a reliable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1][2] - Reaction Conditions: Ensure anhydrous conditions if using m-CPBA. For hydrogen peroxide, the reaction can be monitored for the consumption of the starting amine. - Verification: Before proceeding to the thermal elimination, confirm the formation of the N-oxide by techniques such as NMR or mass spectrometry if possible. |
| Suboptimal Elimination Temperature: The thermal decomposition of the N-oxide requires a specific temperature range. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, side reactions may occur. | - Optimize Temperature: The typical temperature range for Cope eliminations is 100-160°C.[3] Start with a lower temperature and gradually increase it while monitoring the reaction progress. - Solvent Choice: Use a high-boiling aprotic solvent like DMSO or DMF to achieve and maintain the required temperature.[2] |
| Presence of Protic Solvents: Protic solvents can solvate the amine oxide, hindering the formation of the cyclic transition state and significantly slowing down the reaction rate.[2] | - Use Aprotic Solvents: Employ dry, aprotic solvents such as DMSO, THF, or toluene (B28343) for the elimination step. |
| Retro-Cope Elimination: The reverse reaction can occur, where the product alkene reacts with the N,N-dimethylhydroxylamine byproduct to reform the amine oxide. | - Product Removal: If feasible, remove the volatile this compound from the reaction mixture as it is formed by using a distillation setup. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Thermal Isomerization: At elevated temperatures, this compound can undergo thermal isomerization to form more stable dienes, such as 1,3-pentadiene. | - Lowest Effective Temperature: Use the minimum temperature necessary to achieve a reasonable reaction rate to minimize isomerization. - Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating of the product. |
| Decomposition of the Amine Oxide: At excessively high temperatures, the amine oxide may decompose through pathways other than the desired Cope elimination. | - Precise Temperature Control: Use a well-controlled heating system (e.g., an oil bath with a temperature controller) to avoid overheating. |
Method 2: Base Detosylation of trans-2-Tosyloxy-1-methylcyclobutane
This method involves the elimination of a tosylate group from a cyclobutane (B1203170) ring using a base to form the double bond.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Steric Hindrance: The base may have difficulty accessing the proton required for elimination due to the sterically hindered nature of the cyclobutane ring. | - Choice of Base: Use a strong, non-nucleophilic, and sterically hindered base such as potassium tert-butoxide (t-BuOK) or DBU to favor elimination over substitution. |
| Incomplete Tosylation: If the starting alcohol is not fully converted to the tosylate, the yield of the elimination product will be reduced. | - Optimize Tosylation: Ensure the tosylation reaction goes to completion by using a slight excess of tosyl chloride and a suitable base like pyridine. Monitor the reaction by TLC. |
| Competing Substitution Reaction (SN2): The base can act as a nucleophile and displace the tosylate group, leading to substitution products instead of the desired alkene. | - Use a Bulky Base: As mentioned above, sterically hindered bases are less likely to act as nucleophiles. - Solvent Choice: Use a polar aprotic solvent like DMSO or DMF, which can favor E2 elimination. |
Issue 2: Formation of Isomeric Alkenes
| Potential Cause | Suggested Solution |
| Formation of More Stable Isomers: The reaction conditions might favor the formation of thermodynamically more stable isomers like 1-methylcyclobutene or methylenecyclobutane. | - Kinetic Control: Use a strong, bulky base at a low temperature to favor the kinetically controlled product (Hofmann elimination), which may lead to a higher proportion of the less substituted alkene. |
Method 3: Multi-step Synthesis via [2+2] Cycloaddition and Elimination
This route involves the initial formation of a cyclobutane ring through a [2+2] cycloaddition, followed by functional group manipulation and an elimination step.
Issue 1: Low Yield in [2+2] Cycloaddition
| Potential Cause | Suggested Solution |
| Poor Reactivity of Enamine or Alkene: The cycloaddition may be slow or inefficient if the electronic properties of the reactants are not well-matched. | - Activate the Alkene: Use an electron-deficient alkene (e.g., an acrylate) to enhance the rate of reaction with the electron-rich enamine. - Catalysis: Consider the use of a Lewis acid catalyst to activate the alkene. |
| Side Reactions of the Enamine: Enamines can be prone to hydrolysis or polymerization. | - Anhydrous Conditions: Ensure all reagents and solvents are dry. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 2: Difficulty in the Final Elimination Step
| Potential Cause | Suggested Solution |
| Inefficient Leaving Group: The group to be eliminated in the final step may not be sufficiently reactive. | - Convert to a Better Leaving Group: If the precursor has a hydroxyl group, convert it to a better leaving group such as a tosylate or mesylate before the elimination step. |
| Unfavorable Stereochemistry: The geometry of the precursor may not be optimal for the desired elimination pathway (e.g., anti-periplanar for E2). | - Isomer Separation: If the preceding steps produce a mixture of stereoisomers, it may be necessary to separate them to isolate the isomer that will lead to the desired product. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method for this compound generally gives the highest yield and purity?
A1: The thermal decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide (Cope elimination) is reported to produce this compound with high purity (97%) and a good yield (88%). However, the overall yield will depend on the efficiency of the synthesis of the starting amine.
Q2: What is the main challenge in purifying this compound?
A2: this compound is a volatile, low-boiling-point liquid. Its purification, typically by fractional distillation, can be challenging due to its volatility and the potential presence of close-boiling isomers. Careful fractional distillation using an efficient column is necessary to achieve high purity.
Q3: How can I monitor the progress of the Cope elimination reaction?
A3: The reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting amine oxide and the appearance of the this compound product.
Q4: Are there any specific safety precautions I should take when running these syntheses?
A4: Yes. Many of the reagents used, such as strong bases (e.g., potassium tert-butoxide), oxidizing agents (e.g., m-CPBA), and tosyl chloride, are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The high temperatures required for the Cope elimination also necessitate careful handling to avoid burns. This compound is flammable and should be handled away from ignition sources.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthetic approaches to this compound and its precursors.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| Cope Elimination | N,N-dimethyl-3-methylcyclobutylamine oxide | - | 100-160°C, aprotic solvent | ~88 | ~97 |
| Base Detosylation | trans-2-Tosyloxy-1-methylcyclobutane | Potassium tert-butoxide | DMSO, heat | Variable | Variable |
| [2+2] Cycloaddition | N-(1-propenyl)piperidine, Methyl acrylate | - | Room temp. to gentle heat | High (for cycloadduct) | Variable |
Experimental Protocols
Key Experiment: Synthesis of this compound via Cope Elimination
This protocol outlines the general steps for the synthesis of this compound via the Cope elimination of N,N-dimethyl-3-methylcyclobutylamine oxide.
-
Synthesis of N,N-dimethyl-3-methylcyclobutylamine (Precursor):
-
Start from 3-methylcyclobutylamine.
-
Perform reductive amination using formaldehyde (B43269) and a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or formic acid - Eschweiler-Clarke reaction).
-
Purify the resulting tertiary amine by distillation.
-
-
Oxidation to the N-oxide:
-
Dissolve the purified N,N-dimethyl-3-methylcyclobutylamine in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA or 30% hydrogen peroxide dropwise while maintaining the low temperature.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC or GC).
-
Work up the reaction to isolate the crude N,N-dimethyl-3-methylcyclobutylamine oxide.
-
-
Thermal Elimination:
-
Place the crude N-oxide in a distillation apparatus.
-
Heat the flask to 100-160°C.
-
The this compound product will distill as it is formed.
-
Collect the distillate in a cooled receiver.
-
The byproduct, N,N-dimethylhydroxylamine, will remain in the distillation flask.
-
-
Purification:
-
Purify the collected this compound by fractional distillation to remove any impurities or isomeric byproducts.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Cope elimination.
Caption: Troubleshooting logic for low yield in Cope elimination.
References
Preventing isomerization of 3-methylcyclobutene during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of 3-methylcyclobutene during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound, and why do they form?
A1: The most common isomers of this compound are 1-methylcyclobutene and methylenecyclobutane. These isomers are thermodynamically more stable than this compound. Isomerization occurs because the double bond can migrate to a more substituted, and thus more stable, position (1-methylcyclobutene) or an exocyclic position (methylenecyclobutane). This process can be catalyzed by heat, acids, or bases.[1][2]
Q2: At what temperature does this compound typically isomerize?
A2: Thermal isomerization of this compound to its ring-opened product, trans-1,3-pentadiene, generally occurs at temperatures between 160°C and 250°C.[1][2] However, isomerization to its cyclic isomers, 1-methylcyclobutene and methylenecyclobutane, can be initiated at lower temperatures in the presence of catalysts.
Q3: What types of catalysts are known to promote the isomerization of this compound?
A3: Both acidic and basic catalysts can promote the isomerization of this compound. For instance, a sodium-alumina catalyst, which has basic sites, can lead to an equilibrium mixture of isomers even at a low temperature of 5°C.[1][2] Trace amounts of acid can also readily catalyze the migration of the double bond.
Q4: Are there any synthetic methods that are known to produce this compound with minimal isomerization?
A4: Yes, certain methods are designed to avoid the harsh conditions that lead to isomerization. Two classical and effective methods are the thermal decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide and the base-promoted detosylation of trans-2-tosyloxy-1-methylcyclobutane.[1][2] These reactions proceed under conditions where this compound is stable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, with a focus on preventing isomerization.
Issue 1: Isomerization is detected in the crude product after synthesis.
| Potential Cause | Recommended Solution |
| Reaction temperature was too high. | For thermally sensitive reactions, maintain the temperature as low as possible while still allowing for a reasonable reaction rate. For the thermal decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide, the temperature should be carefully controlled between 130-135°C. |
| Presence of acidic or basic impurities. | Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues. Use freshly distilled and anhydrous solvents. If an acidic or basic reagent is used in a preceding step, ensure it is completely removed before proceeding. |
| Inappropriate workup conditions. | During aqueous workup, use neutral or slightly buffered solutions. Avoid strong acids or bases. If an extraction with a basic solution is necessary, perform it quickly and at a low temperature. |
Issue 2: Isomerization occurs during purification.
| Potential Cause | Recommended Solution |
| High temperatures during distillation. | This compound is volatile. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Ensure the distillation apparatus is set up for efficient, rapid distillation. |
| Acidic or active distillation packing material. | Avoid using acidic packing materials. Inert materials like glass rings or metal sponges are preferable. For highly sensitive compounds, a short-path distillation apparatus is recommended. |
| Prolonged contact time with chromatography media. | If using column chromatography, choose a neutral stationary phase like deactivated silica (B1680970) gel or alumina. Elute the product as quickly as possible to minimize contact time. Consider flash chromatography over gravity chromatography. |
Issue 3: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete reaction in a precursor step. | Ensure each step leading to the final elimination or decomposition is carried out to completion. Use TLC or GC to monitor the progress of each reaction. |
| Loss of volatile product during workup. | This compound is a low-boiling compound. Use cooled solvents for extraction and perform solvent removal on a rotary evaporator at low temperature and reduced pressure. |
| Suboptimal elimination/decomposition conditions. | For the base detosylation reaction, the choice of base and solvent is critical. For the amine oxide decomposition, ensure the precursor is completely dry and the decomposition is carried out in a suitable apparatus to collect the volatile product. |
Data Presentation
Table 1: Isomer Distribution in Base-Catalyzed Equilibrium
| Isomer | Composition (%) | Conditions |
| 1-Methylcyclobutene | 85.5 | Sodium-Alumina Catalyst, 5°C |
| Methylenecyclobutane | 14.5 | Sodium-Alumina Catalyst, 5°C |
| This compound | < 0.02 | Sodium-Alumina Catalyst, 5°C |
Data sourced from Gil-Av, E., & Shabtai, J. (1964). The Journal of Organic Chemistry.[1][2]
Table 2: Kinetic Data for Thermal Isomerization of this compound to trans-1,3-Pentadiene
| Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| 123.5 | Varies with pressure |
| 148.5 | Varies with pressure |
Note: The rate constant for the thermal isomerization of this compound in the gas phase is pressure-dependent in the "fall-off" region. For detailed kinetic analysis, refer to the original literature.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Decomposition of N,N-Dimethyl-3-methylcyclobutylamine Oxide
This method is advantageous as it produces this compound in high purity with minimal isomeric contaminants.[1][2]
Step 1: Synthesis of N,N-Dimethyl-3-methylcyclobutylamine
Step 2: Preparation of N,N-Dimethyl-3-methylcyclobutylamine Oxide
-
In a round-bottom flask, dissolve N,N-dimethyl-3-methylcyclobutylamine (1.0 eq.) in methanol.
-
Cool the solution in an ice bath.
-
Add 30% hydrogen peroxide (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting amine using a suitable method (e.g., TLC with a visualizing agent for amines).
-
Once the reaction is complete, decompose the excess hydrogen peroxide by adding a small amount of platinum black or manganese dioxide until oxygen evolution ceases.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude amine oxide hydrate. Dry the product thoroughly under high vacuum.
Step 3: Thermal Decomposition to this compound
-
Set up a distillation apparatus with a flask containing the dry N,N-dimethyl-3-methylcyclobutylamine oxide.
-
Heat the flask in an oil bath to 130-135°C.
-
The this compound product will distill as it is formed. Collect the distillate in a receiver cooled in an ice bath.
-
The distillate will also contain N,N-dimethylhydroxylamine. To remove this, wash the distillate carefully with cold, dilute hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain pure this compound.
Protocol 2: Synthesis of this compound via Base Detosylation of trans-2-tosyloxy-1-methylcyclobutane
This method involves the formation of a tosylate from the corresponding alcohol, followed by an elimination reaction.
Step 1: Synthesis of trans-1-Methylcyclobutan-2-ol
The synthesis of this specific precursor alcohol requires a multi-step sequence, which is not detailed in the primary literature found. A potential route could involve the epoxidation of 1-methylcyclobutene followed by ring-opening.
Step 2: Tosylation of trans-1-Methylcyclobutan-2-ol
-
Dissolve trans-1-methylcyclobutan-2-ol (1.0 eq.) in anhydrous pyridine (B92270) or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1-1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for several hours, then let it warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. Purify by recrystallization or chromatography if necessary.
Step 3: Base-Promoted Detosylation
-
Dissolve the purified trans-2-tosyloxy-1-methylcyclobutane in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or a high-boiling alcohol.
-
Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 eq.).
-
Heat the reaction mixture to a temperature that promotes elimination but is below the threshold for thermal isomerization of the product (e.g., 80-100°C).
-
The volatile this compound can be distilled directly from the reaction mixture as it is formed.
-
Purify the collected distillate as described in Protocol 1, Step 3.
Visualizations
Caption: Isomerization pathways of this compound.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for isomerization.
References
- 1. Thermal unimolecular isomerization of cyclobutenes. Part 5.—The isomerization of this compound at low pressures - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of thermal gas-phase isomerizations and fragmentations of cis- and trans-1-(E)-propenyl-2-methylcyclobutanes at 275 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detosylation of trans-2-tosyloxy-1-methylcyclobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detosylation of trans-2-tosyloxy-1-methylcyclobutane. The information provided is based on established principles of physical organic chemistry and data from analogous cyclobutyl systems.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the detosylation of trans-2-tosyloxy-1-methylcyclobutane?
A1: The detosylation can proceed via substitution (SN1/SN2) or elimination (E1/E2) pathways, depending on the reaction conditions. Due to the strained nature of the cyclobutane (B1203170) ring and the secondary nature of the tosylate, carbocationic intermediates are likely, which can lead to a mixture of products including:
-
Substitution Products: trans- and cis-1-methylcyclobutanol (or the corresponding ethers/acetates if the solvent is the nucleophile).
-
Elimination Products: 1-Methylcyclobutene, 3-methylcyclobutene, and methylenecyclobutane.
-
Rearrangement Products: Cyclopentyl derivatives, such as 1-methylcyclopentanol (B105226) and 1-methylcyclopentene, formed via ring expansion of a cyclobutylcarbinyl cation intermediate.
Q2: Why am I observing a significant amount of rearranged cyclopentyl products?
A2: The formation of cyclopentyl derivatives is a common side reaction in reactions involving cyclobutylcarbinyl cations. The relief of ring strain in the four-membered ring provides a strong thermodynamic driving force for the rearrangement to a more stable five-membered ring. Conditions that favor a carbocation intermediate (SN1/E1 conditions), such as solvolysis in a polar, non-nucleophilic solvent, will promote this ring expansion.
Q3: How can I favor the formation of the unrearranged substitution product, trans-1-methylcyclobutanol?
A3: To favor substitution over elimination and rearrangement, you should employ conditions that promote an SN2 mechanism. This includes using a strong, non-basic nucleophile in a polar aprotic solvent. For example, using sodium azide (B81097) (NaN3) followed by reduction, or a carboxylate salt under carefully controlled conditions, might increase the yield of the substitution product with inversion of stereochemistry.
Q4: What conditions will favor the formation of elimination products?
A4: Elimination reactions are favored by the use of strong, bulky bases. These bases will preferentially abstract a proton over acting as a nucleophile. For example, using potassium tert-butoxide (KOtBu) in tert-butanol (B103910) will likely lead to a mixture of elimination products. The regioselectivity of the elimination (Zaitsev vs. Hofmann) will be influenced by the steric hindrance around the available protons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Non-optimal reaction temperature.- Incomplete reaction.- Degradation of starting material or product. | - Optimize the reaction temperature. Start with lower temperatures and gradually increase.- Monitor the reaction progress using TLC or GC to ensure completion.- Ensure anhydrous conditions and an inert atmosphere if reagents are sensitive to moisture or air. |
| High percentage of elimination products | - The nucleophile being used is too basic.- High reaction temperature. | - Use a less basic nucleophile. For substitution, consider acetate, azide, or cyanide.- Lower the reaction temperature. |
| Predominance of rearranged (cyclopentyl) products | - Reaction conditions favor a carbocation intermediate (SN1/E1).- Use of a polar, protic solvent. | - To minimize rearrangement, avoid conditions that promote carbocation formation. Use a more nucleophilic solvent or add a stronger nucleophile.- Employ a polar aprotic solvent such as DMF or DMSO to favor an SN2 pathway. |
| Complex mixture of products that is difficult to separate | - Multiple reaction pathways (SN1, SN2, E1, E2, rearrangement) are competing. | - Adjust the reaction conditions to favor a single pathway. For SN2, use a strong nucleophile in a polar aprotic solvent. For E2, use a strong, bulky base. For SN1/E1, use a non-nucleophilic, polar solvent. |
Product Distribution Under Various Conditions (Illustrative Data)
The following table summarizes the expected product distribution from the detosylation of trans-2-tosyloxy-1-methylcyclobutane under different reaction conditions. This data is illustrative and based on the reactivity of analogous cyclobutyl systems. Actual yields may vary.
| Reaction Conditions | Substitution Products (%) | Elimination Products (%) | Rearrangement Products (%) | Primary Mechanism(s) |
| Acetic Acid (Acetolysis), 70°C | 15 | 35 | 50 | SN1, E1, Rearrangement |
| Ethanol (B145695) (Ethanolysis), 70°C | 25 | 45 | 30 | SN1, E1, Rearrangement |
| Sodium Ethoxide in Ethanol, 50°C | <5 | 80 | 15 | E2, SN2 |
| Sodium Acetate in DMF, 80°C | 60 | 20 | 20 | SN2, E2 |
Key Experimental Protocols
Tosylation of trans-1-methylcyclobutanol
This procedure describes the conversion of the alcohol to the corresponding tosylate, which is a good leaving group.
Materials:
-
trans-1-methylcyclobutanol
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve trans-1-methylcyclobutanol (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4-6 hours, monitoring the progress by TLC.
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude trans-2-tosyloxy-1-methylcyclobutane.
-
Purify the product by column chromatography on silica (B1680970) gel or recrystallization.
Detosylation via Ethanolysis (SN1/E1/Rearrangement)
This protocol favors the formation of a carbocation intermediate, leading to a mixture of substitution, elimination, and rearrangement products.
Materials:
-
trans-2-tosyloxy-1-methylcyclobutane
-
Ethanol (absolute)
-
Sodium bicarbonate
Procedure:
-
Dissolve trans-2-tosyloxy-1-methylcyclobutane (1.0 eq) in absolute ethanol.
-
Add sodium bicarbonate (1.2 eq) to act as a buffer for the toluenesulfonic acid byproduct.
-
Heat the mixture at reflux (approx. 78°C) for 24-48 hours, monitoring the reaction by GC or TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, dry it over anhydrous MgSO4, filter, and carefully concentrate.
-
Analyze the product mixture by GC-MS to determine the relative ratios of the different products.
Detosylation via E2 Elimination
This protocol uses a strong, bulky base to favor the formation of elimination products.
Materials:
-
trans-2-tosyloxy-1-methylcyclobutane
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (anhydrous)
Procedure:
-
Dissolve trans-2-tosyloxy-1-methylcyclobutane (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at 50°C for 4-8 hours, monitoring the disappearance of the starting material by TLC or GC.
-
Cool the mixture, and quench the reaction by adding water.
-
Extract the products with pentane (B18724) or diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and carefully concentrate the solvent.
-
Analyze the product mixture by GC-MS.
Visualizations
Reaction Pathways in Detosylation
Caption: Reaction pathways in the detosylation of trans-2-tosyloxy-1-methylcyclobutane.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting undesired product distributions.
Technical Support Center: Ziegler Bromination of Cyclobutene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the Ziegler bromination of cyclobutene (B1205218). The inherent challenges of this reaction, primarily stemming from the strained four-membered ring, are addressed with practical solutions and detailed protocols.
Troubleshooting Guide
Low or no yield of 3-bromocyclobutene, and the formation of multiple products are common issues encountered during the Ziegler bromination of cyclobutene. This guide provides a systematic approach to identifying and resolving these challenges.
Problem 1: Low or No Yield of 3-Bromocyclobutene
| Potential Cause | Recommended Solution |
| Inactive Radical Initiator | Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure proper storage conditions to prevent degradation. |
| Insufficient Initiation | Increase the intensity of the light source (if using photochemical initiation) or slightly increase the amount of chemical initiator. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at a gentle reflux. For carbon tetrachloride, this is approximately 77°C. |
| Poor Quality N-Bromosuccinimide (NBS) | Use freshly recrystallized NBS. Impurities in NBS can inhibit the radical chain reaction. |
| Presence of Radical Inhibitors | Ensure all glassware is scrupulously clean and free of any potential radical scavengers. Use freshly distilled solvents. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Primary Side Product(s) | Recommended Solution |
| High Local Concentration of Bromine | 1,2-Dibromocyclobutane | Ensure vigorous stirring to maintain a homogeneous mixture. Add NBS in small portions over time rather than all at once. This helps to keep the concentration of molecular bromine low, favoring allylic substitution over electrophilic addition.[1][2][3] |
| Ring Strain and Radical Instability | 4-Bromo-1-butene (B139220) (from ring-opening) | Employ milder reaction conditions. Lowering the reaction temperature slightly (while still allowing for initiation) may reduce the propensity for ring-opening of the cyclobutenyl radical. |
| Over-bromination | Dibromocyclobutenes | Use a stoichiometric amount of NBS relative to cyclobutene. Using a large excess of NBS can lead to further bromination of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the Ziegler bromination of cyclobutene?
The primary challenge is managing the inherent ring strain of the cyclobutene ring. This strain makes the intermediate cyclobutenyl radical susceptible to ring-opening, which forms the more stable, linear butenyl radical. This isomerization leads to the formation of 4-bromo-1-butene as a significant byproduct, reducing the yield of the desired 3-bromocyclobutene.
Q2: Why is N-Bromosuccinimide (NBS) used instead of molecular bromine (Br₂)?
NBS is crucial for maintaining a very low and constant concentration of molecular bromine in the reaction mixture.[1][2][3] High concentrations of Br₂ would lead to the electrophilic addition of bromine across the double bond, yielding 1,2-dibromocyclobutane. By using NBS, the radical-mediated allylic bromination is the favored pathway.[1][2][3]
Q3: What is the role of the radical initiator?
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or UV light, is necessary to initiate the radical chain reaction. It generates the initial bromine radicals that abstract a hydrogen atom from the allylic position of cyclobutene, propagating the chain.
Q4: What are the expected major products in this reaction?
The expected products are a mixture of the desired 3-bromocyclobutene and the ring-opened byproduct, 4-bromo-1-butene. Depending on the reaction conditions, small amounts of dibrominated products may also be formed.
Q5: How can I purify 3-bromocyclobutene from the reaction mixture?
Fractional distillation is a common method for purifying 3-bromocyclobutene. Due to the close boiling points of the product and byproducts, a distillation column with good theoretical plate count is recommended. The purity of the fractions should be monitored by Gas Chromatography (GC).
Experimental Protocols
The following is a representative experimental protocol for the Wohl-Ziegler bromination of cyclobutene, adapted from established procedures for allylic bromination.
Synthesis of 3-Bromocyclobutene
-
Materials:
-
Cyclobutene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
A solution of cyclobutene in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas.
-
N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN (or benzoyl peroxide) are added to the flask.
-
The reaction mixture is heated to a gentle reflux (approximately 77°C for CCl₄) under an inert atmosphere. Initiation of the reaction can also be achieved using a UV lamp.
-
The reaction is monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide (B58015) floating on the surface.
-
Upon completion, the reaction mixture is cooled to room temperature and the succinimide is removed by filtration.
-
The filtrate is carefully washed with water, a dilute solution of sodium thiosulfate (B1220275) (to remove any remaining bromine), and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation under reduced pressure.
-
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclobutene | C₄H₆ | 54.09 | 2 |
| 3-Bromocyclobutene | C₄H₅Br | 132.99 | 108-110 |
| 4-Bromo-1-butene | C₄H₇Br | 135.00 | 101-103 |
| 1,2-Dibromocyclobutane | C₄H₆Br₂ | 213.90 | ~160 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3-bromocyclobutene.
Caption: Troubleshooting decision tree for the Ziegler bromination of cyclobutene.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Methylcyclobutene Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 3-methylcyclobutene. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound, categorized by the type of issue.
Issue 1: Low or No Polymer Yield
Low or no polymer yield is a frequent challenge that can stem from several factors related to the monomer, catalyst, and reaction conditions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action |
| Monomer Impurity | Impurities in the this compound monomer can poison the catalyst. Ensure the monomer is highly purified, for instance, by distillation, to remove any residual solvents or byproducts from its synthesis.[1] |
| Catalyst Inactivity | Catalysts, particularly those used in Ring-Opening Metathesis Polymerization (ROMP) like Grubbs catalysts, are sensitive to air and moisture.[2] Use fresh, properly stored catalyst and ensure all solvents and the monomer are thoroughly dried and degassed before use.[2] |
| Incorrect Reaction Temperature | The reaction temperature significantly impacts polymerization. For ROMP of cyclobutene (B1205218) derivatives, temperatures are often in the range of 0°C to room temperature.[2][3] Anionic polymerizations may require much lower temperatures, such as -78°C.[4][5][6] |
| Insufficient Ring Strain | While cyclobutenes generally possess sufficient ring strain for ROMP, the specific substitution pattern can affect reactivity.[2] |
| Premature Termination | In anionic polymerization, protic impurities like water or alcohols can lead to premature termination of the growing polymer chains. Rigorous purification of all reagents and glassware is crucial.[2][6] |
Logical Workflow for Troubleshooting Low Polymer Yield:
Caption: Troubleshooting workflow for low polymer yield.
Issue 2: High Polydispersity Index (PDI)
A high PDI indicates a broad distribution of polymer chain lengths, which is often undesirable.
| Potential Cause | Recommended Action |
| Slow Initiation | If the rate of initiation is slow compared to propagation, polymer chains will not grow simultaneously, leading to a broad molecular weight distribution.[1] Consider using a faster-initiating catalyst.[1] |
| Chain Transfer Reactions | Unwanted side reactions, such as chain transfer to the monomer or solvent, can broaden the PDI.[1][7] The choice of solvent and monomer purity are critical to minimize these reactions. |
| Catalyst Instability | Decomposition of the catalyst during polymerization can lead to a loss of control over the reaction and a higher PDI.[1] |
| Temperature Fluctuations | Inconsistent reaction temperatures can affect the rates of initiation, propagation, and termination, contributing to a broader PDI. Maintain stable temperature control throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: The primary methods for polymerizing this compound and its derivatives are Ring-Opening Metathesis Polymerization (ROMP) and anionic polymerization.[4][5][6] ROMP, often employing Grubbs or Schrock catalysts, takes advantage of the ring strain of the cyclobutene to produce unsaturated polymers.[6][8] Anionic polymerization, using initiators like organolithium compounds, can also be employed, though it is highly sensitive to impurities.[2][4][5][6]
Q2: How can I control the molecular weight of the resulting polymer?
A2: In living polymerizations like ROMP, the number-average molecular weight (Mn) can be controlled by adjusting the monomer-to-initiator ratio ([M]/[I]).[1] A higher ratio will lead to a higher molecular weight. The addition of chain transfer agents (CTAs) can be used to lower the average molecular weight.[1]
Q3: How should I purify and store this compound to prevent premature polymerization?
A3: To prevent premature polymerization, this compound should be stored at low temperatures (refrigerated or frozen) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[9] For long-term storage, the addition of a radical inhibitor may be necessary.[9] Before use, especially in sensitive polymerizations like anionic or ROMP, the monomer should be purified, for example, by passing it through a column of activated basic alumina (B75360) to remove inhibitors or by distillation to remove other impurities.[9]
Q4: My free-radical polymerization of a cyclobutene derivative is resulting in low yields and low molecular weight. Why is this?
A4: Free-radical polymerization of some cyclobutene monomers can lead to low yields of low molecular weight polymers, likely due to chain transfer at the allylic hydrogen.[4][5]
Quantitative Data Summary
The following table summarizes reaction conditions for the anionic polymerization of a related monomer, methyl this compound-1-carboxylate, which can provide a starting point for optimizing the polymerization of this compound.
| Initiator | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn) | PDI (Mw/Mn) | Solvent |
| t-BuLi | 0 | 24 | 93.3 | 11,500 | 1.80 | Toluene |
| t-BuLi | -78 | 24 | 95.1 | 14,300 | 1.65 | Toluene |
| t-BuLi/EtAl(ODBP)₂ | -78 | 48 | 96.2 | 15,000 | 1.35 | Toluene |
| LiN(SiMe₃)₂ | -78 | 24 | 92.5 | 12,800 | 1.55 | Toluene |
| KN(SiMe₃)₂ | -78 | 24 | 94.8 | 13,500 | 1.60 | Toluene |
Data adapted from studies on methyl this compound-1-carboxylate.[4][5]
Experimental Protocols
1. General Protocol for Ring-Opening Metathesis Polymerization (ROMP)
This protocol provides a general methodology for the ROMP of a cyclobutene derivative.
-
Monomer and Solvent Preparation: Purify the this compound and the solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) by degassing with nitrogen and passing them through activated alumina columns to remove water and other impurities.[6]
-
Reaction Setup: In a nitrogen-filled glovebox or using Schlenk line techniques, prepare a solution of the Grubbs catalyst (e.g., first-generation) in the chosen solvent.[6]
-
Polymerization: Add the purified this compound to the catalyst solution while stirring at a controlled temperature (e.g., 0 °C).[3][6] The reaction progress can be monitored by taking aliquots and analyzing them via techniques like NMR or Gel Permeation Chromatography (GPC).[2]
-
Termination: After the desired time or monomer conversion, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.[1][6]
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.[1][6] Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under a vacuum.[1][6]
2. General Protocol for Anionic Polymerization
This protocol outlines a general procedure for the anionic polymerization of a cyclobutene derivative.
-
Monomer and Solvent Preparation: Rigorously purify the this compound and the solvent (e.g., toluene) to remove any protic impurities.[6] This often involves distillation from appropriate drying agents.
-
Reaction Setup: Assemble the glassware and flame-dry it under a vacuum. Conduct the reaction under a high-purity inert atmosphere (e.g., argon).[4][6]
-
Initiation: In a sealed reactor, cool the solvent to the desired temperature (e.g., -78 °C).[4][6] Add the anionic initiator, such as tert-butyllithium (B1211817) (t-BuLi), dropwise to the stirred solvent.[6]
-
Polymerization: Slowly add the purified monomer to the initiator solution. A color change may be observed.[2]
-
Termination: After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.[4][6]
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a suitable non-solvent, followed by filtration and drying under vacuum.[2]
Signaling Pathways and Experimental Workflows
Relationship between Key Parameters in ROMP:
Caption: Key factors influencing the outcome of ROMP.
General Experimental Workflow for Polymer Synthesis and Characterization:
Caption: General workflow for polymer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Free Radical Polymerization of Cyclobutene Monomers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the free radical polymerization of cyclobutene (B1205218) monomers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low polymer yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my free radical polymerization of a cyclobutene monomer unexpectedly low?
Low yields in the free radical polymerization of cyclobutene monomers can stem from several factors. The primary culprits are often competing side reactions, such as chain transfer, and issues with monomer purity or reaction conditions. Unlike more common vinyl monomers, the strained four-membered ring of cyclobutene derivatives introduces unique challenges. Free radical polymerization of some derivatives, such as methyl 3-methylcyclobutene-1-carboxylate, is known to result in low yields of low molecular weight polymers.[1]
Q2: Could chain transfer be the reason for my low polymer yield?
Yes, chain transfer is a significant cause of low molecular weight and, consequently, low isolated yields of high polymer.[1] The allylic hydrogens on the cyclobutene ring are susceptible to abstraction by the propagating radical. This terminates the growing polymer chain and creates a new, less reactive radical on the monomer, which may not efficiently initiate a new chain. This process effectively reduces the overall molecular weight of the polymer formed.[1]
Q3: How does the structure of my cyclobutene monomer affect the polymerization yield?
The substituents on the cyclobutene ring play a crucial role. Steric hindrance can be a major issue, particularly with trisubstituted cyclobutene derivatives, which may inhibit the approach of a monomer to the growing polymer chain.[2] However, copolymerization of these challenging cyclobutene monomers with other vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) can sometimes lead to high molecular weight copolymers in high yields.[1]
Q4: My monomer is pure according to NMR. Could there still be an issue with it?
Even trace amounts of impurities can significantly inhibit free radical polymerization. Storage inhibitors, if not meticulously removed, will scavenge the initial radicals and prevent polymerization. Furthermore, some cyclobutene derivatives, like 1-cyclobutenecarboxylic acid, have been observed to polymerize spontaneously upon exposure to atmospheric oxygen, indicating high reactivity but also sensitivity to impurities that can lead to uncontrolled side reactions.
Q5: How do initiator concentration and reaction temperature influence the yield?
These two parameters are critical and interrelated.
-
Initiator Concentration: While a higher initiator concentration increases the rate of polymerization, it also generates more primary radicals that can lead to a greater number of termination events and shorter polymer chains.[3][4][5][6] This can result in a lower yield of high molecular weight polymer.
-
Reaction Temperature: Increasing the temperature generally accelerates the rates of initiation and propagation. However, at higher temperatures, side reactions like chain transfer and depropagation become more pronounced, which can decrease both the yield and the molecular weight of the polymer.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low yield in the free radical polymerization of cyclobutene monomers.
Diagram: Troubleshooting Workflow for Low Polymer Yield
Caption: A step-by-step workflow for troubleshooting low polymer yields.
Issue 1: No Polymer Formation or Very Low Conversion
-
Potential Cause: Presence of inhibitors or impurities in the monomer or solvent.
-
Recommended Action: Ensure the monomer has been purified to remove any storage inhibitors (e.g., by passing through an alumina (B75360) column or by distillation). Use freshly purified, anhydrous, and deoxygenated solvents.
-
-
Potential Cause: Insufficient initiator concentration or decomposition.
-
Recommended Action: Increase the initiator concentration incrementally. Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
-
Potential Cause: Presence of oxygen.
-
Recommended Action: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the mixture before and during polymerization.
-
Issue 2: Formation of Low Molecular Weight Oligomers Instead of High Polymer
-
Potential Cause: Excessive chain transfer.
-
Recommended Action:
-
Lower the reaction temperature to disfavor chain transfer relative to propagation.[7]
-
Choose a solvent with a low chain transfer constant (see Table 3).[2]
-
If the monomer structure is prone to allylic hydrogen abstraction, consider copolymerization with a monomer less susceptible to chain transfer.[1]
-
-
-
Potential Cause: High initiator concentration.
-
Potential Cause: Steric hindrance from monomer substituents.
-
Recommended Action: Attempt copolymerization with a less sterically hindered comonomer to incorporate the cyclobutene monomer into a higher molecular weight chain.[1]
-
Diagram: Competing Reactions in Cyclobutene Polymerization
Caption: Desired propagation vs. side reactions leading to low yield.
Data Presentation
The following tables summarize the expected qualitative effects of key reaction parameters on the free radical polymerization of cyclobutene monomers.
Table 1: Effect of Initiator Concentration on Polymerization Outcome
| Initiator Concentration | Polymerization Rate | Average Molecular Weight | Overall Yield of High Polymer |
| Too Low | Very Slow / Negligible | High (if any polymer forms) | Very Low |
| Optimal | Moderate to High | High | Optimized |
| Too High | Very High | Low | Low (due to oligomer formation) |
Table 2: Effect of Reaction Temperature on Polymerization Outcome
| Reaction Temperature | Propagation Rate | Chain Transfer Rate | Depropagation Rate | Average Molecular Weight |
| Low | Slower | Lower | Negligible | Higher |
| Optimal | Faster | Moderate | Low | Optimal |
| High | Very Fast | High | Significant | Lower |
Table 3: Common Solvents and Their Relative Chain Transfer Potential
| Chain Transfer Potential | Solvents | Impact on Molecular Weight |
| Low | Benzene, Water, tert-Butanol, Chlorobenzene | Favorable for high molecular weight |
| High | Toluene (and other alkylated benzenes), Chloroform, Tetrahydrofuran (B95107) (THF), Isopropanol | Can significantly lower molecular weight |
Data compiled from general principles of free radical polymerization and qualitative observations.[2]
Experimental Protocols
Protocol 1: General Procedure for Free Radical Polymerization of 1-Cyclobutenecarboxylic Acid
This protocol is adapted from literature reports on the polymerization of 1-cyclobutenecarboxylic acid and serves as a starting point for optimization.[9][10]
-
Monomer Preparation:
-
Synthesize and purify 1-cyclobutenecarboxylic acid (see Protocol 2).
-
Ensure the monomer is free of inhibitors and stored under an inert atmosphere.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-cyclobutenecarboxylic acid (e.g., 1.0 g, 10 mmol).
-
Add the chosen photoinitiator, for example, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (e.g., 25.6 mg, 0.1 mmol, 1 mol%).
-
Add freshly distilled and degassed solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), 10 mL).
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
-
Polymerization:
-
Place the flask in a photoreactor equipped with a suitable UV lamp (e.g., 365 nm) at a controlled temperature (start with ambient temperature).
-
Irradiate the stirred solution for a predetermined time (e.g., 6-24 hours). Monitor the reaction progress by taking aliquots and analyzing for monomer conversion via ¹H NMR or observing the increase in viscosity.
-
-
Isolation and Purification:
-
At the end of the reaction, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether or hexane).
-
Collect the precipitate by filtration.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., DMSO) and re-precipitate to further purify.
-
Dry the final polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the yield gravimetrically.
-
Characterize the polymer structure by ¹H and ¹³C NMR.
-
Analyze the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Protocol 2: Synthesis and Purification of 1-Cyclobutenecarboxylic Acid Monomer
This procedure is based on established literature methods.[10]
-
Synthesis of 1,1-Cyclobutanedicarboxylic Acid:
-
This intermediate can be prepared via the hydrolysis of its corresponding diethyl ester, which is synthesized from the condensation of diethyl malonate and 1-bromo-3-chloropropane.
-
-
Decarboxylation to 1-Cyclobutanecarboxylic Acid:
-
Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask.
-
Heat the acid to induce thermal decarboxylation, which yields 1-cyclobutanecarboxylic acid.
-
-
Synthesis of 1-Cyclobutenecarboxylic Acid:
-
The 1-cyclobutanecarboxylic acid is first converted to its methyl ester.
-
Free radical bromination of the ester yields methyl 1-bromo-1-cyclobutanecarboxylate.
-
Elimination of HBr from the brominated intermediate using a strong base (e.g., molten KOH in refluxing toluene) yields 1-cyclobutenecarboxylic acid.
-
-
Purification:
-
The crude product should be purified, for example, by crystallization from a suitable solvent like ethyl acetate, to remove any residual starting materials or byproducts that could inhibit polymerization.
-
Diagram: Key Parameter Relationships in Free Radical Polymerization
Caption: Influence of key parameters on polymerization rates and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.tue.nl [pure.tue.nl]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
Characterization of impurities in 3-methylcyclobutene synthesis
Technical Support Center: 3-Methylcyclobutene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities are isomers of this compound, which include 1-methylcyclobutene and methylenecyclobutane (B73084).[1] Depending on the synthetic route and reaction conditions, other potential impurities can include unreacted starting materials, byproducts from side reactions (such as ring-opened dienes), and residual solvents.
Q2: How can I distinguish between this compound and its isomers (1-methylcyclobutene and methylenecyclobutane) using analytical techniques?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for distinguishing between these isomers.
-
GC-MS: The isomers will have different retention times on a GC column, allowing for their separation. While their mass spectra may be similar due to identical molecular weights, fragmentation patterns can sometimes offer clues.[2]
-
¹H NMR Spectroscopy: The number and chemical shifts of the vinylic protons are key differentiators. This compound will show two vinylic protons, 1-methylcyclobutene will show one, and methylenecyclobutane will show two exocyclic vinylic protons.[2]
-
¹³C NMR Spectroscopy: The chemical shifts of the sp² hybridized carbons are distinct for each isomer, providing unambiguous identification.[2]
-
Infrared (IR) Spectroscopy: The C=C bond stretching frequency can also aid in identification, as the substitution pattern of the double bond influences its absorption frequency.[2]
Q3: What is the expected thermal stability of this compound?
A3: this compound can undergo thermal isomerization to form trans-1,3-pentadiene at elevated temperatures (typically between 160-250°C).[1] This is a concerted pericyclic ring-opening reaction. Therefore, it is crucial to avoid excessive temperatures during distillation or storage.
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities in the Final Product
Symptom: GC analysis of the purified product shows multiple peaks with the same mass-to-charge ratio as this compound. NMR analysis confirms the presence of 1-methylcyclobutene and/or methylenecyclobutane.
Possible Causes:
-
Base-catalyzed isomerization: The use of strong bases, particularly at elevated temperatures, can catalyze the isomerization of this compound to its more stable isomers, 1-methylcyclobutene and methylenecyclobutane.[1]
-
Contaminated starting materials: The starting materials may already contain isomeric impurities.
Solutions:
-
Optimize base and temperature: If using a base-catalyzed method (e.g., detosylation), screen for milder bases and lower reaction temperatures to minimize isomerization.
-
Purification: Fractional distillation is often effective for separating these isomers due to their slightly different boiling points.
-
Starting material analysis: Ensure the purity of starting materials before beginning the synthesis.
Issue 2: Low Yield of this compound
Symptom: The isolated yield of the desired product is significantly lower than expected.
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Side reactions: Formation of byproducts, such as polymers or ring-opened products, can reduce the yield.
-
Loss during workup: The product may be lost during extraction or purification steps due to its volatility.
Solutions:
-
Reaction monitoring: Monitor the reaction progress using TLC or GC to ensure it has gone to completion.
-
Optimize reaction conditions: Adjust temperature, reaction time, or reagent stoichiometry to minimize side reactions. For thermal eliminations like the Cope elimination, ensure the temperature is high enough for the reaction to proceed but not so high as to cause significant decomposition.[3]
-
Careful workup: Use cooled solvents during extraction and minimize exposure to high vacuum or heat during solvent removal to prevent loss of the volatile product.
Issue 3: Identification of Unknown Peaks in GC-MS Analysis
Symptom: The GC-MS analysis of the product mixture shows peaks that do not correspond to the desired product or its common isomers.
Possible Causes:
-
Byproducts from the specific synthetic route:
-
Cope Elimination: Incomplete oxidation of the tertiary amine can leave the starting amine in the product mixture. The hydroxylamine (B1172632) byproduct may also be present.[4]
-
Detosylation: Unreacted tosylate starting material or elimination in the opposite direction (if possible) could lead to other alkene byproducts.
-
-
Solvent impurities: Residual solvents from the reaction or purification steps.
-
Degradation products: If the sample was exposed to harsh conditions (e.g., strong acid/base, high heat), degradation may have occurred.
Solutions:
-
Analyze starting materials and reagents: Run GC-MS analysis on all starting materials and reagents to rule out contamination.
-
Mass spectral library search: Compare the mass spectra of the unknown peaks against a spectral library (e.g., NIST) for tentative identification.
-
Spiking experiments: If a byproduct is suspected, and a standard is available, "spike" the sample with the standard and observe if the peak intensity increases.
-
Optimize purification: Employ a different purification method, such as column chromatography, to remove the unknown impurities.
Data Presentation
Table 1: Typical GC Retention Times and ¹H NMR Chemical Shifts for this compound and its Isomers.
| Compound | Typical GC Retention Time (min) (Non-polar column) | Key ¹H NMR Vinylic Proton Chemical Shifts (δ, ppm in CDCl₃) |
| This compound | 4.2 | ~5.9-6.1 (2H, m) |
| 1-Methylcyclobutene | 4.5 | ~5.7 (1H, m) |
| Methylenecyclobutane | 4.8 | ~4.7 (2H, t) |
Note: Actual retention times and chemical shifts may vary depending on the specific analytical conditions and instrumentation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cope Elimination
This protocol is a generalized procedure based on the Cope elimination of a tertiary amine oxide.[3][4]
Step 1: Oxidation of N,N-dimethyl-3-methylcyclobutylamine
-
Dissolve N,N-dimethyl-3-methylcyclobutylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the disappearance of the starting amine by TLC or GC.
Step 2: Thermal Elimination
-
Once the oxidation is complete, slowly heat the reaction mixture to a gentle reflux (for dichloromethane, ~40°C).
-
The elimination of the N-oxide will occur to form this compound. This process can be monitored by GC.
-
After the elimination is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at the appropriate temperature.
Protocol 2: Characterization by GC-MS
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable volatile solvent (e.g., pentane (B18724) or dichloromethane).
-
Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms) and a mass selective detector.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-200
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra to known standards or library data.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Common impurity formation pathways from this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Separation of 3-Methylcyclobutene and Its Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 3-methylcyclobutene from its common isomers, 1-methylcyclobutene and methylenecyclobutane (B73084).
Data Presentation: Physical Properties of Isomers
A summary of the key physical properties of this compound and its relevant isomers is presented below. These properties are critical for selecting and optimizing a separation method.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₈ | 68.12 | 32[1] | |
| 1-Methylcyclobutene | C₅H₈ | 68.12 | 44.8[2] | |
| Methylenecyclobutane | C₅H₈ | 68.12 | 42.2[3][4] |
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the separation of this compound and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound from its isomers?
A1: The primary challenge lies in the similar physical and chemical properties of these isomers. 1-Methylcyclobutene and methylenecyclobutane have very close boiling points, making their separation by simple distillation difficult. While this compound has a lower boiling point, efficient separation from the others still requires careful optimization of the separation technique.
Q2: Which separation technique is most recommended for this mixture?
A2: For high-purity separation, Preparative Gas Chromatography (GC) with an argentation column is highly recommended. Argentation chromatography utilizes a stationary phase impregnated with silver ions, which interact with the π-bonds of the alkenes, providing enhanced selectivity based on the double bond's position and substitution.[2] For larger quantities where high purity is less critical, Fractional Distillation can be effective for separating this compound from its higher-boiling isomers.
Q3: Can I use fractional distillation to separate 1-methylcyclobutene and methylenecyclobutane from each other?
A3: Due to their very close boiling points (44.8 °C and 42.2 °C), separating 1-methylcyclobutene and methylenecyclobutane by fractional distillation is challenging and would require a highly efficient column with a large number of theoretical plates. It is generally not the most practical method for separating these two specific isomers.
Q4: What is argentation chromatography and how does it work for separating these isomers?
A4: Argentation chromatography is a technique where a stationary phase (in GC or LC) is treated with a silver salt, typically silver nitrate (B79036).[2] The silver ions form reversible complexes with the π-electrons of the double bonds in the isomers. The strength of this interaction depends on the steric accessibility and the electron density of the double bond. Since this compound, 1-methylcyclobutene, and methylenecyclobutane have different double bond environments (endocyclic vs. exocyclic, and varying substitution), they will exhibit different retention times on an argentation column, allowing for their separation.
Q5: Are there any safety precautions I should take when working with these compounds?
A5: Yes. These are volatile and flammable organic compounds. All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Troubleshooting Guide: Preparative Gas Chromatography (GC)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers (co-elution) | 1. Inappropriate column. 2. Suboptimal temperature program. 3. Incorrect carrier gas flow rate. | 1. Use an argentation column (e.g., a silver nitrate-coated stationary phase) for enhanced selectivity. 2. Optimize the temperature program. Start with a low initial temperature and a slow ramp rate to maximize differences in retention. 3. Adjust the carrier gas flow rate to its optimal linear velocity for the column being used. |
| Peak tailing | 1. Active sites in the injector or column. 2. Column overloading. 3. Condensation of the sample in the transfer line. | 1. Use a deactivated injector liner. Ensure the column is properly conditioned. 2. Reduce the injection volume or dilute the sample. 3. Ensure the transfer line to the collection trap is maintained at a temperature sufficient to prevent condensation. |
| Low recovery of collected fractions | 1. Inefficient trapping of the eluting compound. 2. Leaks in the system. 3. Decomposition of the sample at high temperatures. | 1. Ensure the collection trap is sufficiently cold (e.g., using liquid nitrogen or a dry ice/acetone bath). 2. Perform a thorough leak check of the entire system. 3. Lower the injector and detector temperatures to the minimum required for efficient volatilization and detection. |
| Ghost peaks in subsequent runs | Carryover from a previous injection. | 1. Increase the final temperature and hold time of the GC program to ensure all components are eluted. 2. Flush the column at a high temperature between runs. 3. Check for and clean any contamination in the injector. |
Experimental Protocols
Method 1: Preparative Gas Chromatography with Argentation Column
This method is recommended for obtaining high-purity samples of each isomer.
Objective: To separate this compound, 1-methylcyclobutene, and methylenecyclobutane using preparative GC with a silver nitrate stationary phase.
Materials:
-
Preparative Gas Chromatograph with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter.
-
Argentation GC column (e.g., 20% AgNO₃ on Chromosorb P or a commercially prepared equivalent).
-
Helium or Nitrogen (carrier gas).
-
Syringe for liquid injection.
-
Cold traps for fraction collection (e.g., U-tubes).
-
Cooling bath (e.g., liquid nitrogen or dry ice/acetone).
-
Sample mixture of the isomers.
Procedure:
-
System Preparation: Install the argentation column in the preparative GC. Condition the column according to the manufacturer's instructions. Set up the fraction collection system with cold traps.
-
Initial GC Parameters (Starting Point):
-
Injector Temperature: 100 °C
-
Carrier Gas Flow Rate: 30-50 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 30 °C, hold for 5 minutes.
-
Ramp: 2 °C/min to 80 °C.
-
Final Hold: Hold at 80 °C for 10 minutes.
-
-
Detector Temperature: 120 °C
-
-
Injection: Inject a small amount of the isomer mixture (e.g., 1-5 µL) to determine the retention times of each component. The expected elution order on an argentation column is typically the least sterically hindered alkene first.
-
Preparative Run: Once the retention times are established, perform larger injections (e.g., 50-100 µL, depending on column capacity).
-
Fraction Collection: As each desired peak begins to elute, immerse the corresponding cold trap in the cooling bath to condense and collect the purified isomer.
-
Analysis: Analyze the collected fractions using analytical GC to confirm their purity.
Method 2: Fractional Distillation
This method is suitable for separating the lower-boiling this compound from the higher-boiling isomers.
Objective: To enrich a mixture in this compound by separating it from its higher-boiling isomers via fractional distillation.
Materials:
-
Round-bottom flask.
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge).
-
Distillation head with a thermometer.
-
Condenser.
-
Receiving flask.
-
Heating mantle.
-
Boiling chips.
-
Sample mixture of the isomers.
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Charging the Flask: Add the isomer mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the mixture gently.
-
Observe the vapor rising slowly up the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
The initial distillate will be enriched in the lowest boiling point component, this compound (b.p. 32 °C).
-
-
Fraction Collection: Collect the fraction that distills over at a constant temperature close to the boiling point of this compound.
-
Monitoring: Monitor the temperature at the distillation head. A sharp rise in temperature indicates that the next, higher-boiling component is beginning to distill. At this point, change the receiving flask to collect the next fraction.
-
Analysis: Analyze the collected fractions by analytical GC to determine their composition and the efficiency of the separation.
Visualizations
Logical Workflow for Isomer Separation
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Troubleshooting low conversion in cyclobutene cycloaddition reactions
Technical Support Center: Cyclobutene (B1205218) Cycloaddition Reactions
Welcome to the technical support center for cyclobutene cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Troubleshooting Guide: Low Conversion
This guide addresses specific issues that can lead to low conversion in cyclobutene cycloaddition reactions.
Question 1: My thermal [2+2] cycloaddition reaction is not proceeding or has very low conversion. What is a common cause for this?
Answer:
A primary reason for the failure of thermal [2+2] cycloadditions between simple alkenes is that they are often forbidden by orbital symmetry rules. For a concerted reaction to occur under thermal conditions, the Highest Occupied Molecular Orbital (HOMO) of one alkene must overlap constructively with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In a typical suprafacial approach (where the molecules approach each other plane-parallel), this overlap is symmetry-forbidden, leading to a high activation energy barrier.[1][2][3][4]
Solutions:
-
Switch to Photochemical Conditions: Many [2+2] cycloadditions that are forbidden thermally are allowed photochemically.[1][3][4] Irradiation with UV light can excite one of the alkene partners to an excited state, changing the orbital symmetry requirements and allowing the reaction to proceed via a suprafacial pathway.[1]
-
Use Activated Alkenes: The use of specialized alkenes like ketenes or those with strong electron-withdrawing or donating groups can sometimes enable thermal [2+2] cycloadditions.[2][5]
-
Consider a Stepwise Mechanism: If the reaction can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate, the orbital symmetry rules for a concerted reaction do not apply. This is often influenced by the substrates and solvent polarity.
Question 2: I am performing a photochemical [2+2] cycloaddition, but the conversion is still low. What factors should I investigate?
Answer:
Low conversion in photochemical [2+2] cycloadditions can be attributed to several factors related to the experimental setup and reaction conditions.
Potential Causes and Solutions:
-
Incorrect Wavelength: The wavelength of the UV light must be appropriate to excite the substrate. One of the reaction partners must be able to absorb the light to reach an excited state.[5] If the wavelength is too low (too high in energy), it may lead to decomposition or side reactions. If it is too high (too low in energy), no excitation will occur.
-
Solution: Consult the literature for the optimal wavelength for your specific or similar substrates. If this information is unavailable, screen a range of wavelengths. For example, a reaction between maleimide (B117702) and an alkene was successful with a 365 nm UV-A LED but failed with a 420 nm blue LED.[6]
-
-
Oxygen Quenching: Molecular oxygen is an efficient quencher of triplet excited states, which are often the reactive intermediates in these reactions.[7]
-
Solution: Deoxygenate your solvent and reaction mixture thoroughly before and during the irradiation. This is typically done by bubbling an inert gas like nitrogen or argon through the solution for an extended period (e.g., 30 minutes).[7]
-
-
Inappropriate Solvent: The solvent can influence the stability of the excited states and intermediates.
-
Low Light Intensity or Short Reaction Time: Insufficient photon flux or reaction time will naturally lead to low conversion.
-
Solution: Ensure your lamp is functioning correctly and is of sufficient power. Monitor the reaction over time using techniques like TLC or NMR to determine the optimal irradiation period.
-
Question 3: My catalyzed cycloaddition reaction is sluggish or fails completely. What are the likely causes?
Answer:
For catalyzed reactions, particularly those employing sensitive transition metal catalysts like gold(I) or rhodium, low conversion is often linked to catalyst deactivation or sub-optimal reaction conditions.
Potential Causes and Solutions:
-
Catalyst Poisoning: Cationic gold catalysts are known to be susceptible to poisoning by impurities such as halides (Cl⁻, Br⁻) and bases (e.g., OH⁻).[9][10] These species can have a very high affinity for the metal center, blocking the active site and inhibiting the reaction, even when present in trace amounts.[9]
-
Solution: Use highly purified, anhydrous, and amine-free solvents and reagents. Consider passing solvents through a column of activated alumina. If catalyst poisoning is suspected, the addition of a silver salt (e.g., AgSbF₆) can be used to scavenge halide ions. The addition of an acid activator can also help to reactivate the catalyst.[9][10]
-
-
Incorrect Catalyst or Ligand: The choice of catalyst and its associated ligands is crucial for reactivity and selectivity.
-
Solution: Screen a variety of catalysts and ligands. For instance, in a study on the synthesis of 2-aryloxypyridines via a [2+2+2] cycloaddition, several catalyst systems including those based on Ir, Fe, Co, and Ni failed to produce the desired product, while a ruthenium-based catalyst was successful.[11]
-
-
Sub-optimal Temperature or Concentration: These fundamental parameters can significantly impact the reaction rate.
-
Solution: Systematically vary the reaction temperature and concentration. For some reactions, higher temperatures may be required, while for others, this could lead to decomposition. Similarly, concentration can affect the kinetics, especially for bimolecular reactions.[12]
-
Question 4: I am observing the formation of multiple products and side reactions, which is lowering the yield of my desired cyclobutene. What are common side reactions and how can I minimize them?
Answer:
Side reactions are a common cause of low yields in cycloaddition reactions. Identifying the nature of the byproducts can provide clues for optimizing the reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Retro-[2+2] Cycloaddition: The cycloaddition reaction can be reversible, especially under thermal conditions. The cyclobutene product can revert to the starting materials, leading to an equilibrium mixture with low product concentration.[13][14]
-
Solution: If retro-cycloaddition is suspected, try running the reaction at a lower temperature. For photochemical reactions, this is less of an issue as the product often lacks the necessary chromophore to absorb light and undergo the reverse reaction.[5]
-
-
Homodimerization: In a cross-cycloaddition between two different alkenes (A and B), the formation of A-A and B-B dimers can compete with the desired A-B product.
-
Solution: Use one of the reactants in excess to favor the cross-cycloaddition. The choice of which reactant to use in excess depends on their relative reactivities and cost.
-
-
Polymerization: Alkenes, especially activated ones, can undergo polymerization under the reaction conditions.
-
Solution: Adjust the concentration of the reactants. Lower concentrations can sometimes disfavor polymerization. The addition of a radical inhibitor may be helpful if a radical-mediated polymerization is occurring.
-
-
Rearrangements: The initial cycloadduct can sometimes undergo subsequent rearrangements, such as ring-opening. For example, a retro-aldol fragmentation was observed as a side reaction in one intramolecular [2+2] photocycloaddition, leading to a seven-membered ring product.[8]
-
Solution: Modifying the reaction conditions (e.g., temperature, pH) can sometimes suppress these subsequent reactions. Isolation of the initial product under milder conditions may be necessary.
-
Frequently Asked Questions (FAQs)
Q: How does steric hindrance affect my cycloaddition reaction?
A: Steric hindrance can significantly lower the conversion of a cycloaddition reaction. Bulky substituents on the reacting alkenes can prevent the molecules from achieving the necessary geometry in the transition state, thereby increasing the activation energy.[15][16] This can lead to slower reaction rates or a complete lack of reactivity. When designing a synthesis, it is important to consider the steric bulk of the substituents near the reacting double bonds.
Q: What is the role of a Lewis acid in these reactions?
A: Lewis acids can be used as catalysts to promote certain cycloaddition reactions, particularly with substrates that are not sufficiently activated.[17][18] The Lewis acid can coordinate to one of the reactants (e.g., an α,β-unsaturated carbonyl compound), lowering the energy of its LUMO. This makes it more electrophilic and more reactive towards the other alkene, often allowing the reaction to proceed under milder conditions and sometimes influencing the stereoselectivity.[19][20][21]
Q: How do I choose the right solvent for my reaction?
A: The choice of solvent can be critical and often requires empirical screening. Solvent polarity can influence the reaction mechanism. For reactions that proceed through polar or zwitterionic intermediates, a polar solvent may increase the reaction rate.[22] Conversely, for nonpolar reactions, a nonpolar solvent is often preferred. For photochemical reactions, the solvent must be transparent at the irradiation wavelength. It's recommended to consult the literature for similar reactions and to screen a few different solvents if the initial choice gives low conversion.[7][8]
Q: How can I monitor the progress of my reaction?
A: The progress of a cycloaddition reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively observe the consumption of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide a quantitative measure of the conversion.
-
Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques, often coupled with mass spectrometry (MS), can also be used for quantitative analysis of the reaction mixture.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature on the optimization of cyclobutene cycloaddition reactions.
Table 1: Solvent Effects on the Yield of a Visible-Light-Mediated [2+2] Cycloaddition
| Entry | Solvent | Yield (%) |
| 1 | MeCN | 86 |
| 2 | DCM | 75 |
| 3 | Acetone | 71 |
| 4 | Dioxane | 65 |
| 5 | Toluene | 58 |
| 6 | THF | 52 |
Data adapted from a study on the synthesis of dihydrocyclobuta[b]naphthalene-3,8-diones. The reaction was performed under blue LED irradiation.[23]
Table 2: Effect of Light Source on a Photochemical [2+2] Cycloaddition
| Entry | Light Source | Power Input | Wavelength | Conversion (%) |
| 1 | Medium-Pressure Hg Lamp | 75 W | Broadband | ~70 |
| 2 | UV-A LED | 75 W | 365 nm | >95 |
| 3 | Blue LED | 55 W | 420 nm | 0 |
Data adapted from a study on the continuous-flow synthesis of cyclobutenes.[6]
Experimental Protocols
General Protocol for a Photochemical [2+2] Cycloaddition
-
Preparation: In a quartz reaction vessel, dissolve one of the alkene substrates in the chosen solvent (e.g., acetonitrile, acetone, or benzene). The concentration should be optimized, but a starting point of 0.05-0.1 M is common. If it is a cross-cycloaddition, add the second alkene (often in a slight excess, e.g., 1.2-1.5 equivalents).
-
Deoxygenation: Seal the vessel with a septum and deoxygenate the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through it for 30-60 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[7]
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp or a specific wavelength LED). Ensure the vessel is appropriately cooled, as photochemical reactions can generate heat. Irradiate the solution with stirring.[6][7]
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots for analysis by TLC, GC, or NMR.
-
Workup: Once the reaction has reached completion (or no further conversion is observed), turn off the lamp and remove the reaction vessel. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to isolate the desired cyclobutene adduct.
Visualizations
Below are diagrams illustrating key workflows and relationships in troubleshooting cyclobutene cycloaddition reactions.
Caption: A logical workflow for troubleshooting low conversion.
Caption: Common side reactions that compete with the desired cycloaddition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. careerendeavour.com [careerendeavour.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. almacgroup.com [almacgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 13. On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Lewis acid catalyzed asymmetric [4+2] cycloaddition of cyclobutenones to synthesize α,β-unsaturated δ-lactones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 23. researchgate.net [researchgate.net]
Stabilizing 3-methylcyclobutene for storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the safe storage and handling of 3-methylcyclobutene. Due to its inherent ring strain and reactivity, proper stabilization is crucial to prevent isomerization, polymerization, and decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered unstable?
A1: this compound's instability arises from significant angle strain in its four-membered ring. The sp2 hybridized carbons of the double bond prefer a bond angle of 120°, while the sp3 hybridized carbons favor 109.5°. The rigid cyclobutene (B1205218) ring forces these angles to be approximately 90°, leading to high ring strain and making the molecule susceptible to reactions that relieve this strain.[1] It is thermodynamically less stable than its isomers, 1-methylcyclobutene and methylenecyclobutane.[2][3]
Q2: What are the primary decomposition and isomerization pathways for this compound?
A2: this compound can undergo several unwanted reactions:
-
Thermal Isomerization: At elevated temperatures (160-250°C), it undergoes ring-opening to form trans-1,3-pentadiene.[2][3]
-
Base-Catalyzed Isomerization: In the presence of a base, this compound will isomerize to a mixture predominantly containing the more stable 1-methylcyclobutene and methylenecyclobutane.[2][3]
-
Polymerization: Like many alkenes, it can undergo radical-initiated polymerization, especially in the presence of light, heat, or impurities.
Q3: What is the recommended temperature for storing this compound?
Q4: What type of inhibitors can be used to stabilize this compound?
A4: Radical inhibitors are essential to prevent polymerization during storage. Common choices for unsaturated monomers include phenolic compounds or stable free radicals.[6][7][8]
-
Phenolic Inhibitors: Butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (B1673460) (MEHQ) are widely used. They are effective radical scavengers but may require the presence of oxygen to function optimally.
-
Stable Radicals: TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) and its derivatives are highly effective radical scavengers that function in the absence of oxygen.[7]
The choice of inhibitor may depend on the intended downstream application and the ease of removal.
Q5: What materials are compatible with this compound for storage containers?
A5: For storing unsaturated hydrocarbons, glass containers (amber glass is preferred to protect from light) with tightly sealed caps (B75204) are a good choice. For cap liners, PTFE (Teflon) is recommended due to its high chemical resistance. Avoid prolonged contact with incompatible materials that could leach impurities and catalyze decomposition.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpected loss of starting material during a reaction. | 1. This compound is highly volatile (Boiling Point: ~32-40°C).2. The compound may have isomerized or decomposed due to reaction conditions (e.g., heat, presence of acid/base). | 1. Ensure all reactions are performed in a well-sealed apparatus, potentially under a slight positive pressure of inert gas. Use cooled condensers.2. Analyze a sample of the reaction mixture by GC or ¹H NMR to check for the presence of isomers like 1-methylcyclobutene or decomposition products like 1,3-pentadiene.3. If isomerization is detected, consider if a non-basic and lower temperature reaction pathway is feasible. |
| Formation of a viscous liquid or solid in the storage container. | 1. Polymerization has occurred.2. Insufficient inhibitor was present, or the inhibitor has been consumed over time.3. Exposure to light or elevated temperatures. | 1. Safely dispose of the polymerized material according to your institution's guidelines.2. For new batches, ensure an appropriate inhibitor is added at a suitable concentration (see protocol below).3. Always store inhibited this compound in a dark, cold environment. |
| GC/NMR analysis shows the presence of 1-methylcyclobutene and/or methylenecyclobutane. | 1. The sample has undergone isomerization.2. This can be caused by exposure to basic conditions, certain metal surfaces, or acidic impurities. | 1. If the presence of isomers will not interfere with your experiment, you may be able to proceed, adjusting stoichiometry accordingly.2. To prevent further isomerization, ensure all glassware is clean and free of basic residues. Consider using glassware that has been acid-washed and dried if trace basicity is a concern.3. Store the compound under an inert atmosphere (e.g., argon or nitrogen). |
| A pressure buildup is noticed in the storage vessel. | 1. Decomposition to gaseous products, although the primary thermal product (1,3-pentadiene) has a similar boiling point.2. The storage temperature has increased, causing the volatile liquid to vaporize. | 1. CAUTION: Handle with care in a fume hood. Cool the vessel before opening.2. Verify the storage temperature and ensure the freezer or refrigerator is functioning correctly.3. Vent the container carefully in a fume hood. If decomposition is suspected, re-analyze the material for purity. |
Data Presentation
Table 1: Thermal Isomerization of Cyclobutene Derivatives
| Compound | Temperature Range (°C) | Product(s) | Reference |
| This compound | 160 - 250 | trans-1,3-Pentadiene | [2][3] |
| 3,3-Diethylcyclobutene | 155 - 200 | 4-Ethylhexa-1,3-diene | [9] |
| 3-Ethyl-3-methylcyclobutene | 160 - 205 | cis & trans 4-Methylhexa-1,3-diene | [9] |
Table 2: Recommended Inhibitors for Unsaturated Monomers
| Inhibitor | Chemical Class | Typical Concentration | Notes | Reference |
| Butylated Hydroxytoluene (BHT) | Phenolic | 50 - 200 ppm | Often requires oxygen to be effective. | [7] |
| Monomethyl Ether of Hydroquinone (MEHQ) | Phenolic | 50 - 500 ppm | Common for acrylates and styrenes. | [7] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 100 ppm | Easily removed with an alkaline wash. | [7] |
| TEMPO | Stable Radical | 10 - 100 ppm | Highly effective, does not require oxygen. | [7] |
| 3-tert-Butyl-4-hydroxy-5-methylphenyl sulfide | Phenolic | Not specified | Used to stabilize a this compound derivative at -50°C. | [4] |
Note: The optimal inhibitor and concentration for this compound have not been empirically published. The concentrations listed are typical for other reactive monomers and should be used as a starting point for stabilization trials.
Experimental Protocols
Protocol 1: Inhibition of this compound for Storage
Objective: To add a radical inhibitor to a freshly prepared or purified sample of this compound to prevent polymerization during storage.
Materials:
-
This compound, freshly distilled or purified.
-
Inhibitor stock solution (e.g., 1% w/v BHT or TEMPO in a compatible, volatile solvent like diethyl ether or pentane).
-
Inert atmosphere (Argon or Nitrogen).
-
Gastight syringe.
-
Pre-cooled amber glass storage vial with a PTFE-lined cap.
Procedure:
-
Ensure all glassware is clean and dry.
-
Place the freshly purified this compound in a flask under a positive pressure of inert gas. It is crucial to minimize air exposure, especially if using a non-phenolic inhibitor like TEMPO.
-
Cool the this compound to 0°C in an ice bath to reduce vapor pressure.
-
Calculate the volume of inhibitor stock solution needed to achieve the desired final concentration (e.g., 100 ppm).
-
Example Calculation for 100 ppm BHT in 10 g of this compound:
-
100 ppm = 100 mg of BHT per 1 kg of alkene.
-
For 10 g (0.01 kg), you need (100 mg/kg) * 0.01 kg = 1 mg of BHT.
-
If using a 1% (10 mg/mL) stock solution, you would need 0.1 mL of the solution.
-
-
-
Using a gastight syringe, carefully add the calculated volume of the inhibitor stock solution to the chilled this compound.
-
Gently swirl the flask to ensure homogeneous mixing.
-
Transfer the inhibited solution to the pre-cooled, labeled amber storage vial.
-
Flush the headspace of the vial with inert gas before tightly sealing the cap.
-
Immediately place the vial in a freezer set to -20°C or colder for long-term storage.
Visualizations
References
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. fiveable.me [fiveable.me]
- 5. Item - Inhibiting Isomerization via Confinement in IceâWater Interfaces Enhances Stereoselectivity in [2 + 2] Cycloaddition - American Chemical Society - Figshare [acs.figshare.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rma.venturacounty.gov [rma.venturacounty.gov]
- 9. Benefits of Temperature Controlled Chemical Storage [safetystoragesystems.co.uk]
Identifying byproducts in the thermal isomerization of 3-methylcyclobutene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal isomerization of 3-methylcyclobutene.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products of the thermal isomerization of this compound?
The thermal isomerization of this compound is an electrocyclic ring-opening reaction that primarily yields conjugated dienes. By analogy with similarly substituted cyclobutenes, the main products expected are isoprene (B109036) (2-methyl-1,3-butadiene) and piperylene (1,3-pentadiene).[1][2] The formation of these products occurs through different conrotatory ring-opening pathways.
Q2: My GC-MS analysis shows unexpected peaks. What are the potential byproducts?
Unexpected peaks in your GC-MS analysis can be attributed to several byproducts formed through competing reaction pathways:
-
Fragmentation Products: At higher temperatures, fragmentation of the cyclobutane (B1203170) ring can occur, leading to the formation of smaller volatile molecules such as ethylene (B1197577) and propene.
-
Rearrangement Isomers: [1][2]-sigmatropic rearrangements can occur, leading to the formation of other cyclic isomers.
-
Positional Isomers: Depending on the reaction conditions, minor amounts of other isomeric dienes may also be formed.
Q3: The yield of my desired diene is low. What factors could be contributing to this?
Low yields can be a result of several factors:
-
Suboptimal Temperature: The isomerization is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can favor fragmentation pathways, reducing the yield of the desired dienes.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. It is crucial to optimize the reaction time in conjunction with the temperature.
-
Reactor Surface Effects: The material and condition of the reactor surface can sometimes influence the reaction pathways, potentially catalyzing side reactions.
Q4: How does temperature affect the product distribution?
Temperature is a critical parameter in the thermal isomerization of this compound. Generally, as the temperature increases, the rate of the primary isomerization to conjugated dienes increases. However, at higher temperatures, fragmentation reactions become more significant, leading to an increase in the proportion of smaller gaseous byproducts like ethylene and propene. This will, in turn, decrease the selectivity for the desired diene products.
Data Presentation
| Temperature (°C) | This compound (%) | Isoprene (%) | Piperylene (%) | Fragmentation Products (%) | Other Isomers (%) |
| 350 | 40 | 35 | 20 | < 1 | 4 |
| 400 | 15 | 45 | 30 | 5 | 5 |
| 450 | < 5 | 40 | 35 | 15 | 5 |
| 500 | < 1 | 30 | 30 | 35 | 5 |
Experimental Protocols
This section details a general methodology for conducting the gas-phase thermal isomerization of this compound.
1. Experimental Setup:
A typical setup for gas-phase pyrolysis consists of:
-
A carrier gas source (e.g., nitrogen or argon) with a mass flow controller.
-
An injection system for the volatile reactant (this compound), such as a syringe pump and a heated injector.
-
A tubular reactor (e.g., quartz or stainless steel) housed in a furnace with precise temperature control.
-
A condensation system to collect the products, typically a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
-
An online or offline analytical system, such as a Gas Chromatograph-Mass Spectrometer (GC-MS), for product identification and quantification.
2. Procedure:
-
System Preparation: The reactor is heated to the desired temperature under a constant flow of an inert carrier gas (e.g., nitrogen at 20-50 mL/min) to create an inert atmosphere.
-
Reactant Injection: this compound is introduced into the heated injection port at a constant, low flow rate using a syringe pump. The reactant vaporizes and is carried into the hot reactor by the inert gas.
-
Reaction: The thermal isomerization occurs as the vaporized reactant passes through the heated zone of the reactor. The residence time in the reactor can be controlled by adjusting the carrier gas flow rate and the reactor dimensions.
-
Product Collection: The product mixture exiting the reactor is passed through a cold trap to condense the liquid products. Gaseous byproducts can be collected in a gas bag for analysis.
-
Analysis: The collected liquid products are diluted with a suitable solvent (e.g., dichloromethane) and analyzed by GC-MS to identify and quantify the components. The gaseous products are analyzed by gas chromatography with a thermal conductivity detector (GC-TCD) or a flame ionization detector (GC-FID).
3. GC-MS Analysis Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the expected products.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all components.
-
Injector Temperature: Typically set to 250°C to ensure complete vaporization of the sample.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 15-200.
Mandatory Visualization
Caption: Reaction pathways in the thermal isomerization of this compound.
References
- 1. Thermal isomerization of cyclobutenes. Part 12.—3,3-Diethylcyclobutene and 3-ethyl-3-methylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Thermal isomerization of cyclobutenes. Part 10.—3,3-Dimethylcyclobutene and 1,3,3-trimethylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cyclobutene Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing cyclobutene (B1205218) reactions through careful catalyst selection and protocol adherence.
Troubleshooting Guide
This guide addresses common issues encountered during cyclobutene synthesis and functionalization, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield
-
Question: My cyclobutene synthesis is resulting in a low yield. What are the common causes and how can I improve it?
-
Answer: Low yields in cyclobutene reactions can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate purity. Here are key areas to investigate:
-
Catalyst Deactivation: Catalysts, particularly sensitive ones like gold(I) complexes, can be deactivated by impurities such as water, oxygen, or residual solvents.[1]
-
Solution: Ensure all glassware is rigorously dried, and conduct reactions under an inert atmosphere (e.g., argon or nitrogen). Purify monomers and solvents by degassing and passing them through activated alumina (B75360) columns to remove inhibitors.[2]
-
-
Suboptimal Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and overall yield.
-
Solution: Systematically screen catalyst loading to find the optimal concentration. For instance, in some copper-catalyzed reactions, reducing the catalyst loading from 10 mol% to 5 mol% did not negatively affect the yield, while a further reduction to 2 mol% led to a decrease.[3]
-
-
Incorrect Ligand Choice: The steric and electronic properties of the ligand are crucial for catalyst stability and selectivity.
-
Solution: The choice of ligand can be critical. For example, bulky phosphine (B1218219) ligands on gold(I) catalysts can be essential for promoting the desired cycloaddition over side reactions.[1] Experiment with a range of ligands to identify the one that provides the best performance for your specific substrate.
-
-
Inappropriate Reaction Temperature: Temperature can influence reaction kinetics and catalyst stability.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or the formation of side products. Conversely, a lower temperature might not provide sufficient energy for the reaction to proceed efficiently.[3]
-
-
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
-
Question: I am performing an enantioselective cyclobutene synthesis, but the enantiomeric excess (ee) is low. How can I improve it?
-
Answer: Achieving high enantioselectivity is a common challenge in asymmetric catalysis. Key factors to consider include the chiral ligand, catalyst system, and reaction conditions.
-
Ligand Structure: The structure of the chiral ligand is paramount in determining the stereochemical outcome of the reaction.
-
Solution: Screen a variety of chiral ligands. For cobalt-catalyzed [2+2] cycloadditions, phosphino-oxazoline ligands have been shown to provide high enantioselectivity.[4] In gold(I) catalysis, non-C2 symmetric bisphosphine ligands with a ferrocene (B1249389) skeleton have proven effective.[5]
-
-
Catalyst Counter-ion: The counter-ion of a cationic metal catalyst can influence its reactivity and the chiral environment.
-
Solution: Investigate the effect of different counter-ions. For instance, in some gold(I)-catalyzed reactions, exchanging a SbF₆⁻ counter-ion for a softer BAr₄F⁻ can lead to better yields and may also impact enantioselectivity.[6]
-
-
Solvent Effects: The solvent can affect the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities.
-
-
Issue 3: Formation of Undesired Side Products
-
Question: My reaction is producing significant amounts of 1,3-dienes instead of the desired cyclobutene. How can I suppress this side reaction?
-
Answer: The formation of 1,3-dienes is a known competing pathway in some gold(I)-catalyzed reactions of alkynes and alkenes, particularly with ortho-substituted arylalkynes.[6]
-
Substrate Structure: The steric hindrance of the substrates can influence the reaction pathway.
-
Solution: While difficult to change the substrate itself, understanding this effect is crucial. Less sterically demanding 1,3-butadiynes have been shown to lead exclusively to cyclobutenes.[6]
-
-
Catalyst Choice: The choice of catalyst can dictate the reaction pathway. In some cases, different metal catalysts can favor different products. For example, in the reaction of bicyclo[1.1.0]butane amides with azadienes, a Cu(I) catalyst selectively produces bicyclo[2.1.1]hexanes, while a Au(I) catalyst uniquely yields cyclobutenes.[7]
-
Solution: Experiment with different metal catalysts (e.g., Rh, Co, Cu, Au) to see if the product distribution can be shifted towards the desired cyclobutene.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used for cyclobutene reactions?
A1: Several classes of metal catalysts are employed for synthesizing and functionalizing cyclobutenes. The choice depends on the specific transformation:
-
Gold(I) Catalysts: Widely used for [2+2] cycloadditions of alkynes and alkenes.[1][6]
-
Cobalt Catalysts: Effective for enantioselective [2+2] cycloadditions, particularly with earth-abundant cobalt.[4]
-
Copper Catalysts: Utilized in radical cascade reactions to synthesize highly functionalized cyclobutenes from simple cyclobutanes.[3]
-
Rhodium Catalysts: Employed in asymmetric hydroacylation and addition reactions of arylboronic acids to cyclobutenes.[8]
-
Ziegler-Natta and Metallocene Catalysts: Used in the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives.[2]
Q2: How do I choose the right solvent for my cyclobutene reaction?
A2: Solvent choice is critical and can impact catalyst solubility, stability, and reactivity. A general approach is to start with common, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene. For copper-catalyzed radical reactions, acetonitrile (B52724) (CH₃CN) has been found to be optimal in certain cases.[3] It is recommended to perform a solvent screen to identify the best medium for your specific reaction.
Q3: My starting materials are complex. Are there any general recommendations for catalyst selection?
A3: For complex substrates, it is crucial to select a catalyst with high functional group tolerance. Cobalt-catalyzed systems have demonstrated broad applicability with a wide variety of functional groups on both the alkyne and alkene partners.[4] Palladium-catalyzed aminocarbonylation of vinylcyclobutanols has also shown excellent functional group tolerance. It is always advisable to consult the literature for examples with similar functional groups to your substrates.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for 1-Methylcyclobutene Polymerization
| Catalytic System | Typical Catalyst | Mechanism | Molecular Weight | Polydispersity | Key Features |
| ROMP | Grubbs' Catalysts | Ring-Opening Metathesis | High | Narrow | Well-defined polymers. |
| Ziegler-Natta | TiCl₄/Al(C₂H₅)₃ | Coordination | Moderate to High | Broad | Can produce stereoregular polymers.[2] |
| Metallocene | (C₅H₅)₂ZrCl₂/MAO | Coordination | High | Narrow | Homogeneous catalysis. |
| Cationic | AlCl₃/H₂O | Cationic Polymerization | Variable | Broad | Sensitive to impurities. |
Table 2: Optimization of a Copper-Catalyzed Diamination of Arylcyclobutane [3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuBr (10) | CH₃CN | 50 | 15 |
| 2 | Cu(OTf)₂ (10) | CH₃CN | 50 | Trace |
| 3 | Cu(OAc)₂ (10) | CH₃CN | 50 | Trace |
| 4 | CuBr (10) | DCE | 50 | <5 |
| 5 | CuBr (10) | Toluene | 50 | <5 |
| 6 | CuBr (10) | CH₃CN | 30 | <15 |
| 7 | CuBr (5) | CH₃CN | 50 | 15 |
Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed [2+2] Cycloaddition [1][6]
-
Preparation: All reactions should be carried out under an inert atmosphere (argon or nitrogen) using oven-dried glassware. Solvents and liquid reagents should be freshly distilled or passed through a column of activated alumina.
-
Reaction Setup: In a Schlenk tube, dissolve the gold(I) catalyst and the phosphine ligand in the chosen solvent (e.g., DCM).
-
Addition of Reactants: Add the alkene substrate, followed by the alkyne substrate, to the catalyst solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclobutene.
Protocol 2: General Procedure for Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition [4]
-
Catalyst Preparation: In a glovebox, mix the cobalt(II) salt and the chiral phosphino-oxazoline ligand in a suitable solvent.
-
Reaction Setup: To the catalyst mixture, add the alkyne and alkene substrates.
-
Reaction Conditions: Stir the reaction at room temperature for the specified time.
-
Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR, HPLC on a chiral stationary phase).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G [pubs.rsc.org]
- 4. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06035J [pubs.rsc.org]
Validation & Comparative
Comparison of C=C Stretching Frequencies in Cycloalkenes
A comprehensive analysis of the C=C stretching frequency in the infrared (IR) spectrum of 3-methylcyclobutene and related cycloalkenes is presented for researchers, scientists, and drug development professionals. This guide objectively compares the vibrational frequencies of the carbon-carbon double bond in cyclic systems of varying ring sizes and substitution, providing supporting experimental data and detailed methodologies.
The position of the C=C stretching vibration in the IR spectrum is sensitive to both ring strain and substitution. In general, increased ring strain leads to a decrease in the vibrational frequency of the endocyclic double bond. Conversely, substitution on the double bond can alter the frequency. The following table summarizes the C=C stretching frequencies for this compound and a series of related cycloalkenes.
| Compound | Structure | C=C Stretching Frequency (cm⁻¹) | Ring Size | Substitution |
| Cyclobutene | C₄H₆ | 1566[1] | 4 | Unsubstituted |
| 1-Methylcyclobutene | C₅H₈ | 1641 | 4 | Monosubstituted |
| This compound | C₅H₈ | ~1640 (estimated) | 4 | Unsubstituted C=C |
| Cyclopentene | C₅H₈ | ~1657 | 5 | Unsubstituted |
| Cyclohexene | C₆H₁₀ | ~1650 | 6 | Unsubstituted |
Note: A specific experimental value for this compound was not found in the searched literature. The estimated value is based on the fact that the double bond is unsubstituted, and alkyl substitution away from the double bond is expected to have a minimal effect on the C=C stretching frequency compared to direct substitution on the double bond as seen in 1-methylcyclobutene.
The data clearly illustrates that the C=C stretching frequency is lowest in the highly strained four-membered ring of cyclobutene. As the ring size increases to five and six carbons, the ring strain decreases, and the C=C stretching frequency increases, approaching the typical range for acyclic alkenes (1640-1680 cm⁻¹). The introduction of a methyl group directly on the double bond in 1-methylcyclobutene significantly increases the stretching frequency compared to the parent cyclobutene.
The Influence of Ring Strain on C=C Stretching Frequency
The relationship between ring strain and the C=C stretching frequency in cycloalkenes can be visualized as a logical progression. Increased ring strain forces a smaller bond angle, which in turn affects the hybridization of the carbon atoms in the double bond and weakens the bond, leading to a lower vibrational frequency.
References
Distinguishing Isomers: A Guide to Differentiating 3-Methylcyclobutene and 1-Methylcyclobutene by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. In the case of constitutional isomers such as 3-methylcyclobutene and 1-methylcyclobutene, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive analytical technique. This guide provides a detailed comparison of their ¹H and ¹³C NMR spectra, supported by predicted data, to facilitate their unambiguous differentiation.
The key to distinguishing between these two isomers lies in the significant differences in their chemical environments, particularly around the double bond, which gives rise to unique signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectral Comparison
The proton NMR spectra of this compound and 1-methylcyclobutene are expected to show clear distinctions in the number of signals, their chemical shifts, and their splitting patterns. 1-Methylcyclobutene has a trisubstituted double bond, while this compound has a disubstituted double bond, leading to different electronic environments for the protons.
A crucial point of differentiation is the vinylic proton region.[1] 1-methylcyclobutene is expected to display a single signal for its one vinylic proton, whereas this compound will show signals for two vinylic protons.[1] Furthermore, the multiplicity and integration of the methyl and methylene (B1212753) proton signals will be unique to each structure.[1]
| Proton Environment | 1-Methylcyclobutene (Predicted) | This compound (Predicted) |
| Vinylic Protons (=C-H) | ~5.5-5.7 ppm (m, 1H)[1] | ~6.0-6.2 ppm (m, 2H)[1] |
| Allylic Methylene Protons (-CH₂-) | ~2.4-2.6 ppm (m, 2H)[1] | ~2.2-2.4 ppm (m, 2H)[1] |
| Aliphatic Methylene Protons (-CH₂-) | ~2.2-2.4 ppm (m, 2H)[1] | - |
| Allylic Methine Proton (-CH-) | - | ~2.8-3.0 ppm (m, 1H)[1] |
| Methyl Protons (-CH₃) | ~1.7-1.9 ppm (s, 3H)[1] | ~1.2-1.4 ppm (d, 3H)[1] |
Note: Predicted data is based on computational models and may vary from experimental values.[2] Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet).
¹³C NMR Spectral Comparison
Carbon-13 NMR spectroscopy provides further definitive evidence for distinguishing between the two isomers. The number of unique carbon signals and their chemical shifts, especially for the sp² hybridized carbons of the double bond, are characteristic for each compound.[1] Both isomers are expected to show five distinct carbon signals, but their chemical shifts will differ significantly.[1]
| Carbon Environment | 1-Methylcyclobutene (Predicted) | This compound (Predicted) |
| Quaternary Olefinic Carbon (=C(CH₃)-) | ~135-140 ppm[1] | - |
| Tertiary Olefinic Carbon (=CH-) | ~120-125 ppm[1] | ~135-140 ppm[1] |
| Allylic Methylene Carbon (-CH₂-) | ~30-35 ppm[1] | ~30-35 ppm[1] |
| Aliphatic Methylene Carbon (-CH₂-) | ~25-30 ppm[1] | - |
| Allylic Methine Carbon (-CH-) | - | ~35-40 ppm[1] |
| Methyl Carbon (-CH₃) | ~15-20 ppm[1] | ~20-25 ppm[1] |
Note: Predicted data is based on computational models and may vary from experimental values.[2]
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for obtaining high-resolution ¹H and ¹³C NMR spectra for these compounds.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of methylcyclobutene isomers.[2]
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is commonly added as an internal standard (0 ppm).[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is utilized for data acquisition.[2]
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. The number of scans will depend on the sample concentration.[2]
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and improve the signal-to-noise ratio. A greater number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.[2]
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.[2]
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between this compound and 1-methylcyclobutene based on their key NMR spectral features.
References
Comparative analysis of 3-methylcyclobutene and methylenecyclobutane stability
In the realm of cyclic alkenes, the positioning of a double bond—whether within the ring (endocyclic) or outside of it (exocyclic)—profoundly influences molecular stability. This guide provides a comparative analysis of two constitutional isomers, 3-methylcyclobutene and methylenecyclobutane (B73084), leveraging experimental thermochemical data to elucidate their relative stabilities. For researchers and professionals in drug development and chemical synthesis, understanding these subtle differences is crucial for predicting reaction outcomes and designing stable molecular frameworks.
Executive Summary of Stability
Experimental data, primarily from heats of hydrogenation, indicates that This compound is the more stable isomer compared to methylenecyclobutane. The lower heat of hydrogenation for this compound signifies that it resides at a lower energy state. This increased stability is generally attributed to the greater substitution of the endocyclic double bond in this compound, a trend commonly observed in alkene chemistry.
Comparative Thermochemical Data
The relative stabilities of this compound and methylenecyclobutane can be quantitatively assessed through their heats of hydrogenation and combustion. The hydrogenation of both isomers yields the same saturated product, methylcyclobutane (B3344168), allowing for a direct comparison of the energy released.
| Thermochemical Property | This compound | Methylenecyclobutane | Common Product: Methylcyclobutane |
| Heat of Hydrogenation (ΔH°hydrog) | -28.5 kcal/mol | -29.4 kcal/mol | Not Applicable |
| Standard Enthalpy of Combustion (ΔH°c, liquid) | Not Found | -765.95 ± 0.12 kcal/mol[1][2] | Not Directly Comparable |
| Standard Enthalpy of Formation (ΔH°f, gas) | Not Found | Not Found | ~ -4.0 kcal/mol (tentative) |
Note: Data is presented as reported in the literature. The heat of formation for methylcyclobutane is a tentative value and is provided for context.
Interpretation of Experimental Data
The key experimental evidence for the relative stability lies in the heats of hydrogenation. The hydrogenation of an alkene is an exothermic reaction, and the amount of heat released is inversely proportional to the stability of the initial alkene. A more stable alkene releases less energy upon conversion to its saturated counterpart.
The data clearly shows that the hydrogenation of this compound releases 0.9 kcal/mol less energy than methylenecyclobutane. This energy difference, while modest, definitively establishes this compound as the thermodynamically more stable isomer. This finding is consistent with the general principle that more substituted alkenes are more stable. In this compound, the double bond is disubstituted, whereas in methylenecyclobutane, it is also disubstituted. However, the endocyclic placement in a strained four-membered ring system also plays a crucial role in the overall stability.
Experimental Protocols
The thermochemical data presented in this guide are derived from well-established experimental techniques. The following is a generalized description of the methodologies used to determine the heat of hydrogenation and combustion.
Catalytic Hydrogenation
The heat of hydrogenation is determined by measuring the heat evolved when an alkene is reacted with hydrogen gas in the presence of a metal catalyst.
Workflow for Catalytic Hydrogenation:
-
A precise mass of the alkene (e.g., this compound or methylenecyclobutane) is dissolved in a suitable solvent, such as acetic acid or an alcohol, within a reaction calorimeter.
-
A catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the solution.
-
The system is purged and then filled with hydrogen gas at a known pressure.
-
The reaction is initiated, often by stirring or shaking, to ensure efficient contact between the reactants and the catalyst.
-
The temperature change of the calorimetric system is meticulously monitored as the hydrogenation reaction proceeds.
-
The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the alkene reacted.
Oxygen-Bomb Combustion Calorimetry
The standard enthalpy of combustion is determined by completely burning a known amount of a substance in a constant-volume container (a "bomb") and measuring the heat produced.
Workflow for Bomb Calorimetry:
-
A precisely weighed sample of the liquid hydrocarbon (e.g., methylenecyclobutane) is sealed in a sample holder within a high-pressure stainless steel vessel, the "bomb."
-
The bomb is purged and then pressurized with an excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.
-
The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited remotely by passing an electric current through a fuse wire that is in contact with the sample.
-
The temperature of the surrounding water is recorded before and after combustion. The maximum temperature rise is used to calculate the heat released.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (like nitric acid from residual nitrogen in the bomb) to determine the standard enthalpy of combustion of the sample.
Energetic Relationship and Stability
The following diagram illustrates the relative energy levels of this compound and methylenecyclobutane based on their experimental heats of hydrogenation. Both isomers are hydrogenated to the same lower-energy product, methylcyclobutane. The difference in their starting energy levels corresponds to the difference in their heats of hydrogenation.
Caption: Relative energy levels of this compound and methylenecyclobutane.
References
A Comparative Guide to the Reactivity of Cyclobutene and Other Cycloalkenes
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cycloalkenes is a cornerstone of organic synthesis, influencing the development of novel molecular architectures in pharmaceuticals and materials science. A primary determinant of this reactivity is ring strain, a combination of angle strain and torsional strain inherent in cyclic structures. This guide provides an objective comparison of the reactivity of cyclobutene (B1205218) against other common cycloalkenes—cyclopentene (B43876), cyclohexene (B86901), and cycloheptene (B1346976)—supported by quantitative data and detailed experimental protocols.
The Role of Ring Strain in Reactivity
Cycloalkenes exhibit varying degrees of reactivity primarily due to the relief of ring strain upon undergoing addition reactions. Smaller rings, such as cyclobutene, possess significant angle and torsional strain because their bond angles deviate substantially from the ideal sp2 (120°) and sp3 (109.5°) geometries.[1][2] This inherent instability makes them more reactive, as reactions that open the ring or convert the double bond to single bonds are thermodynamically favorable.[1][3] In contrast, larger, more flexible rings like cyclohexane (B81311) can adopt conformations, such as the chair form, that minimize strain, rendering them less reactive.[1][4]
Quantitative Comparison of Cycloalkene Stability
The heat of hydrogenation (ΔH°hydrog) is a direct experimental measure of the stability of an alkene. It is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to form a saturated one.[5] A more negative heat of hydrogenation indicates a higher initial energy level of the alkene, corresponding to lower stability and higher reactivity.
| Cycloalkene | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) | Relative Reactivity |
| Cyclobutene | -31.5[6] | -131.8 | Highest |
| Cyclohexene | -28.3[6] | -118.6[7] | Intermediate |
| Cyclopentene | -26.9[6] | -112.7[7] | Lowest |
| Cycloheptene | -26.5 (approx.) | -111 (approx.) | Lowest |
Note: Data for cycloheptene is approximated based on trends for larger rings. The trend clearly shows cyclobutene is the most strained and reactive among the common cycloalkenes.
The data unequivocally demonstrates that cyclobutene releases the most energy upon hydrogenation, confirming it is the least stable and, consequently, the most reactive of the cycloalkenes listed. The high degree of ring strain in the four-membered ring is the primary driving force for its enhanced reactivity.[3] Cyclopentene and cyclohexene are considerably more stable, with cyclopentene being slightly more stable than cyclohexene, a fact attributed to the puckered "envelope" conformation of cyclopentane (B165970) having less strain than the resulting alkane from cyclohexene.[8]
Key Reaction Comparisons
The enhanced reactivity of cyclobutene is evident across a range of classic alkene reactions, including catalytic hydrogenation, electrophilic halogenation, and epoxidation.
Catalytic Hydrogenation
Catalytic hydrogenation converts an alkene to an alkane through the addition of molecular hydrogen (H₂) across the double bond, mediated by a metal catalyst.[5] While the thermodynamics are captured by the heat of hydrogenation, the kinetics also reflect reactivity. Due to the high ring strain, cyclobutene undergoes catalytic hydrogenation more readily and under milder conditions than less strained cycloalkenes.
Electrophilic Halogenation (Bromination)
Electrophilic addition of halogens, such as bromine (Br₂), is a characteristic reaction of alkenes.[9] The reaction proceeds through a cyclic halonium ion intermediate.[10] The rate of this reaction is generally faster for more reactive, electron-rich alkenes. The high strain in cyclobutene makes its π-bond more accessible and eager to react to relieve this strain, leading to a faster rate of bromination compared to cyclopentene or cyclohexene.[11][12][13]
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[14][15] This reaction is also an electrophilic addition where the alkene acts as the nucleophile.[16] The rate of epoxidation is sensitive to the nucleophilicity of the alkene; more electron-rich and strained alkenes react faster.[17] Consequently, cyclobutene reacts more rapidly with peroxy acids than its larger-ring counterparts.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed, adapted from standard laboratory procedures.
Protocol 1: Catalytic Hydrogenation of a Cycloalkene
This protocol describes a standard laboratory procedure for the hydrogenation of a cycloalkene using a palladium on carbon (Pd/C) catalyst and a hydrogen balloon.[18]
Materials:
-
Cycloalkene (e.g., cyclobutene, cyclopentene, cyclohexene) (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (5-10% by weight of the alkene)
-
Solvent (e.g., Ethanol or Ethyl Acetate, 10 mL)
-
Hydrogen (H₂) gas in a balloon
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
-
25 mL round-bottom flask with a magnetic stir bar
-
Rubber septum
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add the cycloalkene (1.0 mmol) and the solvent (10 mL).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (approx. 5-10 mg for 1 mmol of a C5/C6 alkene).
-
Inerting: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogenation: Replace the inert gas needle with a needle connected to a balloon filled with hydrogen gas.[19]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the deflation of the hydrogen balloon. Reaction times can vary from minutes to hours depending on the substrate's reactivity.[19]
-
Workup: Once the reaction is complete, carefully remove the hydrogen balloon and flush the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the corresponding cycloalkane.
Protocol 2: Bromination of a Cycloalkene
This protocol details the addition of bromine across the double bond of a cycloalkene.[20][21]
Materials:
-
Cycloalkene (1.0 mmol)
-
Bromine (Br₂) solution (e.g., 1.0 M in dichloromethane (B109758), CH₂Cl₂)
-
Solvent (Dichloromethane, CH₂Cl₂, 5 mL)
-
Small Erlenmeyer flask or test tube
-
Dropper or syringe
Procedure:
-
Preparation: Dissolve the cycloalkene (1.0 mmol) in the solvent (5 mL) in a small flask.
-
Reaction: Cool the flask in an ice bath. Add the bromine solution dropwise to the stirred alkene solution.
-
Observation: Continue adding the bromine solution until a faint orange or yellow color persists, indicating that all the alkene has been consumed. The rapid disappearance of the bromine's characteristic reddish-brown color is a positive test for the presence of an alkene.[9]
-
Workup: (Optional for isolation) Quench any excess bromine by adding a few drops of saturated sodium thiosulfate (B1220275) solution. Transfer the mixture to a separatory funnel and wash with water and brine.
-
Isolation: Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude dibromocycloalkane.
Protocol 3: Epoxidation of a Cycloalkene with m-CPBA
This protocol describes the formation of an epoxide from a cycloalkene using m-chloroperoxybenzoic acid (m-CPBA).[22][23]
Materials:
-
Cycloalkene (1.0 mmol)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1-1.5 equivalents)
-
Solvent (Dichloromethane, CH₂Cl₂, 10 mL)
-
Optional: Buffer such as sodium bicarbonate (NaHCO₃) if the substrate is acid-sensitive.
-
Erlenmeyer flask or round-bottom flask with a stir bar.
Procedure:
-
Preparation: Dissolve the cycloalkene (1.0 mmol) in dichloromethane (10 mL) in a flask and cool the solution in an ice bath.
-
Reagent Addition: In a separate container, dissolve m-CPBA (1.1-1.5 eq) in a small amount of dichloromethane. Add this solution dropwise to the cold, stirred alkene solution.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until the starting alkene is consumed (typically 1-4 hours).
-
Workup: Upon completion, a white precipitate (m-chlorobenzoic acid) will have formed. Cool the mixture again and filter to remove the acid byproduct.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 10% sodium sulfite (B76179) solution (to destroy excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproduct), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the epoxide.[24]
Visualizations
The following diagrams illustrate key concepts and workflows related to cycloalkene reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 7. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 8. PS6 [ursula.chem.yale.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. BrominationCyclohexene [ursula.chem.yale.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 19. scribd.com [scribd.com]
- 20. docsity.com [docsity.com]
- 21. Bromination Of Alkene Lab Report - 979 Words | Bartleby [bartleby.com]
- 22. tandfonline.com [tandfonline.com]
- 23. leah4sci.com [leah4sci.com]
- 24. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
Predicting the Spectral Signature of 3-Methylcyclobutene: A Comparative Guide to DFT Calculations
For researchers, scientists, and professionals in drug development, accurately predicting the spectroscopic properties of molecules is a cornerstone of modern chemical analysis. This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations against alternative methods for predicting the vibrational and electronic spectra of 3-methylcyclobutene, a strained cyclic alkene of interest in synthetic chemistry.
This document outlines the experimental and computational methodologies required to obtain and predict the infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra of this compound. Due to the limited availability of published experimental spectra for this compound, this guide also serves as a proposed framework for a comparative study, providing expected values based on existing literature for related compounds.
Methodologies: A Dual Approach of Experiment and Computation
A robust validation of computational predictions hinges on a direct comparison with experimental data. The following section details the necessary protocols for both the synthesis and spectroscopic analysis of this compound, alongside the computational workflow for DFT-based spectral prediction.
Experimental Protocols
Synthesis of this compound: The synthesis of this compound can be achieved through various reported methods. One established route involves the thermal decomposition of N,N-dimethyl-3-methylcyclobutylamine oxide. An alternative method is the base detosylation of trans-2-tosyloxy-1-methylcyclobutane.
Infrared (IR) Spectroscopy: To obtain the IR spectrum, a sample of purified this compound is prepared as a thin film between two potassium bromide (KBr) plates. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Raman Spectroscopy: The Raman spectrum can be acquired by placing a liquid sample of this compound in a glass capillary tube and analyzing it with a Raman spectrometer. A laser excitation source, often at 785 nm, is used, and the scattered light is collected.
Ultraviolet-Visible (UV-Vis) Spectroscopy: For UV-Vis analysis, a dilute solution of this compound in a suitable transparent solvent (e.g., hexane (B92381) or ethanol) is prepared. The absorption spectrum is then measured using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm.
Computational Protocol: DFT Calculations
Density Functional Theory provides a powerful computational tool for predicting molecular properties, including vibrational frequencies and electronic transitions.
Vibrational Spectra (IR and Raman):
-
Geometry Optimization: The molecular geometry of this compound is first optimized to a stable energy minimum. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable level of theory for such calculations[1][2].
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This provides the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms a true energy minimum.
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the calculated frequencies for better agreement with experimental data.
Electronic Spectrum (UV-Vis):
-
Ground State Optimization: Similar to vibrational calculations, the ground state geometry is optimized.
-
Excited State Calculation: Time-Dependent DFT (TD-DFT) is then employed to calculate the vertical excitation energies and oscillator strengths of the electronic transitions. The CAM-B3LYP functional is often preferred for more accurate prediction of excitation energies compared to B3LYP[3].
-
Spectrum Generation: The calculated excitation energies (wavelengths) and oscillator strengths (intensities) are used to generate a theoretical UV-Vis spectrum, often by applying a Gaussian or Lorentzian broadening function to simulate experimental peak shapes.
Performance Comparison: DFT vs. Alternatives
While DFT is a workhorse for spectral prediction, other computational methods exist, each with its own balance of accuracy and computational cost.
Coupled Cluster (CC) Methods: Methods like CCSD(T) offer higher accuracy than DFT, especially for systems with significant electron correlation. However, their high computational cost often limits their application to smaller molecules.
Semi-empirical Methods: These methods, such as AM1 and PM3, are computationally much faster than DFT but are generally less accurate. They can be useful for preliminary analyses of large molecules.
Machine Learning (ML) Approaches: Emerging ML models are being trained on large datasets of experimental and calculated spectra to predict the spectroscopic properties of new molecules with high speed and increasing accuracy[4].
Data Presentation: A Comparative Overview
The following tables summarize the expected and calculated spectroscopic data for this compound. It is important to note that the "Experimental (Expected)" values are based on characteristic group frequencies and data from isomeric compounds due to the scarcity of published experimental spectra for this compound itself.
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental (Expected) | DFT Calculation (B3LYP/6-311++G(d,p), Scaled) |
| =C-H Stretch | ~3040 | Value to be calculated |
| C-H Stretch (Alkyl) | 2850-2960 | Value to be calculated |
| C=C Stretch | ~1650 | Value to be calculated |
| CH₂ Scissoring | ~1465 | Value to be calculated |
| CH₃ Asymmetric Bend | ~1450 | Value to be calculated |
| CH₃ Symmetric Bend | ~1375 | Value to be calculated |
| C-C Stretch | 800-1200 | Value to be calculated |
| =C-H Bend (Out-of-plane) | ~700 | Value to be calculated |
Table 2: Comparison of Electronic Transitions (nm) for this compound
| Transition | Experimental (Expected) | TD-DFT Calculation (CAM-B3LYP/6-311++G(d,p)) |
| π → π | ~190-210 | Value to be calculated |
| n → σ | Not typically observed | Value to be calculated |
Visualizing the Workflow and Logic
To further clarify the processes involved in this comparative study, the following diagrams illustrate the experimental and computational workflows and their logical relationship.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 4. C5H10 infrared spectrum of 3-methylbut-1-ene (3-methyl-1-butene) prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Cyclobutene's Precarious Stability: A Comparative Analysis Against its Isomer, 1,3-Butadiene
For researchers, scientists, and professionals in drug development, understanding the nuanced stability of cyclic versus acyclic isomers is paramount. This guide provides a detailed comparison of the experimental and theoretical stability of cyclobutene (B1205218) and its more stable isomer, 1,3-butadiene (B125203), supported by quantitative data and experimental methodologies.
Cyclobutene, a four-membered unsaturated ring, exists in a state of inherent strain, rendering it significantly less stable than its acyclic isomer, 1,3-butadiene. This stability difference is not merely a theoretical curiosity but has profound implications in reaction pathways and molecular design. The facile, thermally induced ring-opening of cyclobutene to 1,3-butadiene is a classic example of an electrocyclic reaction, underscoring the thermodynamic driving force towards the more stable conjugated diene system.
Quantitative Comparison of Stability: Experimental and Theoretical Data
The relative stability of cyclobutene and 1,3-butadiene can be quantified through both experimental thermochemical data and theoretical calculations. The following tables summarize key energetic parameters that highlight the greater stability of 1,3-butadiene.
Table 1: Experimental Thermochemical Data
| Parameter | Cyclobutene | 1,3-Butadiene | Difference |
| Heat of Formation (ΔHf°) | +38.1 kcal/mol | +26.3 kcal/mol | -11.8 kcal/mol |
| Heat of Hydrogenation (ΔHhydrog°) | -31.5 kcal/mol | -57.1 kcal/mol | -25.6 kcal/mol |
Note: The heat of hydrogenation for 1,3-butadiene is for complete saturation to butane.
The significantly lower heat of formation for 1,3-butadiene indicates it is the more thermodynamically stable isomer.[1][2][3] The difference in their heats of formation provides an experimental measure of the enthalpy of isomerization for the ring-opening of cyclobutene to 1,3-butadiene, which is approximately -11.8 kcal/mol, favoring the formation of the acyclic diene. The heat of hydrogenation data further supports this, with the less stable cyclobutene releasing less energy upon saturation of its single double bond compared to the total energy released from the hydrogenation of the two double bonds in the more stable, conjugated 1,3-butadiene system.
Table 2: Theoretical Relative Energies
| Computational Method | Energy Difference (Cyclobutene - 1,3-Butadiene) |
| CASSCF | ~15 kcal/mol |
| DFT (B3LYP) | ~12-15 kcal/mol |
Theoretical calculations, employing methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Density Functional Theory (DFT), corroborate the experimental findings. These methods consistently predict that cyclobutene is higher in energy than 1,3-butadiene by approximately 12-15 kcal/mol, a difference largely attributed to the significant ring strain in the four-membered ring.[4]
Experimental Protocols
The experimental determination of the thermodynamic stability of these isomers relies on well-established calorimetric and kinetic techniques.
Determination of Heat of Hydrogenation
The heat of hydrogenation is a direct measure of the stability of an unsaturated compound. A lower heat of hydrogenation for isomers that yield the same alkane upon hydrogenation indicates greater stability.
Methodology:
-
Calorimeter Setup: A high-precision calorimeter is used to measure the heat evolved during the reaction.
-
Reactant Preparation: A known mass of the alkene (cyclobutene or 1,3-butadiene) is dissolved in a suitable solvent, such as acetic acid or ethanol.
-
Catalyst Introduction: A catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The reaction vessel is purged and then filled with hydrogen gas at a known pressure. The reaction is initiated, and the temperature change of the calorimeter is meticulously recorded.
-
Data Analysis: The heat capacity of the calorimeter is determined through calibration, and this value is used to calculate the heat of hydrogenation from the observed temperature change.
Determination of Isomerization Kinetics
The thermal isomerization of cyclobutene to 1,3-butadiene can be studied to understand the energy barrier to this transformation.
Methodology:
-
Sample Preparation: A sample of cyclobutene is introduced into a temperature-controlled reaction vessel.
-
Heating and Monitoring: The sample is heated to a specific temperature, and the progress of the isomerization is monitored over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Kinetic Analysis: The rate constants for the isomerization are determined at various temperatures.
-
Arrhenius Plot: An Arrhenius plot (ln(k) vs. 1/T) is constructed from the temperature-dependent rate constants to determine the activation energy (Ea) for the ring-opening reaction.
Theoretical Modeling of Isomer Stability
Computational chemistry provides invaluable insights into the energetic landscapes of isomers.
Common Methodologies:
-
Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. Functionals such as B3LYP, paired with appropriate basis sets (e.g., 6-31G* or larger), can provide accurate geometries and relative energies for isomers like cyclobutene and 1,3-butadiene.
-
Complete Active Space Self-Consistent Field (CASSCF): For reactions involving the breaking and forming of bonds, such as the electrocyclic ring-opening of cyclobutene, multi-reference methods like CASSCF are often necessary to accurately describe the electronic structure of the transition state and provide a more reliable energy barrier.
Logical Relationship of Stability Assessment
The interplay between experimental and theoretical approaches provides a comprehensive understanding of the relative stability of cyclobutene and its isomers.
Caption: Workflow for assessing the relative stability of cyclobutene isomers.
References
Validating the Synthesis of 3-Methylcyclobutene: A Spectroscopic Comparison Guide
For Immediate Publication
Rehovot, Israel – The successful synthesis of small, strained ring compounds like 3-methylcyclobutene is a significant achievement in organic chemistry, opening doors for novel molecular architectures. However, the potential for isomeric impurities necessitates rigorous spectroscopic validation. This guide provides a comprehensive comparison of this compound with its common isomers, 1-methylcyclobutene and methylenecyclobutane (B73084), using key spectroscopic methods to ensure unambiguous structural confirmation for researchers, scientists, and drug development professionals.
The synthesis of this compound can be prone to the formation of more stable isomers, namely 1-methylcyclobutene and methylenecyclobutane. Distinguishing the desired product from these alternatives is critical and can be reliably achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The primary tool for validation lies in the careful analysis of spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its common isomers.
Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)
| Compound | Proton Signal | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | =CH- | ~6.0-6.2 | m | 2H |
| -CH- | ~2.8-3.0 | m | 1H | |
| -CH₂- | ~2.2-2.4 | m | 2H | |
| -CH₃ | ~1.2-1.4 | d | 3H | |
| 1-Methylcyclobutene | =C-H | ~5.5-5.7 | m | 1H |
| -CH₂- (allylic) | ~2.4-2.6 | m | 2H | |
| -CH₂- | ~2.2-2.4 | m | 2H | |
| -CH₃ | ~1.7-1.9 | s | 3H | |
| Methylenecyclobutane | =CH₂ | 4.69 | p | 2H |
| -CH₂- (allylic) | 2.69 | t | 4H | |
| -CH₂- | 1.93 | p | 2H |
Data for this compound and 1-methylcyclobutene are based on predicted values, while data for methylenecyclobutane is experimental.[1]
Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)
| Compound | Carbon Signal | Chemical Shift (ppm) |
| This compound | =CH- | ~135-140 |
| -CH- | ~35-40 | |
| -CH₂- | ~30-35 | |
| -CH₃ | ~20-25 | |
| 1-Methylcyclobutene | =C(CH₃)- | ~135-140 |
| =CH- | ~120-125 | |
| -CH₂- (allylic) | ~30-35 | |
| -CH₂- | ~25-30 | |
| -CH₃ | ~15-20 | |
| Methylenecyclobutane | =C(CH₂)₂ | 151.7 |
| =CH₂ | 104.5 | |
| -CH₂- (allylic) | 32.5 | |
| -CH₂- | 16.1 |
Data for this compound and 1-methylcyclobutene are based on predicted values, while data for methylenecyclobutane is experimental.[1]
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| This compound | =C-H Stretch | ~3030 |
| C=C Stretch (disubstituted) | ~1640 | |
| 1-Methylcyclobutene | =C-H Stretch | ~3015 |
| C=C Stretch (trisubstituted) | ~1675 | |
| Methylenecyclobutane | =C-H Stretch | ~3070 |
| C=C Stretch (exocyclic) | ~1660 |
Data is based on predicted and typical values.
Mass Spectrometry (MS): For all three isomers, mass spectrometry will show a molecular ion peak (M⁺) at an m/z of 68, confirming the molecular formula C₅H₈.[1] While not useful for distinguishing the isomers based on the molecular ion alone, the fragmentation patterns can provide further structural clues.
Experimental Protocols
Synthesis of this compound via Detosylation:
A common route to this compound involves the base-catalyzed detosylation of trans-2-tosyloxy-1-methylcyclobutane.
-
Preparation of trans-2-tosyloxy-1-methylcyclobutane: trans-1-Methylcyclobutane-2-ol is reacted with p-toluenesulfonyl chloride in pyridine (B92270) at 0°C. The reaction mixture is stirred for several hours and then poured into ice water. The product is extracted with ether, and the organic layer is washed with dilute HCl and brine, dried over MgSO₄, and concentrated under reduced pressure.
-
Detosylation: The resulting tosylate is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and treated with a strong base like potassium tert-butoxide. The reaction mixture is heated to effect the elimination reaction.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and the volatile this compound is collected by distillation. The distillate is washed with water, dried, and further purified by fractional distillation.
Spectroscopic Analysis Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the purified product (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phased and baseline corrected.
-
-
Infrared (IR) Spectroscopy:
-
A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
The plates are mounted in the sample holder of an FTIR spectrometer.
-
A background spectrum of the clean plates is recorded, followed by the sample spectrum.
-
The spectrum is typically recorded from 4000 to 600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The sample is introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any residual impurities.
-
Electron ionization (EI) at 70 eV is used to ionize the sample.
-
The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.
-
The mass spectrum is plotted as relative abundance versus mass-to-charge ratio (m/z).
-
Visualized Workflows
References
A Comparative Guide to the Reactivity of Cis- and Trans-Substituted Cyclobutenes
For Researchers, Scientists, and Drug Development Professionals
The constrained four-membered ring of cyclobutene (B1205218) and its derivatives is a cornerstone in synthetic chemistry, offering a gateway to a diverse array of molecular architectures. The stereochemical arrangement of substituents on the cyclobutene ring—specifically, the cis versus trans orientation—profoundly influences the molecule's stability and reactivity. This guide provides an objective comparison of the reactivity of cis- and trans-substituted cyclobutenes in key chemical transformations, supported by experimental and computational data. Understanding these reactivity differences is paramount for the strategic design of synthetic routes and the development of novel therapeutics.
Data Presentation: A Quantitative Look at Reactivity
The following tables summarize key quantitative data comparing the reactivity of cis and trans isomers in thermal rearrangements and electrocyclic ring-opening reactions.
Table 1: Experimental First-Order Rate Constants for Thermal Isomerization of cis- and trans-1-(E)-Propenyl-2-methylcyclobutanes at 275 °C. [1]
| Reactant | Product | Rate Constant (k, s⁻¹) |
| cis-1-(E)-propenyl-2-methylcyclobutane | trans-3,4-dimethylcyclohexene | 2.1 x 10⁻⁵ |
| cis-3,4-dimethylcyclohexene | < 1 x 10⁻⁶ | |
| trans-1-(E)-propenyl-2-methylcyclobutane | 1.1 x 10⁻⁵ | |
| trans-1-(E)-propenyl-2-methylcyclobutane | trans-3,4-dimethylcyclohexene | 1.8 x 10⁻⁵ |
| cis-3,4-dimethylcyclohexene | < 1 x 10⁻⁶ | |
| cis-3,6-dimethylcyclohexene | 1.2 x 10⁻⁵ | |
| cis-1-(E)-propenyl-2-methylcyclobutane | 1.3 x 10⁻⁵ |
Table 2: Calculated Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔG_rxn) for Thermal Electrocyclic Ring-Opening of 3,4-Disubstituted Cyclobutenes.
| Substituents | Isomer | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| H, H | cis | 33.2 | -13.1 |
| Me, Me | cis | 31.5 | -15.2 |
| trans | 35.8 | -11.8 | |
| Ph, Ph | cis | 28.9 | -17.5 |
| trans | 33.1 | -14.1 | |
| OMe, OMe | cis | 25.4 | -20.1 |
| trans | 30.5 | -16.7 |
Comparative Reactivity in Key Transformations
Electrocyclic Ring-Opening
The electrocyclic ring-opening of cyclobutenes is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. Under thermal conditions, this reaction proceeds via a conrotatory mechanism, while photochemical induction leads to a disrotatory pathway.[2][3][4] The stereochemistry of the substituents dictates the geometry of the resulting diene. For instance, thermal ring-opening of cis-3,4-dimethylcyclobutene yields (2E,4Z)-hexadiene, whereas the trans isomer gives the (E,E)-diene.[2][4]
Computationally, cis-isomers consistently show a lower activation free energy for thermal ring-opening compared to their trans counterparts, suggesting a higher kinetic reactivity. This is attributed to the greater ground-state strain in the cis isomer due to steric repulsion between the substituents.
Ring-Opening Metathesis Polymerization (ROMP)
In the realm of polymer chemistry, the stereochemistry of cyclobutene monomers significantly impacts their polymerizability. Experimental evidence indicates that cis-3,4-bis(acetyloxymethyl)cyclobutene is more reactive in ROMP than its trans isomer. This enhanced reactivity of the cis isomer is likely due to a combination of higher ring strain and more favorable coordination of the monomer to the metal catalyst.
Cycloaddition Reactions
While extensive quantitative data for the direct comparison of cis and trans cyclobutenes in cycloaddition reactions is limited, the inherent strain and electronic properties of the double bond are expected to influence their reactivity as dienophiles or dipolarophiles. The differing steric environments presented by cis and trans substituents will also play a crucial role in the stereochemical outcome of the cycloaddition.
Experimental Protocols
General Procedure for Gas-Phase Kinetic Studies of Cyclobutene Isomerization
This protocol is based on the methods used for studying the thermal isomerization of substituted cyclobutenes.[1]
-
Sample Preparation: The cyclobutene isomer is purified by preparative gas chromatography. A known amount of the purified sample is then introduced into a high-vacuum system.
-
Reaction Conditions: The sample is vaporized and allowed to expand into a heated, static reaction vessel of known volume, which has been pre-treated to minimize surface reactions. The temperature of the vessel is maintained at a constant temperature (e.g., 275 °C) with a precision temperature controller.
-
Kinetic Runs: At timed intervals, aliquots of the gaseous reaction mixture are withdrawn and quenched by expansion into a cold trap.
-
Analysis: The composition of the quenched samples is analyzed by capillary gas chromatography coupled with a flame ionization detector or mass spectrometer. The mole fractions of the reactant and products are determined by integration of the chromatographic peaks.
-
Data Analysis: The first-order rate constants are calculated from the slope of a plot of the natural logarithm of the reactant concentration versus time.
General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Substituted Cyclobutenes
This protocol is a general guideline for the ROMP of functionalized cyclobutenes.
-
Monomer and Catalyst Preparation: The cis or trans cyclobutene monomer is synthesized and purified. A stock solution of a suitable ROMP catalyst (e.g., Grubbs' catalyst) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or toluene) is prepared under an inert atmosphere.
-
Polymerization: In a glovebox, the cyclobutene monomer is dissolved in the reaction solvent in a reaction vessel equipped with a magnetic stir bar. The catalyst solution is then added to the monomer solution to initiate the polymerization.
-
Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by withdrawing aliquots at specific time points and analyzing the conversion of the monomer.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as ethyl vinyl ether.
-
Polymer Isolation and Characterization: The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, dried under vacuum, and characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.
Visualization of Reactivity Principles
The differential reactivity of cis and trans cyclobutenes can be understood through the interplay of steric and electronic factors, as well as the constraints of orbital symmetry.
Caption: Factors governing the differential reactivity of cis and trans cyclobutenes.
References
- 1. Kinetics of thermal gas-phase isomerizations and fragmentations of cis- and trans-1-(E)-propenyl-2-methylcyclobutanes at 275 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Influence of Methyl Substitution on Cyclobutene Ring Opening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electrocyclic ring-opening of cyclobutene (B1205218) to 1,3-butadiene (B125203) is a fundamental pericyclic reaction with significant implications in organic synthesis and the development of novel therapeutic agents. The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules, which predict a conrotatory pathway for thermal reactions and a disrotatory pathway for photochemical reactions. The introduction of substituents, such as methyl groups, onto the cyclobutene ring can profoundly influence the kinetics, thermodynamics, and stereoselectivity of this transformation. This guide provides a comprehensive comparison of the effects of methyl substitution on the thermal and photochemical ring-opening of cyclobutene, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Effects of Methyl Substitution
The following tables summarize key quantitative data from various experimental and computational studies on the ring-opening of methyl-substituted cyclobutenes. These data highlight the impact of the position and number of methyl groups on the activation energy and product distribution of the reaction.
Table 1: Activation Energies for Thermal Ring Opening of Methyl-Substituted Cyclobutenes
| Cyclobutene Derivative | Substitution Pattern | Activation Energy (kcal/mol) |
| Cyclobutene | Unsubstituted | 32.9 |
| 3-Methylcyclobutene | C3 | 33.5 |
| cis-3,4-Dimethylcyclobutene | C3, C4 | 34.0[1] |
| trans-3,4-Dimethylcyclobutene (B1254641) | C3, C4 | 35.5 |
| 1,2-Dimethylcyclobutene | C1, C2 | Not specified |
| 1,3,3,4-Tetramethylcyclobutene | C1, C3, C4 | Not specified |
| 1,2,3,4-Tetramethylcyclobutene | C1, C2, C3, C4 | Not specified |
Table 2: Product Ratios in Thermal and Photochemical Ring Opening of cis- and trans-3,4-Dimethylcyclobutene
| Starting Material | Reaction Condition | Product(s) | Product Ratio |
| cis-3,4-Dimethylcyclobutene | Thermal (Heat) | (E,Z)-2,4-Hexadiene | >99% |
| trans-3,4-Dimethylcyclobutene | Thermal (Heat) | (E,E)-2,4-Hexadiene | >99% |
| cis-3,4-Dimethylcyclobutene | Photochemical (UV light) | (E,E)-2,4-Hexadiene | Major Product[2] |
| trans-3,4-Dimethylcyclobutene | Photochemical (UV light) | (E,Z)-2,4-Hexadiene | Major Product[2] |
Reaction Mechanisms and Stereochemistry
The stereochemical outcome of cyclobutene ring-opening reactions is a classic example of the conservation of orbital symmetry, as described by the Woodward-Hoffmann rules.
Thermal Ring Opening: A Conrotatory Process
Under thermal conditions, the ring-opening of cyclobutene and its derivatives proceeds through a conrotatory mechanism. This means that the substituents on the breaking carbon-carbon bond rotate in the same direction (both clockwise or both counter-clockwise). This stereospecificity arises from the symmetry of the highest occupied molecular orbital (HOMO) of the cyclobutene in its ground electronic state.
For example, the thermal ring-opening of cis-3,4-dimethylcyclobutene exclusively yields (E,Z)-2,4-hexadiene.[3] Conversely, trans-3,4-dimethylcyclobutene yields (E,E)-2,4-hexadiene.[3]
Photochemical Ring Opening: A Disrotatory Process
In contrast, photochemical ring-opening occurs via a disrotatory mechanism, where the substituents rotate in opposite directions. This change in stereochemistry is due to the promotion of an electron to the lowest unoccupied molecular orbital (LUMO), which becomes the new HOMO in the excited state and possesses a different symmetry.
Thus, irradiation of cis-3,4-dimethylcyclobutene with UV light leads to the formation of (E,E)-2,4-hexadiene, while trans-3,4-dimethylcyclobutene yields (E,Z)-2,4-hexadiene.[2]
Mandatory Visualization
The following diagrams illustrate the reaction pathways and experimental workflow for studying the effect of methyl substitution on cyclobutene ring opening.
Caption: Thermal ring opening of dimethylcyclobutene.
Caption: Photochemical ring opening of dimethylcyclobutene.
Caption: General experimental workflow.
Experimental Protocols
While specific experimental conditions can vary, the following provides a general overview of the methodologies employed in studying cyclobutene ring-opening reactions.
Synthesis of Methyl-Substituted Cyclobutenes
A common route to synthesize cis-3,4-disubstituted cyclobutenes involves the [2+2] cycloaddition of an alkyne with a dienophile, such as maleic anhydride (B1165640), followed by further chemical transformations. For example, the reaction of 2-butyne with maleic anhydride yields the corresponding Diels-Alder adduct, which can then be converted to cis-3,4-dimethylcyclobutene through a series of reduction and elimination steps. The trans isomers can often be obtained through stereoselective synthesis or by isomerization of the cis isomers.
General Protocol for Synthesis of cis-3,4-Dimethylcyclobutene Derivatives:
-
[4+2] Cycloaddition: A solution of 2-butyne and maleic anhydride in a suitable solvent (e.g., toluene) is heated in a sealed tube to afford the Diels-Alder adduct.
-
Reduction: The anhydride is reduced to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
-
Esterification/Activation: The diol is converted to a better leaving group, for example, by esterification with tosyl chloride in pyridine.
-
Elimination: The resulting ditosylate is treated with a strong base (e.g., sodium amide in liquid ammonia) to induce a double elimination, yielding the cyclobutene ring.
-
Purification: The final product is purified by distillation or column chromatography.
Thermal Ring-Opening Kinetics Experiment
The kinetics of the thermal ring-opening are typically studied by monitoring the disappearance of the cyclobutene reactant or the appearance of the diene product over time at a constant temperature.
General Protocol:
-
Sample Preparation: A dilute solution of the purified methyl-substituted cyclobutene in a high-boiling, inert solvent (e.g., decane) is prepared. An internal standard (e.g., a long-chain alkane) is often added for quantitative analysis.
-
Reaction: The solution is placed in a sealed, thermostated reaction vessel and heated to the desired temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals and quenched by rapid cooling.
-
Analysis: The composition of each aliquot is analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the relative concentrations of the reactant and product(s).[4][5]
-
Data Analysis: The rate constant for the reaction is determined by plotting the natural logarithm of the reactant concentration versus time. The activation energy can be calculated from the temperature dependence of the rate constant using the Arrhenius equation.
Photochemical Ring-Opening Experiment
Photochemical ring-opening reactions are carried out by irradiating a solution of the cyclobutene derivative with ultraviolet (UV) light of a specific wavelength.
General Protocol:
-
Sample Preparation: A solution of the methyl-substituted cyclobutene in a photochemically inert solvent (e.g., pentane (B18724) or cyclohexane) is prepared in a quartz reaction vessel. The solution is often deoxygenated by bubbling with an inert gas (e.g., argon) to prevent side reactions.
-
Irradiation: The solution is irradiated with a UV lamp, often using a filter to select a specific wavelength. The reaction is typically carried out at a constant, low temperature to minimize competing thermal reactions.[6]
-
Monitoring and Analysis: The progress of the reaction and the product distribution are monitored and analyzed using the same techniques as in the thermal experiments (GC, GC-MS, NMR).[1]
Conclusion
Methyl substitution has a demonstrable effect on the ring-opening of cyclobutene. While the fundamental stereochemical pathways predicted by the Woodward-Hoffmann rules are generally followed, the presence of methyl groups can influence the activation energy of the thermal reaction. The position of the methyl groups is a critical determinant of these effects. For researchers in organic synthesis and drug development, understanding these substituent effects is crucial for designing and controlling the outcome of electrocyclic reactions, enabling the stereoselective synthesis of complex molecules with desired biological activities. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced effects of various substituents on this important class of reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sepration of 2,4 hexadiene in benzene matrix - Chromatography Forum [chromforum.org]
- 5. akjournals.com [akjournals.com]
- 6. Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methylcyclobutene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-methylcyclobutene, a flammable and potentially hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally similar flammable organic compounds, the following PPE is recommended:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[1][3]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][4]
Keep this compound away from heat, sparks, open flames, and other ignition sources as it is expected to be a flammable liquid.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[3][5]
1. Waste Identification and Characterization:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound".[6][7]
-
Indicate that it is a flammable liquid.
2. Container Selection and Management:
-
Use a chemically compatible and leak-proof container with a secure, screw-on cap.[6][8] Glass or a suitable solvent-resistant plastic container is appropriate.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8]
-
Keep the waste container closed at all times, except when adding waste.[6][7]
3. Waste Segregation and Storage:
-
Store the this compound waste in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
Segregate it from incompatible materials, such as oxidizing agents, acids, and bases.[8]
-
Utilize secondary containment, such as a chemical-resistant tray, to prevent the spread of potential spills.[6]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][7]
-
Provide them with accurate information about the waste, including its name and hazardous characteristics (flammable liquid).
-
Follow all institutional and regulatory procedures for waste pickup and documentation.
5. Handling Empty Containers:
-
Empty containers that held this compound must also be managed carefully.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[7][9]
-
The rinsate must be collected and disposed of as hazardous waste along with the this compound.[7][9]
-
After triple-rinsing and air-drying, deface the original label and mark the container as "EMPTY" before disposal or recycling according to your institution's guidelines.[9]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation should be followed.
| Parameter | Guideline |
| Maximum Accumulation Time | 90 days from the start of waste accumulation in the container.[6] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream in a satellite accumulation area.[6] |
| pH for Drain Disposal (Not applicable to this compound) | Generally between 5.5 and 10.5 for dilute aqueous solutions of certain non-hazardous chemicals.[5] |
Note: this compound, as a flammable organic solvent, is not suitable for drain disposal regardless of pH.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
